molecular formula C10H13N B1588297 (R)-cyclopropyl(phenyl)methanamine CAS No. 434307-26-3

(R)-cyclopropyl(phenyl)methanamine

Cat. No.: B1588297
CAS No.: 434307-26-3
M. Wt: 147.22 g/mol
InChI Key: UCRSQPUGEDLYSH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Cyclopropyl(phenyl)methanamine is a chiral amine serving as a privileged scaffold and key synthetic intermediate in central nervous system (CNS) drug discovery research . This compound is a fundamental building block of the 2-phenylcyclopropylmethylamine (2-PCPMA) class, a structure recognized for its significant value in the design of potent and selective ligands for G protein-coupled receptors (GPCRs) . Researchers utilize this chiral synthon to develop novel receptor agonists and antagonists. Its applications are particularly prominent in the development of selective serotonin receptor agonists, such as those targeting the 5-HT2C subtype, which is a promising target for treating conditions like obesity, schizophrenia, and drug addiction . Additionally, the scaffold is instrumental in creating bitopic and allosteric ligands for dopamine D2-like receptors (e.g., D3R), offering pathways to improved selectivity and biased efficacy . The incorporation of the rigid cyclopropane ring helps confer specific conformational properties that are critical for biological activity and receptor subtype selectivity . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions. The compound should be stored sealed in a dry, dark place at 2-8°C . CAS Number: 434307-26-3 Molecular Formula: C10H13N Molecular Weight: 147.22 g/mol

Properties

IUPAC Name

(R)-cyclopropyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSQPUGEDLYSH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427572
Record name (R)-cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434307-26-3
Record name (R)-cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Significance of (R)-cyclopropyl(phenyl)methanamine in Medicinal Chemistry

The cyclopropylamine moiety is a recurring structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its presence often imparts favorable pharmacological properties, such as enhanced metabolic stability, improved potency, and desirable conformational rigidity. This compound, as a chiral building block, is of particular interest to medicinal chemists. The specific spatial arrangement of the cyclopropyl, phenyl, and amino groups allows for precise interactions with chiral biological targets like enzymes and receptors, which is often crucial for therapeutic efficacy and the reduction of off-target side effects.

Stereochemistry and its Importance

The therapeutic and toxicological profiles of chiral drugs can be vastly different between enantiomers. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), now often require the development of single-enantiomer drugs.[2] Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure compounds like this compound is a critical endeavor in modern drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. These can be broadly categorized as:

  • Classical Resolution: Separation of a racemic mixture of cyclopropyl(phenyl)methanamine using a chiral resolving agent.

  • Asymmetric Synthesis: Construction of the chiral center in a stereocontrolled manner, often employing chiral auxiliaries or catalysts.

  • Biocatalytic and Chemoenzymatic Methods: Utilization of enzymes to catalyze key stereoselective transformations.

This guide will provide a detailed technical overview of these primary synthetic routes, complete with experimental protocols, mechanistic insights, and a comparison of their relative merits.

Synthesis of the Key Precursor: Cyclopropyl Phenyl Ketone

A common and versatile precursor for the synthesis of cyclopropyl(phenyl)methanamine is cyclopropyl phenyl ketone. This ketone can be accessed through several methods, with the Friedel-Crafts acylation of benzene being a prominent and scalable approach.[3][4][5][6]

Friedel-Crafts Acylation Approach

In this classic electrophilic aromatic substitution reaction, benzene is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of an acylium ion, which is then attacked by the electron-rich benzene ring.

Experimental Protocol: Synthesis of Cyclopropyl Phenyl Ketone[3]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

  • Cyclopropanecarbonyl chloride

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • 10% HCl solution

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. The evolution of HCl gas should be observed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone. Further purification can be achieved by vacuum distillation.

Classical Resolution of Racemic cyclopropyl(phenyl)methanamine

Classical resolution is a time-honored and industrially viable method for separating enantiomers. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][7]

Principle of Diastereomeric Salt Formation

A racemic mixture of cyclopropyl(phenyl)methanamine, which is basic, is reacted with a chiral acid, such as (+)-tartaric acid. This acid-base reaction forms two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, enabling the less soluble salt to be selectively crystallized.

Choice of Resolving Agent: Tartaric Acid Derivatives

Tartaric acid and its derivatives are commonly used resolving agents for amines due to their availability in both enantiomeric forms, low cost, and ability to form crystalline salts.[2][8] The choice of the specific tartaric acid derivative and the solvent system is crucial for achieving efficient separation and is often determined empirically.

Experimental Protocol: Resolution with (+)-Tartaric Acid (Adapted from similar amine resolutions)[1][10][11]

Materials:

  • Racemic cyclopropyl(phenyl)methanamine

  • (+)-Tartaric acid

  • Methanol

  • 2 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve racemic cyclopropyl(phenyl)methanamine (1.0 equivalent) in a minimal amount of hot methanol in an Erlenmeyer flask. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water. Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated this compound with diethyl ether (3 x volume of aqueous layer).

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Data Summary Table for Classical Resolution
Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of (R)-aminee.e. of (R)-amineReference
(+)-Tartaric AcidMethanol1:0.5Typically 30-45%>95% (after recrystallization)[1][9]
(+)-Di-p-toluoyl-D-tartaric acidEthanol1:0.5Typically 35-48%>98% (after recrystallization)[7]

Note: Data is illustrative and based on typical results for similar amine resolutions. Optimization is required for the specific substrate.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired enantiomer directly, offering a more atom-economical approach compared to classical resolution.

Chiral Auxiliary-Mediated Synthesis: The N-Sulfinyl Imine Method

The use of chiral N-sulfinyl imines, developed extensively by Ellman and Davis, is a powerful and reliable method for the asymmetric synthesis of amines.[3][4][6][10] This method involves the condensation of a ketone or aldehyde with an enantiopure sulfinamide, followed by diastereoselective addition of a nucleophile to the resulting N-sulfinyl imine. The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the C=N bond.

The high diastereoselectivity of the nucleophilic addition to N-sulfinyl imines is attributed to the formation of a six-membered, chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face.[6][10] The sulfinyl group chelates the metal cation of the organometallic reagent, providing a rigid conformational arrangement that dictates the stereochemical outcome.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage Ketone Cyclopropyl Phenyl Ketone Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4 Sulfinamide (R)-tert-Butanesulfinamide Sulfinamide->Imine Sulfinamide_Amine N-Sulfinyl Amine Adduct Imine->Sulfinamide_Amine Grignard Organometallic Reagent (e.g., MeMgBr) Grignard->Sulfinamide_Amine Final_Amine This compound Sulfinamide_Amine->Final_Amine HCl

Caption: Asymmetric synthesis via the N-sulfinyl imine method.

Materials:

  • Cyclopropyl phenyl ketone

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., methylmagnesium bromide in ether)

  • Hydrochloric acid (HCl) in methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of cyclopropyl phenyl ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv). Heat the mixture to reflux for 4-6 hours. Cool to room temperature and pour into brine with vigorous stirring. Filter through celite and extract the filtrate with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude N-sulfinyl imine, which can be used directly or purified by chromatography.

  • Diastereoselective Addition: Dissolve the N-sulfinyl imine in anhydrous THF and cool to -48 °C. Add the organometallic reagent (e.g., methylmagnesium bromide, 1.5 equiv) dropwise. Stir at this temperature for 6-12 hours. Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Work-up: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR.

  • Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine adduct in methanol and add a solution of HCl in methanol. Stir at room temperature for 1 hour. Concentrate under reduced pressure and partition the residue between ether and water. Basify the aqueous layer with solid NaOH and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the chiral amine.

Catalytic Asymmetric Synthesis

An alternative asymmetric approach involves the enantioselective cyclopropanation of styrene to form a chiral cyclopropyl precursor, which is then converted to the target amine. Rhodium(II) carboxylate complexes are highly effective catalysts for this transformation.[5][11]

This reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, by a chiral rhodium(II) catalyst to generate a rhodium carbene intermediate. This intermediate then reacts with styrene in a stereocontrolled manner to form the cyclopropane ring.[5][11] The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity.

G Catalyst Rh2(S-L*)4 Carbene Rh(II)-Carbene Intermediate Catalyst->Carbene + Diazo Compound - N2 Diazo Diazo Compound Styrene Styrene Product Chiral Phenylcyclopropane Product->Catalyst Carbene->Product + Styrene

Caption: Rhodium-catalyzed asymmetric cyclopropanation cycle.

A highly efficient and atom-economical route to chiral amines is the asymmetric reduction of prochiral imines or ketones.

The imine derived from cyclopropyl phenyl ketone can be asymmetrically hydrogenated using chiral transition metal catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands.[9] This method often provides high yields and excellent enantioselectivities under mild conditions.

Cyclopropyl phenyl ketone can be converted to its corresponding oxime, which can then be asymmetrically reduced to the amine. Biocatalytic methods or chiral reducing agents can be employed for this transformation.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity, mild reaction conditions, and environmental benefits.[12]

Introduction to Biocatalysis in Chiral Amine Synthesis

Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly well-suited for the synthesis of chiral amines.[13][14] They can be used for the kinetic resolution of racemic amines or for the asymmetric synthesis from prochiral ketones.

Kinetic Resolution using Transaminases

In a kinetic resolution, a transaminase selectively converts one enantiomer of a racemic amine to the corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched.[15][16]

The reaction involves the transfer of an amino group from the amine substrate to the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, forming a ketone and pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amino group to an acceptor molecule, regenerating the PLP for the next catalytic cycle. The enantioselectivity arises from the differential binding and reactivity of the two amine enantiomers in the enzyme's active site.[13]

G RacemicAmine Racemic cyclopropyl(phenyl)methanamine Enzyme Transaminase (TA) RacemicAmine->Enzyme R_Amine This compound (unreacted) Enzyme->R_Amine Ketone Cyclopropyl Phenyl Ketone Enzyme->Ketone AminoProduct Amino Product (e.g., Alanine) Enzyme->AminoProduct AminoAcceptor Amino Acceptor (e.g., Pyruvate) AminoAcceptor->Enzyme

Caption: Kinetic resolution of a racemic amine using a transaminase.

Asymmetric Synthesis using Engineered Enzymes (Imine Reductases/Transaminases)

A more advanced approach involves the direct asymmetric synthesis of the chiral amine from cyclopropyl phenyl ketone using an engineered transaminase or imine reductase.[12][14] In this case, the enzyme catalyzes the reductive amination of the ketone with high enantioselectivity. This method avoids the 50% theoretical yield limit of kinetic resolution.

Data Summary Table for Biocatalytic Methods
Enzyme TypeMethodSubstrateYielde.e.Reference
TransaminaseKinetic ResolutionRacemic Amine<50%>99%[13][15][16]
TransaminaseAsymmetric SynthesisKetone>90%>99%[12]
Imine ReductaseAsymmetric SynthesisImine>90%>99%[14]

Note: Data is based on results for analogous substrates and highlights the potential of these methods.

Analytical Methods for Enantiomeric Purity Determination

The determination of enantiomeric excess is crucial in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[1][17][18]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation and quantification. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds, including amines.[18]

Example HPLC Method Parameters (Illustrative)[21]
  • Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25 °C

Note: Method development and optimization are required for each specific analyte.

Comparison of Synthesis Pathways

The choice of synthetic route depends on various factors, including the desired scale of production, cost considerations, available equipment, and regulatory requirements.

Summary Table of Key Performance Indicators
PathwayYielde.e.Atom EconomyScalabilityKey Considerations
Classical Resolution <50% (per enantiomer)High (with recrystallization)LowHighWell-established, but requires resolving agent recovery.
N-Sulfinyl Imine GoodVery HighModerateModerateReliable, but stoichiometric use of chiral auxiliary.
Asymmetric Catalysis HighHighHighHighRequires expensive catalysts and ligands; high TON desirable.
Biocatalysis (Kinetic Resolution) <50%Very HighModerateHighMild conditions, but limited by 50% yield.
Biocatalysis (Asymmetric Synthesis) HighVery HighHighHighHighly efficient and green; requires enzyme development.
Discussion of Advantages and Disadvantages of Each Route
  • Classical resolution is a robust and scalable method, but it is inherently inefficient as half of the material is the undesired enantiomer, which ideally needs to be racemized and recycled.

  • The N-sulfinyl imine method offers excellent stereocontrol and predictability but is less atom-economical due to the stoichiometric use of the chiral auxiliary.

  • Catalytic asymmetric synthesis is highly atom-economical and scalable, but the development and cost of chiral catalysts can be a significant factor.

  • Biocatalysis represents a green and highly selective approach. While kinetic resolution is limited to a 50% yield, asymmetric synthesis using engineered enzymes is arguably the most efficient and sustainable route for large-scale production.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of effective methods. While classical resolution remains a viable option, modern asymmetric and biocatalytic approaches offer significant advantages in terms of efficiency, atom economy, and environmental impact. The continued development of novel chiral catalysts and engineered enzymes will undoubtedly lead to even more efficient and sustainable routes to this and other valuable chiral amines in the future. For drug development professionals, the choice of synthesis pathway will be a strategic decision based on a balance of economic, logistical, and green chemistry principles.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-cyclopropyl(phenyl)methanamine is a chiral primary amine that serves as a crucial building block in modern medicinal chemistry. Its unique structural motif, combining a rigid cyclopropyl group with an aromatic phenyl ring adjacent to a chiral center, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for effective drug design, formulation development, and process chemistry. These properties govern the molecule's behavior from synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It is designed for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering both foundational data and the practical, field-proven methodologies required to validate these properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Molecular and Structural Properties

A clear definition of the molecule is the foundation of any physicochemical analysis.

  • Chemical Structure:

    alt text

  • IUPAC Name: (1R)-1-cyclopropyl-1-phenylmethanamine

  • Synonyms: (R)-α-Cyclopropylbenzylamine, (R)-C-Cyclopropyl-C-phenyl-methylamine[1][2]

  • CAS Number: 434307-26-3[1][2]

  • Molecular Formula: C₁₀H₁₃N[1][3]

  • Molecular Weight: 147.22 g/mol [3][4]

Core Physicochemical Data Summary

For rapid reference, the core physicochemical properties of the free base and its common hydrochloride salt are summarized below. It is critical to distinguish between the free base and its salt forms, as properties like solubility and melting point differ significantly.

PropertyThis compound (Free Base)This compound HCl (Salt)Rationale & Importance in Drug Development
Molecular Weight 147.22 g/mol [3][4]183.68 g/mol [5]Influences diffusion, membrane transport, and formulation calculations.
Physical Form Liquid (predicted/reported)[4][6]Solid Powder[1]Dictates handling, storage, and formulation strategy (e.g., solution vs. solid dosage).
Boiling Point ~234.7 °C at 760 mmHg[2]Not Applicable (decomposes)Key for purification by distillation and assessing thermal stability.
pKa (Predicted) 9.29 ± 0.10[4][7]Not ApplicableGoverns the degree of ionization at physiological pH, impacting solubility, absorption, and receptor binding.
Water Solubility Sparingly soluble (Qualitative)Soluble (Qualitative)Directly affects dissolution rate, bioavailability, and options for parenteral formulations.
LogP (Predicted) 1.6 - 2.8[2][3]Not ApplicableMeasures lipophilicity, which is critical for predicting membrane permeability and ADME properties.

Experimental Determination of Key Properties

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for their determination. Here, we detail field-proven, self-validating protocols for the most critical parameters.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. For a basic compound like this compound, the pKa of its conjugate acid dictates the extent of its ionization in various biological compartments, from the stomach (low pH) to the intestine (higher pH). Potentiometric titration remains the gold standard for its accuracy and precision.[8]

Causality: This method is chosen because it directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where half of the amine has been protonated, which, by the Henderson-Hasselbalch equation, is where pH = pKa.[9][10]

pKa_Workflow cluster_prep Sample & System Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Prepare 1 mM Sample Solution in 0.15 M KCl purge Purge Sample with N2 (Remove CO2) prep_titrant Standardize 0.1 M HCl Titrant calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate_ph->purge titrate Titrate with 0.1 M HCl, Recording pH vs. Volume purge->titrate endpoint Continue Titration Past Equivalence Point titrate->endpoint plot_curve Plot Titration Curve (pH vs. Volume) endpoint->plot_curve deriv_curve Calculate 1st & 2nd Derivative Curves plot_curve->deriv_curve det_pka Determine pKa at 50% Neutralization Point deriv_curve->det_pka

Caption: Workflow for pKa determination via potentiometric titration.

  • System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) to ensure linearity across the measurement range.[9]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.[8][9] The constant ionic strength minimizes changes in activity coefficients during the titration.

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point, especially for bases.[8]

  • Titration: Place the electrode in the sample solution and begin adding standardized 0.1 M HCl titrant in small, precise increments. Allow the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute) before recording the pH and titrant volume.[9]

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point. For greater accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot or the zero-crossing of the second derivative plot accurately identifies the equivalence point.[11]

Water Solubility Determination (Shake-Flask Method)

Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its oral absorption. The shake-flask method, as described in OECD Guideline 105, is a robust and widely accepted method for determining water solubility for substances with solubilities above 0.1 mg/L.[12][13]

Causality: This method is based on achieving a saturated solution at a constant temperature. By agitating an excess of the compound in water for a prolonged period, a thermodynamic equilibrium is established between the dissolved and undissolved substance. Quantifying the concentration in the aqueous phase provides the solubility value.

  • Preliminary Test: A simple preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[12]

  • Equilibration: Add an excess amount of this compound hydrochloride (the solid salt form is easier to handle for this experiment) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed flask.

  • Agitation: Agitate the flask in a constant temperature water bath, typically at 20 °C or 37 °C, for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter material that does not adsorb the analyte) to separate the saturated aqueous phase from the excess solid.[15]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: It is crucial to perform the experiment in triplicate and ensure that concentrations measured at different time points (e.g., 24h and 48h) are consistent, confirming that equilibrium has been achieved.

Chiral Integrity and Enantiomeric Purity Analysis

For a single-enantiomer compound, confirming its chiral integrity and quantifying its enantiomeric purity is a non-negotiable regulatory and quality control requirement. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.[16][17]

Causality: CSPs are designed with a chiral selector immobilized on the stationary phase support. As the racemic or enantiomerically-enriched sample passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[18][19] The difference in the stability of these two diastereomeric complexes leads to different retention times, enabling their separation and quantification.

Chiral_HPLC_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation select_csp Select CSPs (e.g., Polysaccharide-based) select_mp Screen Mobile Phases (Normal & Reversed Phase) select_csp->select_mp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) select_mp->optimize_mp optimize_param Adjust Flow Rate & Temperature optimize_mp->optimize_param validate_spec Specificity & Linearity optimize_param->validate_spec validate_acc Accuracy & Precision validate_spec->validate_acc validate_lod LOD & LOQ for Undesired Enantiomer validate_acc->validate_lod

Caption: A systematic workflow for chiral HPLC method development.

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent a good starting point for screening chiral amines.[16][20][21]

  • Mobile Phase Screening:

    • Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[20] For a basic amine like this, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is often essential to improve peak shape and prevent tailing.[20]

    • Reversed Phase: Screen mobile phases of acetonitrile/water or methanol/water with appropriate buffers or additives.

  • Optimization: Once initial separation is achieved, optimize the resolution (Rs > 1.5 is desired) by systematically adjusting the mobile phase composition, flow rate, and column temperature.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100.

Implications for Drug Development

The interplay of these physicochemical properties has profound consequences for the entire drug development pipeline.

Property_Impact cluster_dev Drug Development Stages pKa pKa (Ionization) Formulation Formulation Design pKa->Formulation Salt selection ADME ADME (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Governs absorption site Solubility Solubility (Dissolution) Solubility->Formulation Dosage form choice Solubility->ADME Rate-limiting for absorption LogP LogP (Lipophilicity) LogP->ADME Membrane permeability Tox Toxicology LogP->Tox Potential for off-target effects Chirality Chiral Purity Chirality->ADME Stereoselective metabolism CMC CMC (Chemistry, Manufacturing, and Controls) Chirality->CMC Process control & QC Chirality->Tox Enantio-specific toxicity

Caption: Impact of core physicochemical properties on drug development.

  • pKa & Solubility: A predicted pKa of ~9.3 means the compound will be predominantly ionized (>99%) in the acidic environment of the stomach (pH 1-2) and largely ionized in the upper intestine (pH ~6.5). This high ionization favors solubility but can hinder passive diffusion across the gut wall. The hydrochloride salt form is often developed to leverage this pH-dependent solubility for improved dissolution.

  • LogP & Permeability: The predicted LogP value suggests moderate lipophilicity, which is often a good balance for membrane permeability. However, the high degree of ionization at physiological pH will reduce the effective lipophilicity, making the permeability-solubility trade-off a key challenge for oral formulation.

  • Chirality & Safety: It is imperative to control chiral purity throughout manufacturing (CMC). Different enantiomers can have vastly different pharmacological activities and toxicological profiles. The presence of the undesired (S)-enantiomer must be strictly controlled and monitored as a potential impurity.

Conclusion

This compound is a chiral building block with physicochemical properties that present both opportunities and challenges for drug development. Its basic nature (pKa ~9.3) and moderate lipophilicity place it in a chemical space common for central nervous system agents and other amine-containing drugs. A thorough and early characterization of its solubility, pKa, and chiral purity using robust, self-validating methods is not just a regulatory requirement but a scientific necessity. This foundational knowledge enables rational formulation design, predicts in vivo behavior, and ultimately de-risks the development of new, safe, and effective medicines.

References

A Technical Guide to the Spectroscopic Characterization of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the chiral amine (R)-cyclopropyl(phenyl)methanamine. As a key structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in drug discovery and development. This document moves beyond a simple data repository to offer insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral primary amine that incorporates both a rigid cyclopropyl group and an aromatic phenyl ring. This combination of features imparts unique conformational constraints and lipophilic characteristics, making it a valuable building block in the design of pharmacologically active molecules. The specific stereochemistry of the (R)-enantiomer is often crucial for biological activity, underscoring the need for precise analytical methods to confirm its identity and enantiopurity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of organic molecules like this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR data for a small organic molecule like this compound.

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

Note: Specific, experimentally verified ¹H NMR data for this compound was not available in the searched literature. The table is a template for expected signals.

Expert Interpretation:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm is expected for the five protons of the phenyl group.

  • Benzylic Proton: The proton on the carbon bearing both the phenyl and cyclopropyl groups (the chiral center) is expected to appear as a multiplet, likely a doublet of doublets, due to coupling with the neighboring cyclopropyl proton. Its chemical shift would be influenced by the deshielding effect of the phenyl ring.

  • Amine Protons: The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on concentration and solvent.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, appearing as multiplets in the upfield region of the spectrum (typically 0.3-1.5 ppm).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
Data not availableC (quaternary, aromatic)
Data not availableCH (aromatic)
Data not availableCH (aromatic)
Data not availableCH (aromatic)
Data not availableCH (benzylic, chiral center)
Data not availableCH (cyclopropyl)
Data not availableCH₂ (cyclopropyl)

Note: Specific, experimentally verified ¹³C NMR data for this compound was not available in the searched literature. The table is a template for expected signals.

Expert Interpretation:

  • Aromatic Carbons: The phenyl group will show four signals: one for the quaternary carbon attached to the chiral center and three for the protonated carbons, with the para-carbon signal being distinct from the ortho and meta carbons.

  • Benzylic Carbon: The carbon of the chiral center will appear at a chemical shift influenced by the attached phenyl, cyclopropyl, and amine groups.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not availableMedium, sharpN-H stretch (primary amine)
Data not availableMedium, sharpC-H stretch (aromatic)
Data not availableMedium, sharpC-H stretch (aliphatic)
Data not availableStrongC=C stretch (aromatic ring)
Data not availableMediumN-H bend (primary amine)
Data not availableStrongC-N stretch
Data not availableMediumC-H bend (out-of-plane, aromatic)

Note: Specific, experimentally verified IR data for this compound was not available in the searched literature. The table presents expected characteristic absorptions.

Expert Interpretation:

  • N-H Vibrations: The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching, and a bending vibration around 1600 cm⁻¹.

  • Aromatic C-H and C=C Vibrations: The phenyl group will show C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can indicate the substitution pattern of the aromatic ring.

  • Aliphatic C-H Vibrations: The C-H bonds of the cyclopropyl group will have stretching frequencies just below 3000 cm⁻¹.

  • C-N Stretch: A C-N stretching absorption is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: A general workflow for obtaining a mass spectrum.

Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₃N, with a monoisotopic mass of 147.1048 g/mol .

m/zRelative Intensity (%)Assignment
Data not available-[M]⁺ (Molecular Ion)
Data not available-[M-H]⁺
Data not available-[M-NH₂]⁺
Data not available-[C₇H₇]⁺ (Tropylium ion)
Data not available-[C₆H₅]⁺ (Phenyl cation)

Note: Specific, experimentally verified mass spectrometry data for this compound was not available in the searched literature. The table lists plausible fragments.

Expert Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 147.

  • Fragmentation Pattern: Common fragmentation pathways for benzylamines include the loss of a hydrogen radical to form the [M-H]⁺ ion, and cleavage of the C-N bond. Alpha-cleavage (cleavage of the bond between the benzylic carbon and the cyclopropyl group) would be a likely fragmentation pathway. The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl group.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust and self-validating system for its characterization. While NMR spectroscopy offers the most detailed structural information, IR spectroscopy provides a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. For drug development professionals, the application of these techniques in concert is essential for ensuring the identity, purity, and quality of this important chiral building block, thereby upholding the integrity of the drug discovery and development pipeline.

CAS number and molecular structure of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-cyclopropyl(phenyl)methanamine, a chiral amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and its role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Molecular Structure

This compound, also known as (R)-α-cyclopropylbenzylamine, is a chiral primary amine. The presence of a cyclopropyl group adjacent to the benzylic stereocenter imparts unique conformational constraints and metabolic stability, making it an attractive building block in drug discovery.

CAS Number: 434307-26-3[1] Molecular Formula: C₁₀H₁₃N[1] Molecular Weight: 147.22 g/mol

The hydrochloride salt of this compound is also commonly used and has the CAS number 1416450-04-8.

Molecular Structure:

The structure of this compound features a central chiral carbon atom bonded to a hydrogen atom, a phenyl group, a cyclopropyl group, and an amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Canonical SMILES: C1CC1--INVALID-LINK--N InChI Key: QTUNRTDRPMOQNG-PPHPATTJSA-N

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Weight 147.22 g/mol PubChem
XLogP3 1.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl ring. The far-infrared region can provide detailed information about the torsional modes of the -NH2 group.[5][6][7]

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is a critical aspect of its use in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric synthesis and chiral resolution are the two primary approaches to obtain the enantiomerically pure compound.

Asymmetric Synthesis:

Several strategies have been developed for the asymmetric synthesis of cyclopropylamines. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropanation step or the introduction of the amine group.

Conceptual Asymmetric Synthesis Workflow:

Prochiral_Substrate Prochiral Imine or Alkene Asymmetric_Reaction Asymmetric Hydrogenation or Cyclopropanation Prochiral_Substrate->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst (e.g., Rh, Ru, Co-based) Chiral_Catalyst->Asymmetric_Reaction Controls Stereoselectivity Enantioenriched_Product This compound Asymmetric_Reaction->Enantioenriched_Product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

One established method involves the asymmetric hydrogenation of a corresponding prochiral imine using a chiral ruthenium or rhodium catalyst.[8] Another approach is the catalytic asymmetric cyclopropanation of an alkene with a diazo compound, followed by conversion of a functional group to the amine.[9]

Chiral Resolution:

Alternatively, a racemic mixture of cyclopropyl(phenyl)methanamine can be synthesized and then separated into its individual enantiomers. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Chiral Resolution Protocol Overview:

  • Salt Formation: A racemic mixture of cyclopropyl(phenyl)methanamine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: The mixture is cooled to induce crystallization. One diastereomeric salt will typically crystallize out of the solution preferentially due to its lower solubility.

  • Isolation and Liberation: The crystallized salt is isolated by filtration. The desired (R)-amine is then liberated by treatment with a base to neutralize the chiral acid.

  • Purification: The final product is purified to remove any remaining impurities.

Applications in Drug Development

The 2-phenylcyclopropylamine (2-PCPA) scaffold, of which this compound is a key example, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, particularly within the central nervous system.[10]

Mechanism of Action and Therapeutic Targets:

The primary mechanism of action for many 2-PCPA derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[11][12] MAOs are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-PCPA derivatives can increase the levels of these neurotransmitters in the brain, leading to antidepressant and other neurological effects.

Beyond MAO inhibition, the 2-PCPA scaffold has been explored for its activity at other targets, including:

  • Lysine-Specific Demethylase 1 (LSD1): This enzyme is a target for cancer therapy, and 2-PCPA derivatives have shown potential as inhibitors.[11]

  • Dopamine Receptors: Derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective ligands for dopamine D3 receptors, which are implicated in psychiatric disorders.[13]

Signaling Pathway Implication:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Neurotransmitter_Cleft Increased Neurotransmitter Concentration Neurotransmitter->Neurotransmitter_Cleft Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Neurotransmitter_Cleft->Receptor Signal Enhanced Neuronal Signaling Receptor->Signal PCPMA This compound Derivative PCPMA->MAO Inhibition

References

A Technical Guide to the Discovery and Asymmetric Synthesis of Chiral Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry and drug development, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and, critically, the evolution of asymmetric synthetic strategies for accessing chiral cyclopropylamines. We will explore the causality behind key experimental choices, from early, often serendipitous, discoveries to the modern era of highly stereocontrolled, catalyst-driven methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The three-membered ring of cyclopropane is the smallest carbocycle, and its inherent ring strain (approximately 28 kcal/mol) confers upon it a unique set of electronic and steric properties.[1][3][4] When an amine functionality is appended to this strained ring, the resulting cyclopropylamine becomes a versatile building block in pharmaceutical design.[1][5][6] The rigid cyclopropane scaffold restricts the conformational freedom of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities and often enhances metabolic stability by blocking sites of oxidative metabolism.

The importance of this structural unit is underscored by its presence in a wide array of approved drugs, including the quinolone class of antibiotics (e.g., Ciprofloxacin), antiviral agents, and central nervous system therapeutics.[7][8] The chirality of these molecules is often critical to their pharmacological activity, making the development of enantioselective synthetic routes a paramount objective in modern organic chemistry.[2][9]

Early Discoveries and the Dawn of Cyclopropanation

The history of cyclopropane itself dates back to 1881, when August Freund first synthesized the parent hydrocarbon via an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.[3][10][11][12] This early work laid the foundation for future explorations into the synthesis of substituted cyclopropanes. For much of the early 20th century, cyclopropane found use as a potent, albeit highly flammable, anesthetic.[10][11][13]

The synthesis of cyclopropylamines, however, remained a significant challenge for many years. Early methods often relied on multi-step sequences involving the functionalization of pre-formed cyclopropane rings, such as the Curtius rearrangement of cyclopropyl carboxylic acids.[5][14][15] While effective to some extent, these approaches were often lengthy and lacked the efficiency and stereocontrol required for modern drug discovery.

The Evolution of Asymmetric Cyclopropanation Strategies

The direct, stereoselective synthesis of chiral cyclopropylamines from readily available starting materials represents a major advancement in the field. This section will delve into the key methodologies that have been developed, highlighting the mechanistic rationale behind their success.

The Simmons-Smith Reaction and its Chiral Variants

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropanation chemistry.[16] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form a cyclopropane.[17][18] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[17][18]

The original Simmons-Smith reaction is not inherently asymmetric. However, the discovery that allylic alcohols could direct the cyclopropanation to the same face of the double bond opened the door to diastereoselective transformations.[19] The true breakthrough in asymmetric Simmons-Smith cyclopropanation came with the development of chiral auxiliaries and catalysts.

The Charette Asymmetric Cyclopropanation: A pivotal contribution was made by André Charette, who demonstrated that the use of a chiral dioxaborolane ligand derived from a tartrate could mediate highly enantioselective cyclopropanations of allylic alcohols.[20][21][22] This method, often referred to as the "Charette Asymmetric Cyclopropanation," has become a widely used and reliable tool for the synthesis of chiral cyclopropylmethanols, which can be further elaborated to chiral cyclopropylamines.[21]

Experimental Protocol: Charette Asymmetric Cyclopropanation of an Allylic Alcohol

Objective: To synthesize a chiral cyclopropylmethanol with high enantioselectivity.

Materials:

  • Allylic alcohol (1.0 equiv)

  • (2R,3R)-2,3-Butanediol, N,N,N',N'-tetramethyltartaramide (TADDOL) derived dioxaborolane ligand (1.2 equiv)

  • Diethylzinc (Et₂Zn) (1.2 equiv) in hexanes

  • Diiodomethane (CH₂I₂) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, argon-purged flask is added the allylic alcohol and anhydrous DCM.

  • The chiral dioxaborolane ligand is added, and the solution is stirred at room temperature for 30 minutes.

  • The solution is cooled to 0 °C, and diethylzinc solution is added dropwise.

  • Diiodomethane is then added dropwise, and the reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired chiral cyclopropylmethanol.

Causality: The success of this protocol hinges on the formation of a chiral zinc alkoxide intermediate. The chiral ligand coordinates to the zinc, creating a chiral environment that directs the delivery of the methylene group from the zinc carbenoid to one face of the alkene, resulting in high enantioselectivity.

Transition-Metal-Catalyzed Cyclopropanation

The use of transition metals, particularly rhodium and ruthenium, has revolutionized the synthesis of cyclopropanes from diazo compounds.[23] These reactions proceed via the formation of a metal-carbene intermediate, which then undergoes a cyclopropanation reaction with an alkene.[23] The development of chiral ligands for these metal catalysts has enabled highly enantioselective cyclopropanations.

A significant advantage of this approach is the ability to directly cyclopropanate vinylcarbamates, providing a direct route to protected chiral cyclopropylamines.[15] Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters has been shown to produce the corresponding cyclopropylamine derivatives in high yield and with excellent diastereoselectivity and enantioselectivity.[15][24]

Diagram: General Mechanism of Transition-Metal-Catalyzed Cyclopropanation

G cluster_0 Catalytic Cycle Catalyst [M]-L* Carbene [M]=CHR (Chiral Carbene) Catalyst->Carbene + N₂CHR - N₂ Diazo N₂CHR Cyclopropane Chiral Cyclopropane Carbene->Cyclopropane + Alkene Alkene R'CH=CHR' Cyclopropane->Catalyst - Product

Caption: Catalytic cycle for asymmetric cyclopropanation.

Enzymatic Synthesis of Chiral Cyclopropylamines

In recent years, biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered hemoproteins, such as myoglobin variants, have been shown to catalyze highly diastereo- and enantioselective cyclopropanations.[25][26] These enzymatic methods offer several advantages, including mild reaction conditions, high selectivity, and the ability to operate in aqueous media. This approach has been successfully applied to the gram-scale synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine and Tasimelteon.[25][26]

Data Presentation: Comparison of Asymmetric Cyclopropanation Methods
MethodCatalyst/ReagentSubstrate ScopeEnantioselectivity (ee)Diastereoselectivity (dr)
Charette Cyclopropanation Chiral Dioxaborolane/Et₂Zn/CH₂I₂Allylic AlcoholsUp to 99%[20]High
Ru(II)-Pheox Catalysis Chiral Ru(II)-Pheox ComplexVinylcarbamatesUp to 99%[15]Up to 96:4[15]
Enzymatic (Myoglobin) Engineered MyoglobinStyrenes, various olefins96-99.9%[25]98-99.9%[25]

Modern Synthetic Approaches and Future Outlook

The field of chiral cyclopropylamine synthesis continues to evolve, with new and innovative methods being developed. These include:

  • Asymmetric Hydroamination of Cyclopropenes: This atom-economical approach utilizes chiral rare-earth-metal complexes to catalyze the addition of amines to cyclopropenes, affording chiral cyclopropylamines in high yields and stereoselectivities.[24]

  • Synthesis from N-Sulfinyl α-Chloro Ketimines: The reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents provides a route to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides, which can be deprotected to yield the free cyclopropylamines.[2][27]

  • C-H Functionalization: Transition-metal-catalyzed C-H functionalization strategies are emerging as a powerful tool for the synthesis of complex cyclopropane-containing molecules.[4][21]

The ongoing development of more efficient, selective, and sustainable methods for the synthesis of chiral cyclopropylamines will undoubtedly continue to fuel their application in drug discovery and development. The ability to precisely control the stereochemistry of these valuable building blocks is essential for unlocking their full potential in the design of next-generation therapeutics.

Conclusion

The journey from the initial discovery of cyclopropane to the sophisticated asymmetric syntheses of chiral cyclopropylamines available today is a testament to the ingenuity and perseverance of organic chemists. The unique structural and electronic properties of the cyclopropylamine moiety have solidified its importance in medicinal chemistry. As our understanding of asymmetric catalysis and biocatalysis deepens, we can anticipate the development of even more powerful and practical methods for accessing these valuable chiral building blocks, further empowering the discovery of new and improved medicines.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle distinction in the three-dimensional arrangement of atoms can lead to profound differences in how a molecule interacts with the chiral environment of the human body, such as enzymes and receptors. Consequently, the synthesis and analysis of enantiomerically pure compounds are critical facets of medicinal chemistry. This guide focuses on (R)-cyclopropyl(phenyl)methanamine, a chiral primary amine featuring a unique combination of a rigid cyclopropyl group and an aromatic phenyl ring attached to a stereogenic center. This structural motif is of significant interest to researchers and drug development professionals due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability and membrane permeability. This guide provides a comprehensive overview of the stereochemistry, determination of absolute configuration, enantioselective synthesis, and analytical techniques for the chiral resolution of this compound.

Understanding the Stereochemistry and Absolute Configuration

The stereochemistry of this compound is defined by the spatial arrangement of the four different substituents attached to the chiral carbon atom (the benzylic carbon). The absolute configuration, designated as (R) in this case, is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Application of the Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system provides a standardized nomenclature for unequivocally describing the absolute configuration of a stereocenter. The process involves a stepwise assignment of priorities to the substituents attached to the chiral carbon based on their atomic number.

Step-by-Step Priority Assignment for this compound:

  • Identify the Chiral Center: The chiral center is the carbon atom bonded to the phenyl group, the cyclopropyl group, the amine group, and a hydrogen atom.

  • Assign Priorities to the Directly Attached Atoms:

    • Priority 1: The nitrogen atom of the amine group (-NH₂) has the highest atomic number (Z=7).

    • Priority 2: The carbon atom of the phenyl group (-C₆H₅) is attached to other carbon atoms.

    • Priority 3: The carbon atom of the cyclopropyl group is also attached to other carbon atoms.

    • Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Breaking the Tie between the Phenyl and Cyclopropyl Groups: Since both the phenyl and cyclopropyl groups are attached via a carbon atom, we move to the next atoms in the chain. The carbon of the phenyl group is bonded to two other carbons within the aromatic ring (double bonds are treated as two single bonds to the same type of atom for priority assignment). The carbon of thecyclopropyl group is bonded to two other carbons within the three-membered ring. To break the tie, we consider the full substitution pattern. The phenyl group, with its sp² hybridized carbons, takes precedence over the sp³ hybridized carbons of the cyclopropyl group.

  • Determine the Absolute Configuration: With the priorities assigned as 1 (-NH₂), 2 (-C₆H₅), 3 (cyclopropyl), and 4 (-H), we orient the molecule so that the lowest priority group (the hydrogen atom) is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is designated as (R) (from the Latin rectus, meaning right). If the sequence is counter-clockwise, the configuration is (S) (sinister, meaning left). For this compound, this sequence is clockwise.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through various asymmetric synthesis strategies. One of the most elegant and efficient methods involves the asymmetric reduction of a prochiral precursor, cyclopropyl phenyl ketimine.

Biocatalytic Asymmetric Reduction of Cyclopropyl Phenyl Ketimine

A state-of-the-art approach for the synthesis of chiral amines is the use of engineered enzymes, particularly imine reductases (IREDs).[1] These biocatalysts offer high enantioselectivity under mild reaction conditions.

Experimental Protocol: Asymmetric Reduction using an Engineered Imine Reductase

  • Substrate Preparation: The starting material, cyclopropyl phenyl ketimine, can be synthesized by the condensation of cyclopropyl phenyl ketone with ammonia.

  • Biocatalytic Reduction:

    • To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP⁺, add glucose dehydrogenase (for cofactor regeneration) and the engineered imine reductase.

    • Add the cyclopropyl phenyl ketimine substrate, typically dissolved in a water-miscible organic co-solvent like DMSO or isopropanol.

    • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for a specified period (typically 12-24 hours).

  • Work-up and Purification:

    • The reaction mixture is basified with an aqueous solution of sodium hydroxide and extracted with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield enantiomerically enriched this compound.

Causality Behind Experimental Choices:

  • Engineered Imine Reductase: The choice of a specific IRED variant is crucial for achieving high enantioselectivity. These enzymes are often engineered through directed evolution to accept bulky substrates and provide the desired stereochemical outcome.[1]

  • Cofactor Regeneration System: The use of a cofactor regeneration system (glucose/glucose dehydrogenase) is economically and practically essential for large-scale synthesis, as it continuously replenishes the expensive NADPH cofactor required by the imine reductase.

  • Buffer and Co-solvent: The reaction medium is optimized to ensure the stability and activity of the enzymes while maintaining the solubility of the substrate and product.

G cluster_synthesis Asymmetric Synthesis Workflow cluster_reagents Key Reagents Ketone Cyclopropyl Phenyl Ketone Imine Cyclopropyl Phenyl Ketimine Ketone->Imine Condensation Amine This compound Imine->Amine Asymmetric Reduction Ammonia Ammonia Ammonia->Imine IRED Engineered Imine Reductase IRED->Imine Cofactor NADPH (regenerated) Cofactor->Imine

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Techniques for Chiral Separation and Purity Assessment

The determination of the enantiomeric excess (ee) of a chiral compound is a critical step in its characterization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful techniques for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a column coated with derivatized cellulose or amylose, is often effective for the separation of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

G cluster_workflow Chiral HPLC Analysis Workflow Sample Racemic or Enantioenriched Sample Injection HPLC Injection Sample->Injection Separation Chiral Stationary Phase Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Chromatogram Analysis (ee determination) Detection->Analysis

Caption: General workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile enantiomers. For primary amines, derivatization is often necessary to improve their volatility and chromatographic performance.

Experimental Protocol: Chiral GC Separation

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Derivatization: The amine can be derivatized with a chiral or achiral reagent to form a more volatile derivative (e.g., an amide or carbamate).

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin is commonly used for the separation of chiral amines and their derivatives.[2]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.

  • Detection: FID for quantification or MS for both quantification and structural confirmation.

ParameterChiral HPLCChiral GC
Principle Differential interaction with a solid chiral stationary phase in a liquid mobile phase.Differential interaction with a liquid chiral stationary phase in a gaseous mobile phase.
Sample Volatility Not a requirement.Requires volatile or derivatized analytes.
Typical CSP Polysaccharide-based (cellulose, amylose derivatives).Cyclodextrin-based.
Mobile Phase Liquid (e.g., Hexane/Isopropanol).Inert gas (e.g., Helium).
Detection UV, MS, etc.FID, MS, etc.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), the methine proton on the chiral center, the protons of the cyclopropyl ring (in the upfield region, typically 0.3-1.2 ppm), and the protons of the amine group. The coupling patterns and chemical shifts provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of cyclopropyl(phenyl)methanamine is 147.1048 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass, as well as characteristic fragment ions resulting from the cleavage of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and cyclopropyl groups, and C=C stretching vibrations of the aromatic ring.

Conclusion and Future Perspectives

This compound serves as a valuable chiral building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its stereochemistry, coupled with robust methods for its enantioselective synthesis and analysis, is essential for its successful application in drug discovery. The methodologies outlined in this guide, from the application of the Cahn-Ingold-Prelog rules to the use of advanced biocatalytic and chromatographic techniques, provide a solid foundation for researchers and scientists working with this and related chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis and analysis of chiral amines will remain a key area of research.

References

Sourcing and Quality Control of (R)-Cyclopropyl(phenyl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Purity in Pharmaceutical Synthesis

(R)-cyclopropyl(phenyl)methanamine, a chiral primary amine, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs). The cyclopropyl moiety imparts conformational rigidity and can improve metabolic stability, while the chiral benzylic amine center provides a crucial handle for stereoselective transformations.[1] As regulatory bodies like the FDA and EMA increasingly mandate the development of single-enantiomer drugs, the enantiomeric purity of starting materials and intermediates has become a critical quality attribute (CQA).[2][3] The presence of the undesired (S)-enantiomer can lead to pharmacological off-target effects, competitive inhibition of the desired biological activity, or complex purification challenges downstream.[4] This guide provides an in-depth analysis of the commercial availability of this compound, outlines key quality control parameters, and offers field-proven insights for researchers, scientists, and drug development professionals to ensure the procurement of high-quality material suitable for pharmaceutical applications.

Commercial Availability and Key Suppliers

This compound (CAS No: 434307-26-3) and its hydrochloride salt (CAS No: 1416450-04-8) are commercially available from a range of suppliers, catering to different scales of research and development, from laboratory-grade quantities to bulk manufacturing. The product is typically offered as a liquid free base or a solid hydrochloride salt.

Major chemical suppliers and platforms where this compound can be sourced include, but are not limited to:

  • Large Chemical Catalogs: Companies like Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), and TCI Chemicals offer research-grade quantities with readily available catalog listings.

  • Specialty Building Block Suppliers: Numerous suppliers specializing in chiral intermediates and building blocks for drug discovery, such as Enamine, Combi-Blocks, and Apollo Scientific, list this compound.

  • Online Chemical Marketplaces: Platforms like ChemicalBook and LookChem aggregate listings from various, often international, manufacturers and distributors, providing a broader view of the supply landscape.

The scale of production has reached commercial mass production, indicating a stable supply chain for larger-scale needs.[3] However, specifications, purity, and available analytical data can vary significantly between suppliers. Therefore, a thorough supplier qualification process is imperative.

Manufacturing Landscape: Implications for Quality and Impurity Profiles

Understanding the synthetic origin of this compound is fundamental to anticipating potential impurities and establishing a robust quality control strategy. Two primary strategies dominate the manufacturing of this chiral amine:

  • Asymmetric Synthesis: This "chiral pool" approach aims to create the desired (R)-enantiomer directly. Methods include the enantioselective reduction of corresponding imines or oximes using chiral catalysts (e.g., iridium or rhodium complexes) or enzymes (e.g., imine reductases).[5]

  • Chiral Resolution: This classical method involves the separation of a racemic mixture of cyclopropyl(phenyl)methanamine. The racemic amine is reacted with a chiral resolving agent, most commonly a chiral acid like (+)-tartaric acid, to form a pair of diastereomeric salts.[6] Due to their different physical properties, these salts can be separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-amine.[7]

The following diagram illustrates the two primary manufacturing workflows:

G cluster_0 Asymmetric Synthesis Route cluster_1 Chiral Resolution Route Prochiral Prochiral Imine/ Oxime Precursor AsymSynth Enantioselective Reduction (Chiral Catalyst/Enzyme) Prochiral->AsymSynth R_Amine_AS This compound (High e.e.) AsymSynth->R_Amine_AS Purification_AS Purification R_Amine_AS->Purification_AS Final_R_AS Final Product Purification_AS->Final_R_AS Racemic Racemic Amine Precursor Resolution Diastereomeric Salt Formation (e.g., (+)-Tartaric Acid) Racemic->Resolution Separation Fractional Crystallization Resolution->Separation R_Salt (R)-Amine-(+)-Tartrate Salt Separation->R_Salt Less Soluble S_Salt (S)-Amine-(+)-Tartrate Salt (in mother liquor) Separation->S_Salt More Soluble Liberation Base Treatment R_Salt->Liberation Final_R_CR Final Product Liberation->Final_R_CR

Caption: Primary Manufacturing Routes to this compound.

Causality Behind Impurity Profiles:

  • Asymmetric Synthesis: The primary impurity concern is the residual (S)-enantiomer. The enantiomeric excess (e.e.) is dictated by the selectivity of the catalyst or enzyme. Other potential impurities include residual catalyst metals (e.g., Ir, Rh), unreacted starting material, and byproducts of the reduction process.

  • Chiral Resolution: The main impurity is also the (S)-enantiomer, arising from incomplete separation of the diastereomeric salts. Residual resolving agent (e.g., tartaric acid) and the solvent used for crystallization are also common process-related impurities. Inefficient separation can lead to lower enantiomeric purity.

Critical Quality Attributes and Analytical Control

For drug development applications, simply verifying the identity of the compound is insufficient. A comprehensive quality control strategy must be implemented, focusing on purity, enantiomeric excess, and the profile of potential impurities. A typical Certificate of Analysis (CoA) should be requested from any potential supplier and scrutinized for the following parameters.

Table 1: Key Quality Specifications for this compound

ParameterTypical SpecificationAnalytical MethodRationale and Importance
Appearance Colorless to light yellow liquidVisualA significant deviation may indicate degradation or impurities.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure of the compound.
Assay (Purity) ≥ 98.0% (often > 99.0%)HPLC or GCDetermines the overall purity and quantifies the main component against impurities.
Enantiomeric Excess (e.e.) ≥ 98.0% (≥ 99.5% for GMP)Chiral HPLCCritical Parameter. Ensures the stereochemical integrity of the starting material, which directly impacts the purity of the final API.[4]
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with certain reactions, particularly those involving organometallics or water-sensitive reagents.
Residual Solvents Varies by processGC-HSSolvents from synthesis and purification must be controlled to levels defined by ICH guidelines.
(S)-Enantiomer ≤ 1.0% (≤ 0.25% for GMP)Chiral HPLCThe primary chiral impurity that must be strictly controlled.
Experimental Protocols for Quality Control

1. Enantiomeric Excess Determination by Chiral HPLC

The most common and reliable method for determining the enantiomeric purity of this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Polysaccharide-based columns are frequently effective for separating chiral amines.[8]

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and reduce tailing. A typical starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the amine in 1 mL of the mobile phase.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The two enantiomers should resolve into distinct peaks. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

The following diagram outlines the workflow for this critical analysis:

G start Sample of (R)-Amine prep Dissolve in Mobile Phase start->prep inject Inject onto Chiral HPLC System prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram (Two Peaks) detect->chromatogram integrate Integrate Peak Areas (Area_R, Area_S) chromatogram->integrate calculate Calculate e.e. (%) integrate->calculate report Report Result calculate->report

Caption: Chiral HPLC Workflow for Enantiomeric Excess Determination.

2. Identity and Purity by ¹H NMR Spectroscopy

¹H NMR is essential for confirming the structural identity and assessing chemical purity.

Protocol: ¹H NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the amine in ~0.6 mL of CDCl₃.

  • Analysis: Acquire a standard ¹H NMR spectrum. The spectrum should be consistent with the structure of cyclopropyl(phenyl)methanamine. Key expected signals include:

    • Aromatic protons (multiplet, ~7.2-7.4 ppm).

    • Benzylic proton (methine, -CH(N)-).

    • Amine protons (-NH₂).

    • Cyclopropyl protons (multiplets at upfield chemical shifts).

  • Purity Assessment: Integration of the signals corresponding to the compound versus those of known impurities (e.g., residual solvents) can provide an estimate of chemical purity.

Conclusion and Recommendations for Procurement

The commercial availability of this compound is robust, but the quality and specifications can vary. For researchers and drug development professionals, ensuring the enantiomeric and chemical purity of this starting material is paramount to the success of a synthetic campaign and the quality of the final API.

Key Recommendations:

  • Supplier Vetting: Always request a detailed Certificate of Analysis from potential suppliers before purchase. For GMP applications, a thorough supplier audit is necessary.

  • Specify Enantiomeric Purity: Clearly specify the required enantiomeric excess (e.g., >99.5% e.e.) in purchase orders.

  • In-House Verification: Upon receipt of the material, perform independent analytical testing (at a minimum, chiral HPLC and ¹H NMR) to verify the specifications reported on the CoA.

  • Understand the Manufacturing Route: If possible, inquire about the synthetic route used by the supplier. This provides insight into potential process-related impurities to screen for.

By implementing a rigorous sourcing and quality control strategy, development teams can mitigate risks associated with chiral impurities, ensuring the stereochemical integrity of their synthetic intermediates and contributing to the development of safe and effective single-enantiomer pharmaceuticals.

References

theoretical studies on (R)-cyclopropyl(phenyl)methanamine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of (R)-cyclopropyl(phenyl)methanamine

Abstract

This compound is a key chiral building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents.[1][2] Its three-dimensional structure is critical to its interaction with biological targets, making a thorough understanding of its conformational landscape essential for rational drug design. This guide provides a comprehensive framework for the theoretical investigation of this compound's conformation, detailing a robust computational methodology, from initial broad conformational searches to high-level quantum mechanical refinements. We will explore the key dihedral angles governing its shape, predict the relative energies of stable conformers, and outline experimental protocols for validating the theoretical findings. This document is intended for researchers in computational chemistry, medicinal chemistry, and drug development, offering a practical guide to characterizing the conformational preferences of this important molecule.

Introduction: The Significance of Conformation in Drug Design

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For this compound, a molecule with multiple rotatable bonds, the accessible conformations dictate how it presents its pharmacophoric features—the amine, phenyl, and cyclopropyl groups—to a biological target such as an enzyme or receptor. Understanding the relative energies and populations of these conformers is paramount, as the lowest energy "ground state" conformation may not be the "bioactive" conformation adopted upon binding.

The central challenge lies in the molecule's flexibility around two key rotatable bonds:

  • τ1 (N-Cα-Cipso-Cortho): Rotation of the phenyl group relative to the aminomethyl moiety.

  • τ2 (Cipso-Cα-Cγ-Cβ): Rotation of the cyclopropyl group relative to the phenylmethyl scaffold.

The interplay between these rotations, governed by steric hindrance and electronic interactions, defines the molecule's conformational energy landscape. The cyclopropyl group, in particular, has unique electronic properties, with its 3e' orbitals capable of interacting with the π-system of the phenyl ring, a phenomenon that stabilizes specific orientations.[3] The preferred conformation is often one where the phenyl ring bisects the cyclopropane ring, maximizing this electronic conjugation.[3][4]

This guide outlines a systematic, multi-step computational workflow designed to map this energy landscape with high fidelity.

Computational Methodology: A Multi-Tiered Approach

A robust conformational analysis workflow balances computational cost with accuracy. It is inefficient to use high-level quantum mechanics for an initial broad search of the vast conformational space. Therefore, a tiered approach is recommended, starting with a fast, albeit less accurate, method and progressively refining a smaller set of low-energy conformers with more rigorous, computationally intensive methods.[5][6]

Step 1: Initial Conformational Search with Molecular Mechanics

The first step is to generate a diverse pool of possible conformations. Molecular mechanics (MM) force fields offer a rapid way to explore the potential energy surface.

  • Rationale: MM methods are computationally inexpensive, allowing for extensive sampling of the conformational space, which is crucial for flexible molecules to avoid missing relevant minima.[7]

  • Protocol:

    • Construct the 3D structure of this compound.

    • Select a suitable force field. The Merck Molecular Force Field (MMFF) or MM3 are good choices as they have been parameterized for a wide range of organic structures, including strained rings like cyclopropane.[8]

    • Perform a systematic or stochastic conformational search. A systematic search rotates the key dihedral angles (τ1 and τ2) in defined increments (e.g., 30°), followed by energy minimization of each resulting structure.

    • Cluster the resulting conformers based on Root-Mean-Square Deviation (RMSD) and retain unique structures within a defined energy window (e.g., 10 kcal/mol) of the global minimum.

Diagram: Computational Workflow

G cluster_0 Tier 1: Broad Search cluster_1 Tier 2: Quantum Refinement cluster_2 Tier 3: Analysis A Initial 3D Structure of this compound B Molecular Mechanics (MMFF/MM3) Conformational Search A->B C Clustering & Energy Filtering (Unique conformers within 10 kcal/mol) B->C D DFT Optimization (e.g., B3LYP-D3/6-31G(d)) C->D Low-energy conformers E Vibrational Frequency Calculation (Confirm minima, obtain thermal corrections) D->E F Single-Point Energy Calculation (Higher-level theory, e.g., ωB97X-D/def2-TZVP) E->F G Boltzmann Population Analysis (Relative Gibbs Free Energies) F->G Final energies H Identify Key Conformers (Lowest energy structures) G->H I Experimental Validation (NMR Spectroscopy) H->I

Caption: A multi-tiered workflow for conformational analysis.

Step 2: Geometry Optimization and Energy Refinement with DFT

The unique, low-energy conformers identified by molecular mechanics must be re-optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[5][6]

  • Rationale: DFT provides a much better description of the electronic structure, including the subtle conjugative effects between the cyclopropyl and phenyl rings, which are crucial for determining accurate geometries and relative energies.[3] The choice of functional and basis set is critical for achieving reliable results.[9]

  • Protocol:

    • For each conformer from the MM search, perform a geometry optimization using a DFT method. A functional that includes dispersion corrections, such as B3LYP-D3, is highly recommended to accurately model non-covalent interactions. A Pople-style basis set like 6-31G(d) is a common starting point.[6]

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

    • (Optional but recommended) To further refine the relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set and potentially a more modern functional (e.g., ωB97X-D/def2-TZVP).

Predicted Conformational Landscape

Based on studies of similar phenyl-cyclopropyl systems, we can predict the key features of the conformational landscape.[3][4][10] The dominant conformers will likely be characterized by a "bisected" arrangement where the plane of the phenyl ring is aligned with the Cα-Cγ bond of the cyclopropane, bisecting the distal Cβ-Cβ' bond. This maximizes the favorable electronic interaction between the ring systems. A "perpendicular" arrangement would be a higher-energy transition state.

Diagram: Key Conformational Relationship

Conformers cluster_bisected Low Energy (Bisected) cluster_perpendicular High Energy (Transition State) Bisected Phenyl ring bisects the cyclopropane ring. Maximized electronic conjugation. Perpendicular Phenyl ring is perpendicular to the cyclopropane ring. Steric hindrance. Bisected->Perpendicular Rotation around τ2 Perpendicular->Bisected Rotation around τ2

Caption: Energy relationship between bisected and perpendicular conformers.

Quantitative Data Summary (Hypothetical)

The final output of the computational study would be a table summarizing the energetic and geometric properties of the most stable conformers.

Conformer IDτ1 (N-Cα-Cipso-Cortho) (°)τ2 (Cipso-Cα-Cγ-Cβ) (°)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
CONF-1 ~60~0 (Bisected)0.000.0075.3
CONF-2 ~180~0 (Bisected)0.250.3120.1
CONF-3 ~-60~0 (Bisected)0.951.104.6

Note: The values presented are hypothetical and serve to illustrate the expected output of the described computational workflow.

Experimental Validation: Bridging Theory and Reality

Theoretical models must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as key NMR parameters are sensitive to molecular conformation.

  • Rationale: The through-space proximity of protons in different conformers can be detected by Nuclear Overhauser Effect (NOE) experiments. Furthermore, scalar coupling constants (J-couplings) are related to dihedral angles via the Karplus equation. Comparing experimental NMR data with values predicted from DFT calculations for each conformer can confirm the predicted conformational populations.

  • Protocol: NMR Analysis

    • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum to assign all proton signals.

    • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between protons on the phenyl ring and protons on the cyclopropyl ring would provide direct evidence for their spatial proximity, helping to validate the calculated τ1 and τ2 angles of the dominant conformers.

    • J-Coupling Analysis: Measure the ³JHH coupling constants between the benzylic proton (Hα) and the adjacent cyclopropyl protons (Hγ).

    • Computational NMR Prediction: Using the DFT-optimized geometries, calculate the NMR shielding tensors (which are converted to chemical shifts) and spin-spin coupling constants for each low-energy conformer.

    • Comparison: Calculate a Boltzmann-averaged set of predicted NMR parameters based on the calculated Gibbs free energies. A strong correlation between the experimental and the Boltzmann-averaged computed values provides robust validation for the theoretical model.[11]

Conclusion

The conformational analysis of this compound is a critical step in understanding its potential as a building block in drug development. The multi-tiered computational approach detailed in this guide, combining the speed of molecular mechanics with the accuracy of DFT, provides a reliable pathway to characterizing its conformational landscape. By identifying the lowest-energy conformers and their relative populations, researchers can gain crucial insights into the molecule's structural preferences. The final, and most critical, step of validating these theoretical predictions with experimental NMR data ensures a high-fidelity model that can confidently be used to inform the design of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Reactivity and Stability of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-cyclopropyl(phenyl)methanamine is a chiral primary amine that incorporates two structurally significant motifs highly valued in modern medicinal chemistry: a strained cyclopropyl ring and a chiral benzylic amine. This combination imparts a unique profile of conformational rigidity, metabolic stability, and stereospecific reactivity, making it a crucial building block in the development of targeted therapeutics, particularly for central nervous system (CNS) disorders.[1] This guide provides a comprehensive analysis of the molecule's physicochemical properties, chemical reactivity, stability under various conditions, and key degradation pathways. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as an essential resource for professionals engaged in the synthesis, handling, and application of this versatile compound.

Physicochemical and Structural Properties

The distinct behavior of this compound is rooted in its unique structural features: the high ring strain of the cyclopropane moiety, the nucleophilicity of the primary amine, the stereochemical constraint of the (R)-chiral center, and the aromatic nature of the phenyl group.[2][3] These elements collectively influence its reactivity, solubility, and interactions with biological targets.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[3][4]
Molecular Weight 147.22 g/mol [4][5]
IUPAC Name (1R)-1-cyclopropyl-1-phenylmethanamine[4]
CAS Number 434307-26-3 (for (R)-enantiomer)[6]
CAS Number (HCl Salt) 1416450-04-8[7][8]
Appearance Colorless to pale yellow liquid[9]
XLogP3 1.6[4][6]
Storage Temperature 2-8°C, protect from light, inert atmosphere[6]

Chemical Reactivity Profile

The reactivity of this compound is a delicate interplay between the stability conferred by its C-H bonds and the latent reactivity of its strained ring and nucleophilic amine.

The Duality of the Cyclopropyl Ring

The cyclopropyl group is the molecule's defining feature, acting as both a stability enhancer and a site of potential reactivity.

  • Metabolic Stability: The carbon-hydrogen bonds within the cyclopropane ring are shorter and stronger than those in typical alkanes due to increased s-character.[10] This elevates the bond dissociation energy, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common degradation pathway for many drug candidates.[10][11] This "metabolic blocking" effect is a key strategy in drug design to improve a compound's half-life.[11]

  • Latent Reactivity: Despite its general stability, the significant ring strain (~27.5 kcal/mol) makes the cyclopropyl group susceptible to ring-opening reactions under specific energetic conditions.[10] These include reactions facilitated by transition metal catalysis, strong electrophilic activation, or one-electron oxidation, which can convert the inert ring into a highly reactive radical cation intermediate.[12][13]

Reactivity of the Primary Amine

The primary amine function is the molecule's primary center of nucleophilicity and basicity.

  • Nucleophilic Reactions: It readily participates in standard amine chemistries, including N-alkylation, acylation to form amides, and reductive amination with carbonyl compounds.[2]

  • Basicity and Salt Formation: As a primary amine, it is basic and forms stable salts, such as the hydrochloride salt, upon reaction with acids.[7] This is often exploited to improve the compound's crystallinity, solubility in aqueous media, and ease of handling.

Stereochemical Integrity

The (R)-configuration at the benzylic carbon is critical for stereospecific interactions with chiral biological targets, such as G protein-coupled receptors (GPCRs).[1] The chiral center is generally stable under standard synthetic and storage conditions. However, exposure to harsh basic or acidic conditions, particularly at elevated temperatures, could potentially lead to racemization, compromising its biological specificity.

Stability and Degradation

Understanding the stability profile of this compound is paramount for its effective use in drug development, from synthesis to formulation.

Chemical Stability and Incompatibilities

The compound is generally stable but exhibits incompatibilities common to primary amines. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide. It is also noted to be hygroscopic, meaning it can absorb moisture from the air.

Metabolic Degradation and Bioactivation

While the cyclopropyl group often enhances metabolic stability, the cyclopropylamine moiety is associated with a specific and critical degradation pathway involving bioactivation by CYP enzymes.[11] This pathway is of high concern in drug safety assessment.

  • Initial Oxidation: The process begins with a one-electron oxidation at the nitrogen atom of the amine, catalyzed by CYP enzymes (e.g., CYP1A2, CYP3A4).[11][14]

  • Ring Scission: This oxidation is immediately followed by the homolytic cleavage (scission) of the strained cyclopropane ring.

  • Formation of Reactive Intermediates: The ring-opening generates reactive radical intermediates.[11]

  • Covalent Adduct Formation: These highly reactive species can form covalent adducts with cellular macromolecules, including hepatic proteins and glutathione (GSH). The formation of GSH conjugates is a well-known indicator of bioactivation and can be linked to idiosyncratic drug-induced toxicities, such as hepatotoxicity.[11]

Metabolic_Bioactivation Metabolic Bioactivation Pathway of a Cyclopropylamine Moiety Substrate This compound RadicalCation Nitrogen Radical Cation Substrate->RadicalCation CYP450 One-Electron Oxidation RingOpened Reactive Ring-Opened Intermediate (Radical) RadicalCation->RingOpened Ring Scission (Homolytic Cleavage) Adducts Covalent Adducts (e.g., with GSH, Proteins) RingOpened->Adducts Nucleophilic Trapping (Bioactivation)

Caption: Proposed metabolic bioactivation of the cyclopropylamine moiety.

Handling, Storage, and Purification Protocols

Proper handling and storage are essential to maintain the integrity and purity of this compound.

Safety and Handling

The compound should be handled with care. It is classified as toxic if swallowed and can cause skin and eye irritation.[4][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Storage Conditions

To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.[6]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂.

  • Light: Protected from light.[6]

Protocol: Purification via Hydrochloride Salt

Purification can be effectively achieved by converting the free base to its hydrochloride salt, which can be recrystallized, followed by liberation of the purified free base.

  • Salt Formation: Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of anhydrous HCl in the same solvent dropwise with stirring until precipitation is complete.

  • Recrystallization: Collect the precipitate by filtration and recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/petroleum ether).[14]

  • Purity Check: Assess the purity of the salt by melting point determination and HPLC.

  • Free Base Liberation: Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is alkaline (pH > 10).

  • Extraction: Extract the liberated free base into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Experimental Workflows

The synthesis and analysis of this compound require precise and validated methods to ensure high enantiomeric purity.

Conceptual Synthesis: Asymmetric Reductive Amination

A robust method for producing chiral primary amines is the asymmetric reductive amination of a prochiral ketone.

Synthesis_Workflow Conceptual Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction Ketone Cyclopropyl Phenyl Ketone Imine Prochiral Imine Intermediate Ketone->Imine AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->Imine Product This compound Imine->Product Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., Chiral Phosphine-Metal Complex) Catalyst->Product ReducingAgent H₂ or Transfer Hydride Source ReducingAgent->Product

Caption: Workflow for asymmetric reductive amination synthesis.

Protocol: Chiral Purity Analysis by HPLC

Verifying the enantiomeric excess (e.e.) is critical. Protein-based chiral stationary phases are highly effective for separating chiral amines under reversed-phase conditions.[15]

  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALPAK® AGP, 4.6 x 150 mm, 5 µm (or equivalent protein-based chiral column).[16]

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM ammonium acetate buffer and 2-propanol (e.g., 95:5 v/v). Adjust the aqueous buffer to pH 5.8 with acetic acid before mixing with the organic modifier.[16] Filter the final mobile phase through a 0.22 µm membrane.

    • Sample Preparation: Accurately prepare a sample solution of ~0.2 mg/mL by dissolving the amine in the mobile phase.[16]

    • HPLC Conditions:

      • Flow Rate: 0.9 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: 210 nm or 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample to be analyzed.

    • Calculation: Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

  • Self-Validation: The method is validated by the clear separation of enantiomers in the racemic standard, providing confidence in the quantification of the target (R)-enantiomer in the sample. The mobile phase pH is a critical parameter; for basic amines, retention generally increases as the pH is raised from 2.7 towards 7.0 on an AGP column.[15]

References

Methodological & Application

Application Notes & Protocols: (R)-cyclopropyl(phenyl)methanamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-cyclopropyl(phenyl)methanamine

This compound is a chiral primary amine featuring a unique combination of a sterically demanding cyclopropyl group and an aromatic phenyl ring directly attached to the chiral center. This structural arrangement imparts a well-defined three-dimensional architecture, making it a valuable asset in the field of asymmetric catalysis. Chiral primary amines are foundational to modern organocatalysis, capable of activating substrates through the formation of transient chiral iminium ions or enamines, thereby creating a chiral environment that dictates the stereochemical outcome of a reaction.[1][2]

The rigid cyclopropyl moiety in this compound serves to effectively shield one face of the reactive intermediate, enhancing stereodifferentiation. Its applications extend from being a primary organocatalyst itself to serving as a crucial chiral building block for the synthesis of more complex bifunctional catalysts and ligands.[3][4] These derived catalysts, such as chiral thioureas or phosphine-oxazolines (PHOX), often exhibit superior activity and selectivity by incorporating additional activating groups (e.g., hydrogen-bond donors) or metal-coordinating sites.[5][6]

This document provides an in-depth guide to the practical application of this compound and its derivatives in key asymmetric transformations, supported by detailed, field-tested protocols.

Core Application: Asymmetric Michael Addition to α,β-Unsaturated Ketones

One of the cornerstone applications of chiral primary amines is in the enantioselective conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds. By derivatizing this compound into a bifunctional thiourea catalyst, it is possible to co-activate both the electrophile (enone) and the nucleophile (e.g., nitromethane), leading to high stereocontrol.

Mechanistic Rationale & Catalytic Cycle

The primary amine moiety of the catalyst first condenses with the α,β-unsaturated ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, binding and orienting the nucleophile. The chiral scaffold, originating from this compound, creates a steric environment that directs the nucleophile to attack from a specific face of the iminium ion, thus establishing the new stereocenter. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

Diagram 1: Catalytic Cycle for Asymmetric Michael Addition

Catalytic_Cycle Start Enone + Catalyst (Cat-NH2) Iminium Chiral Iminium Ion [Enone-N-Cat]+ Start->Iminium - H2O Transition_State Ternary Complex [Nu-H---Thiourea---Iminium] Iminium->Transition_State Activation H-Bond Activation of Nucleophile (Nu-H) Activation->Transition_State Addition Enamine Intermediate Transition_State->Addition + Nucleophile Product_Release Hydrolysis Addition->Product_Release + H2O Product_Release->Start - Product Product Chiral Product Product_Release->Product caption Catalytic cycle of a bifunctional primary amine-thiourea catalyst.

Synthesis of a Bifunctional Thiourea Catalyst

The utility of this compound is often realized after its incorporation into a bifunctional catalyst. Below is a representative protocol for synthesizing a thiourea-based catalyst.

Protocol 2.2.1: Synthesis of (R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(cyclopropyl(phenyl)methyl)thiourea

Reagent MW ( g/mol ) Amount Mmol Equivalents
This compound147.221.47 g10.01.0
3,5-Bis(trifluoromethyl)phenyl isothiocyanate271.182.71 g10.01.0
Dichloromethane (DCM), anhydrous-50 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.47 g, 10.0 mmol).

  • Dissolve the amine in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.71 g, 10.0 mmol) in 10 mL of anhydrous DCM to the stirred amine solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired thiourea catalyst as a white solid.

Expert Insight: The use of anhydrous solvent is critical to prevent side reactions with the highly reactive isothiocyanate. The 3,5-bis(trifluoromethyl)phenyl group enhances the acidity of the thiourea N-H protons, making it a more effective hydrogen-bond donor for nucleophile activation.

Protocol for Asymmetric Michael Addition

This protocol details the enantioselective addition of nitromethane to chalcone, a classic benchmark reaction.

Protocol 2.3.1: Enantioselective Conjugate Addition of Nitromethane to Chalcone

Reagent MW ( g/mol ) Amount Mmol Equivalents
Chalcone208.26208 mg1.01.0
Nitromethane61.040.3 mL5.55.5
Catalyst (from 2.2.1)418.4042 mg0.10.1 (10 mol%)
Toluene-2.0 mL--

Procedure:

  • To a dry vial, add the thiourea catalyst (42 mg, 0.1 mmol, 10 mol%) and chalcone (208 mg, 1.0 mmol).

  • Add 2.0 mL of toluene, followed by nitromethane (0.3 mL, 5.5 mmol).

  • Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography (e.g., eluting with a hexanes/ethyl acetate mixture) to isolate the product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results: This class of primary amine-thiourea catalysts typically affords the Michael adduct in high yields (85-98%) and with excellent enantioselectivities (90-99% ee).[7]

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Synthesis cluster_reaction Asymmetric Michael Addition cluster_analysis Analysis Amine 1. Dissolve (R)-amine in anhydrous DCM Iso 2. Add Isothiocyanate solution at 0°C Amine->Iso React 3. Stir at RT for 12h Iso->React Purify_Cat 4. Concentrate & Purify (Column Chromatography) React->Purify_Cat Charge 1. Charge vial with Catalyst & Chalcone Purify_Cat->Charge Add_Reagents 2. Add Toluene & Nitromethane Charge->Add_Reagents Stir 3. Stir at RT for 24-48h Add_Reagents->Stir Purify_Prod 4. Purify Product (Column Chromatography) Stir->Purify_Prod Yield Determine Yield Purify_Prod->Yield HPLC Determine ee% (Chiral HPLC) Purify_Prod->HPLC caption Workflow from catalyst synthesis to final product analysis.

Application as a Chiral Ligand Precursor: PHOX Ligands

This compound can be elaborated into more complex chiral ligands for transition-metal catalysis. A prime example is its use in synthesizing cyclopropane-based phosphanyl-oxazoline (PHOX) ligands, which are highly effective in reactions like the asymmetric Heck reaction.[6] The conformational rigidity of the cyclopropyl backbone is key to achieving high levels of stereocontrol.

Rationale for Ligand Design

In PHOX ligands, the oxazoline ring and the phosphine group coordinate to a metal center (e.g., Palladium), forming a chiral pocket around it. The substrate approaches this chiral complex, and the steric and electronic properties of the ligand dictate the pathway of the reaction, leading to an enantiomerically enriched product. The cyclopropyl scaffold derived from the starting amine provides a rigid and predictable coordinating geometry, which is essential for high enantioselectivity.

Representative Application Data

The performance of such ligands is highly dependent on the specific reaction. Below is a summary table illustrating the potential effectiveness of a cyclopropane-based PHOX ligand in a model asymmetric Heck reaction.

Table 1: Asymmetric Heck Arylation of 2,3-Dihydrofuran

Entry Arylating Agent Catalyst System Solvent Temp (°C) Yield (%) ee (%)
1Phenyl triflatePd₂(dba)₃ / LToluene609592
24-MeO-Ph triflatePd₂(dba)₃ / LDMA409194
34-CF₃-Ph triflatePd₂(dba)₃ / L*Toluene608890

L = Cyclopropane-based PHOX ligand derived from this compound. Data is representative of results found in the literature for this ligand class.[6]

Conclusion and Future Outlook

This compound is a versatile and powerful chiral building block in asymmetric catalysis. Its direct use in organocatalysis, often after derivatization into bifunctional catalysts, provides a robust method for key C-C bond-forming reactions like the Michael addition.[5][7] Furthermore, its role as a precursor for rigid chiral ligands, such as cyclopropyl-PHOX, opens avenues in transition-metal catalysis, tackling challenging transformations with high selectivity.[6] The unique steric and electronic properties conferred by the cyclopropylphenylmethyl scaffold ensure its continued relevance and application in the synthesis of complex, high-value chiral molecules for the pharmaceutical and agrochemical industries.

References

Application Note: A Practical Guide to Amide Coupling with (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3][4] However, what appears to be a straightforward transformation can be fraught with challenges, including low yields, side reactions, and, critically, the erosion of stereochemical integrity when working with chiral molecules.[3]

This application note provides a detailed experimental protocol and practical guidance for the successful amide coupling of a chiral primary amine, (R)-cyclopropyl(phenyl)methanamine, with a generic carboxylic acid. As a Senior Application Scientist, this guide is designed to be more than a simple list of steps; it aims to provide the underlying rationale for key experimental choices, empowering researchers to adapt and troubleshoot the protocol for their specific substrates.

The Challenge of Chirality: Preventing Epimerization

When coupling a chiral amine or a chiral carboxylic acid (particularly an α-amino acid), a significant risk is epimerization—the inversion of a stereocenter.[2][5] For pharmaceutical applications, controlling stereochemistry is paramount, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities and safety profiles.[6]

Epimerization during amide coupling often proceeds through two primary mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is achiral and susceptible to re-protonation from either face, leading to racemization.[2]

  • Direct Enolization: A strong base can abstract the acidic proton at the α-carbon of the activated carboxylic acid, forming a planar enolate, which can also lead to a loss of stereochemical purity.[2]

The choice of coupling reagent, additives, base, and reaction temperature all play a crucial role in mitigating these epimerization pathways.[2][7]

Selecting the Right Tools: Coupling Reagents and Additives

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][8] To facilitate the reaction, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[9] A vast arsenal of coupling reagents has been developed for this purpose.[]

For this protocol, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient uronium/aminium salt-based coupling reagent.[][11][12]

Why HATU?

  • High Reactivity and Efficiency: HATU is known for its rapid reaction kinetics and effectiveness in coupling even sterically hindered substrates.[12][13]

  • Low Racemization: When used correctly, HATU demonstrates a low tendency for racemization, making it suitable for chiral substrates.[12][14] The "At" in HATU refers to 7-aza-1-hydroxybenzotriazole (HOAt), which is incorporated into the activated ester. The pyridine nitrogen in HOAt can provide anchimeric assistance during the coupling step, which accelerates the desired reaction over the epimerization pathway.[13]

  • Versatility: It is effective under a range of conditions and with a wide variety of substrates.[12]

To further suppress potential epimerization, an additive like 1-Hydroxybenzotriazole (HOBt) or HOAt is often included, although HATU already contains the HOAt moiety.[11] These additives react with the initially formed activated species to generate an active ester that is more stable and less prone to side reactions than the initial activated intermediate, but still highly reactive towards the amine.

Experimental Protocol: Amide Coupling of a Generic Carboxylic Acid with this compound

This protocol details a general procedure. Researchers should consider small-scale trials to optimize conditions for their specific carboxylic acid.

Materials:

  • Generic Carboxylic Acid (R-COOH)

  • This compound [or its hydrochloride salt][15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes or Heptanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Methodology:

1. Reagent Preparation and Setup:

  • Under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.0 eq) to a clean, dry round-bottom flask equipped with a magnetic stir bar.
  • Dissolve the acid in an appropriate volume of anhydrous solvent (DCM or DMF, ~0.1-0.5 M). DCM is often a good starting point as it is less polar and can sometimes suppress epimerization better than DMF.[2]
  • Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial activation and minimize potential side reactions, including epimerization.[2]

2. Carboxylic Acid Activation:

  • To the cooled solution, add HATU (1.1–1.2 eq).
  • Slowly add DIPEA or TEA (2.0–2.5 eq) dropwise. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.[11] DIPEA is often preferred as it is a non-nucleophilic, sterically hindered base.
  • Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-active ester.[8]

3. Amine Addition and Coupling:

  • In a separate vial, dissolve This compound (1.0–1.2 eq) in a small amount of the reaction solvent.
  • Note: If using the hydrochloride salt of the amine, an additional equivalent of base (for a total of 3.0-3.5 eq) is required to neutralize the HCl and liberate the free amine.
  • Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
  • Allow the reaction to slowly warm to room temperature and stir for 2–16 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be ethyl acetate/hexanes. The product amide should have an Rf value intermediate between the starting carboxylic acid (often baseline) and the amine. Stain with potassium permanganate or view under UV light. The reaction is complete when the limiting reagent (usually the carboxylic acid) is no longer visible.

5. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.
  • Transfer the solution to a separatory funnel and wash sequentially with:
  • 1N HCl (to remove excess base and any remaining amine).[8][16]
  • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt/HOAt).[8][16]
  • Brine (to remove residual water).[8][16]
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
  • The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Summary and Workflow Visualization

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent
This compound1.0–1.2 eqA slight excess can drive the reaction to completion.
HATU1.1–1.2 eqEnsures complete activation of the carboxylic acid.
Base (DIPEA/TEA)2.0–2.5 eqDeprotonates the acid and neutralizes byproducts. Add 1.0 eq more if using amine salt.
Conditions
Temperature0 °C to Room Temp.Lower temperatures are crucial to minimize epimerization.[2]
SolventAnhydrous DCM or DMFAprotic solvents are required; DCM may offer better stereocontrol.[2]
Reaction Time2–16 hoursSubstrate-dependent; monitor by TLC or LC-MS.

Diagram 1: General Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up & Purification prep Dissolve Carboxylic Acid in Anhydrous Solvent cool Cool to 0 °C prep->cool add_reagents Add HATU and Base (DIPEA) cool->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add this compound preactivate->add_amine react Warm to RT, Stir 2-16 h add_amine->react workup Aqueous Washes (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Column Chromatography workup->purify end Final Product purify->end Pure Amide Product

Caption: Workflow for HATU-mediated amide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (HATU or base can degrade with moisture).2. Insufficient activation time.3. Sterically hindered substrates.1. Use fresh, anhydrous reagents and solvents.2. Increase pre-activation time to 30-45 minutes.3. Increase reaction temperature cautiously (e.g., to 40 °C) or switch to a more potent coupling reagent like COMU.[13]
Epimerization Detected 1. Reaction temperature is too high.2. Base is too strong or nucleophilic.3. Prolonged pre-activation time.1. Maintain 0 °C for a longer period before allowing to warm; run the entire reaction at 0 °C if necessary.2. Ensure a non-nucleophilic base like DIPEA is used. Consider a weaker base like N-methylmorpholine (NMM).[17]3. Minimize pre-activation time or consider an in situ activation method where the coupling reagent is added to the mixture of the acid and amine.[2]
Difficult Purification 1. Urea byproducts from carbodiimide reagents (e.g., DCC, DIC).2. Emulsion during aqueous work-up.1. This protocol with HATU avoids urea byproducts. The byproducts (HOAt, tetramethylurea) are generally water-soluble and easily removed.[12]2. Add more brine to the separatory funnel to help break the emulsion. Filter the organic layer through a pad of Celite.

Conclusion

The synthesis of chiral amides is a critical task in modern chemistry. By understanding the principles of carboxylic acid activation and the mechanisms of potential side reactions like epimerization, researchers can make informed decisions to ensure a successful outcome. The use of HATU in combination with controlled reaction conditions provides a robust and reliable method for coupling valuable chiral amines such as this compound. This protocol serves as a comprehensive starting point, empowering scientists to confidently tackle this essential transformation.

References

Application Notes and Protocols: (R)-cyclopropyl(phenyl)methanamine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a small, strained three-membered ring, has emerged as a "privileged scaffold" in modern drug design. Its incorporation into pharmaceutical candidates is a strategic decision aimed at enhancing a molecule's pharmacological profile. The unique structural and electronic properties of the cyclopropane ring can impart significant advantages, including:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts. This can increase a drug's half-life and bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the rotational freedom of a molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic profile and, consequently, higher potency.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl moiety can fine-tune a molecule's lipophilicity and basicity (pKa), which are critical parameters for membrane permeability, solubility, and off-target effects.[1]

(R)-cyclopropyl(phenyl)methanamine is a chiral building block that combines the benefits of the cyclopropyl group with a primary amine and a phenyl ring, offering multiple points for synthetic diversification. Its stereochemically defined structure is crucial for specific interactions with chiral biological targets like enzymes and receptors, making it a valuable precursor for a new generation of therapeutics.

Core Application: A Key Building Block for Chiral Pharmaceuticals

While direct incorporation of this compound into an approved drug is not broadly documented, its structural motif is central to many therapeutic agents. The primary utility of this precursor lies in its function as a versatile intermediate for the synthesis of more complex molecules through reactions such as N-alkylation and N-acylation.

A prominent example of a drug whose synthesis relies on a closely related chiral cyclopropyl precursor is Prasugrel , a potent antiplatelet agent used to prevent blood clots.[2][3] The synthesis of Prasugrel involves the coupling of a cyclopropyl ketone derivative with a thienopyridine core.[4][5] This highlights the industrial relevance of chiral cyclopropyl building blocks in the manufacturing of complex active pharmaceutical ingredients (APIs). The synthetic strategies used for Prasugrel are illustrative of how this compound could be employed to generate novel drug candidates.

Part 1: Asymmetric Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical first step. Two robust methods are presented here: Enzymatic Kinetic Resolution and Asymmetric Catalysis.

Method 1: Enzymatic Kinetic Resolution of Racemic cyclopropyl(phenyl)methanamine

Principle: This method utilizes a lipase enzyme to selectively acylate the (S)-enantiomer of a racemic mixture of cyclopropyl(phenyl)methanamine. The (R)-enantiomer is left unreacted and can be separated from the acylated (S)-enantiomer. This approach is highly effective due to the exquisite enantioselectivity of enzymes.[3][6][7]

Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_0 Process Flow RacemicAmine Racemic (R/S)-cyclopropyl(phenyl)methanamine Reaction Kinetic Resolution (Selective Acylation of (S)-enantiomer) RacemicAmine->Reaction AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Reaction Enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) Enzyme->Reaction Separation Separation (e.g., Column Chromatography or Extraction) Reaction->Separation S_Product (S)-N-acetyl-cyclopropyl(phenyl)methanamine Separation->S_Product R_Product Enantioenriched this compound Separation->R_Product G Styrene Styrene R1 R1 Styrene->R1 + Diazo Diazoacetate R2 R2 Diazo->R2 -------→ [Catalyst] Catalyst Chiral Rh(II) Catalyst (e.g., Rh₂(S-PTAD)₄) Product Chiral Phenylcyclopropane Carboxylate R1->Diazo R2->Product G cluster_1 Process Flow Amine This compound Reaction N-Acylation Reaction (Amide Bond Formation) Amine->Reaction AcylChloride Acyl Chloride (R'-COCl) AcylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Chiral Amide Product Purification->Product

References

The Strategic Incorporation of (R)-cyclopropyl(phenyl)methanamine in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Ring as a Privileged Scaffold in Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The cyclopropyl moiety, a three-membered carbocycle, has emerged as a valuable structural motif, transitioning from a chemical curiosity to a strategic tool for fine-tuning the properties of bioactive molecules.[1] Its inherent ring strain confers a unique conformational rigidity and electronic character that medicinal chemists leverage to enhance potency, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa.[2][3] The cyclopropyl group's ability to shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes is a particularly attractive feature in drug design.[3]

When appended to an amine, the resulting cyclopropylamine functionality becomes a key pharmacophore in numerous therapeutic agents, including antidepressants, antivirals, and anticancer compounds.[4][5] This is exemplified by its presence in monoamine oxidase inhibitors (MAOIs), where the cyclopropylamine moiety is crucial for their mechanism of action.[4] The chiral nature of many cyclopropylamine-containing drugs underscores the importance of stereochemistry in their biological activity. This application note focuses on the synthetic utility of a specific chiral building block, (R)-cyclopropyl(phenyl)methanamine , in the generation of novel therapeutic candidates.

This compound: A Versatile Chiral Building Block

This compound is a chiral primary amine that serves as a valuable starting material for the synthesis of a diverse array of complex molecules. Its stereochemically defined center allows for the construction of enantiomerically pure compounds, which is critical for achieving target selectivity and minimizing off-target effects.

PropertyValue
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
CAS Number 434307-26-3
Appearance Liquid

Synthetic Protocol I: Preparation of this compound via Asymmetric Synthesis

The enantioselective synthesis of this compound can be achieved through various methods, including the asymmetric reduction of corresponding imines. Below is a representative protocol illustrating this transformation.

Workflow for Asymmetric Synthesis

Start Cyclopropyl phenyl ketone Step1 Reductive Amination (e.g., with NH3 and a reducing agent) Start->Step1 Step2 Asymmetric Reduction of Imine (Chiral catalyst) Step1->Step2 End This compound Step2->End

Caption: Asymmetric synthesis workflow for this compound.

Detailed Experimental Protocol: Asymmetric Reduction

Materials:

  • Cyclopropyl phenyl ketone

  • Ammonia (or an ammonia source)

  • Reducing agent (e.g., NaBH₃CN, H₂/Pd-C)

  • Chiral catalyst (e.g., a chiral transition metal complex)

  • Anhydrous solvent (e.g., Methanol, THF)

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropyl phenyl ketone (1.0 equiv) in anhydrous methanol. Add a solution of ammonia in methanol (or an equivalent source) and a suitable dehydrating agent. Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or GC-MS.

  • Asymmetric Reduction: To the crude imine solution, add the chiral catalyst (e.g., a pre-formed chiral ruthenium or iridium complex) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (or add the chemical reductant) and stir vigorously at the appropriate temperature until the reaction is complete.

  • Work-up: Carefully quench the reaction and remove the catalyst by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using chiral HPLC analysis, NMR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices: The choice of a chiral catalyst is crucial for achieving high enantioselectivity. The use of an inert atmosphere prevents the deactivation of the catalyst and side reactions. Anhydrous solvents are used to avoid the hydrolysis of the imine intermediate.

Application in Medicinal Chemistry: Synthesis of a Serotonin 2C (5-HT2C) Receptor Agonist

This compound is a key building block in the synthesis of novel serotonin 2C (5-HT2C) receptor agonists, which are being investigated for the treatment of central nervous system (CNS) disorders such as schizophrenia.[6] The following section details the synthesis of an N-substituted derivative, showcasing the utility of this compound in drug discovery.

Synthetic Scheme: N-Alkylation of this compound

Start This compound Step1 Reductive Amination with an Aldehyde (e.g., 2-methoxybenzaldehyde and NaBH(OAc)3) Start->Step1 End N-substituted 2-phenylcyclopropylmethylamine derivative Step1->End

Caption: N-alkylation of this compound via reductive amination.

Synthetic Protocol II: N-((R)-cyclopropyl(phenyl)methyl)-1-(2-methoxyphenyl)methanamine

This protocol is adapted from the synthesis of related compounds in the literature.[6]

Materials:

  • This compound (1.0 equiv)

  • 2-methoxybenzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DCM, add 2-methoxybenzaldehyde (1.1 equiv). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.

  • Characterization: Characterize the final compound by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Rationale for Reagent Selection: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the reductive amination of a wide range of aldehydes and ketones. DCM is a common solvent for this type of reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features, stemming from the presence of a strained cyclopropyl ring and a stereodefined benzylic amine, provide a powerful handle for the synthesis of novel and potent therapeutic agents. The protocols outlined in this application note demonstrate its utility in asymmetric synthesis and subsequent derivatization, highlighting its importance for researchers, scientists, and drug development professionals in the ongoing quest for new medicines.

References

Application Note: Advanced Protocols for the Asymmetric Synthesis of (R)-Cyclopropyl(phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Cyclopropylamines

The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, prized for the unique conformational and electronic properties it imparts to bioactive molecules.[1][2][3] The three-membered ring introduces significant strain (approx. 27.5 kcal/mol), which results in a rigid structure that can lock a molecule into its bioactive conformation, enhancing potency and receptor binding affinity.[2] Furthermore, the cyclopropyl group often improves metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

Specifically, chiral derivatives of cyclopropyl(phenyl)methanamine are key building blocks for a range of therapeutic agents, including treatments for central nervous system disorders.[4][5] The stereochemistry at the benzylic carbon is often critical for pharmacological activity, making the development of robust, enantioselective synthetic methods a paramount objective for researchers in drug discovery and development. This guide provides an in-depth analysis of leading methodologies and detailed protocols for preparing the (R)-enantiomer with high fidelity.

Strategic Overview of Asymmetric Synthesis

The preparation of enantiomerically pure cyclopropylamines can be approached through several distinct strategies. The choice of method often depends on the desired scale, substrate scope, and the availability of specialized catalysts or enzymes.

  • Metal-Catalyzed Asymmetric Cyclopropanation: This is a powerful and widely used strategy that involves the reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a chiral transition metal catalyst.[1] Chiral complexes of rhodium (Rh) and ruthenium (Ru) have proven particularly effective, facilitating high levels of diastereo- and enantioselectivity.[6][7][8] The design of the chiral ligand is crucial for controlling the stereochemical outcome.

  • Biocatalytic Methods: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and highly efficient alternative.[9] Engineered enzymes, such as transaminases or variants of heme proteins like myoglobin, can catalyze the stereoselective synthesis of chiral amines from prochiral precursors under mild, aqueous conditions, often achieving near-perfect enantiomeric excess (ee).[10][11][12]

  • Classical Chiral Resolution: This traditional method involves the separation of a racemic mixture of the amine.[13] A chiral resolving agent, typically a chiral acid, is used to form a pair of diastereomeric salts.[14] These salts possess different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.[14][15] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Featured Protocol I: Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation

This protocol is based on the highly efficient ruthenium-catalyzed direct asymmetric cyclopropanation of a vinylcarbamate with a diazoester. This method is notable for its mild reaction conditions and the excellent levels of enantioselectivity achieved.[6]

Causality and Rationale: The choice of a Ru(II)-Pheox catalyst is deliberate; the C2-symmetric chiral bis(oxazolinyl)phenyl ligand (Pheox) creates a well-defined chiral environment around the metal center. This steric and electronic arrangement dictates the facial selectivity of the carbene addition to the alkene, leading to high enantiomeric control. The use of a carbamate protecting group on the vinyl substrate is key to activating the double bond and directing the cyclopropanation. Slow addition of the diazo compound is critical to maintain a low concentration of the highly reactive carbene intermediate, thereby minimizing side reactions such as homocoupling.

Experimental Workflow: Asymmetric Cyclopropanation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve Benzyl Vinylcarbamate & Ru(II)-Pheox Catalyst in DCM prep2 Cool to -30 °C under Argon prep1->prep2 react2 Add Diazoester Solution Slowly via Syringe Pump (over 4h) prep2->react2 react1 Prepare Diazoester Solution in DCM react1->react2 react3 Stir at -30 °C for 12h react2->react3 work1 Quench Reaction (Warm to RT) react3->work1 work2 Concentrate in Vacuo work1->work2 work3 Purify via Silica Gel Column Chromatography work2->work3 anal1 Obtain Protected (R)-cyclopropylamine Derivative work3->anal1 anal2 Confirm Structure (NMR, MS) anal1->anal2 anal3 Determine Enantiomeric Excess (Chiral HPLC) anal2->anal3

Caption: Workflow for Ru-catalyzed asymmetric cyclopropanation.

Step-by-Step Methodology

Materials:

  • Benzyl vinylcarbamate (1.0 mmol, 1.0 eq)

  • Ethyl diazoacetate (1.2 mmol, 1.2 eq)

  • Ru(II)-Pheox catalyst (e.g., [RuCl₂(p-cymene)]₂ + ligand) (1-2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Syringe pump

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral Pheox ligand (2 mol%) and the Ru(II) precursor (1 mol%). Add anhydrous DCM and stir at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add benzyl vinylcarbamate (1.0 eq). Cool the flask to the specified temperature (e.g., -30 °C) using a cryocooler or a dry ice/acetone bath.[6]

  • Reagent Addition: Dissolve ethyl diazoacetate (1.2 eq) in anhydrous DCM. Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -30 °C for an additional 8-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected cyclopropylamine derivative.

  • Deprotection (if required): The carbamate protecting group can be removed under standard conditions (e.g., hydrogenolysis for a Cbz group) to yield the free amine.

Featured Protocol II: Biocatalytic Asymmetric Synthesis via Transaminase

This protocol describes the synthesis of (R)-cyclopropyl(phenyl)methanamine from a prochiral ketone using an engineered (R)-selective transaminase (ATA). This approach is highly valued for its sustainability and exceptional enantioselectivity.[12]

Causality and Rationale: Transaminase enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. The enzyme's active site is inherently chiral, and through directed evolution, its selectivity can be tailored for non-natural substrates like cyclopropyl phenyl ketone.[12] The reaction is driven to completion by using an excess of the amine donor and removing the ketone byproduct (acetone). The use of a pyridoxal 5'-phosphate (PLP) cofactor is essential for the catalytic cycle of the enzyme. This method avoids the use of heavy metals and harsh reagents, operating in an aqueous buffer at near-ambient temperatures.[9]

Experimental Workflow: Biocatalytic Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep1 Prepare Phosphate Buffer (pH 8.0) prep2 Add Transaminase (ATA), PLP Cofactor, & Isopropylamine (Amine Donor) prep1->prep2 react1 Add Cyclopropyl Phenyl Ketone (Substrate) prep2->react1 react2 Incubate at 30 °C with Shaking for 24h react1->react2 react3 Monitor Conversion by HPLC react2->react3 work1 Adjust pH to >10 with NaOH react3->work1 work2 Extract with Organic Solvent (e.g., MTBE or EtOAc) work1->work2 work3 Dry Organic Layer (Na₂SO₄) & Concentrate work2->work3 anal1 Obtain this compound work3->anal1 anal2 Confirm Structure (NMR, MS) anal1->anal2 anal3 Determine Enantiomeric Excess (Chiral HPLC) anal2->anal3

Caption: Workflow for transaminase-mediated asymmetric synthesis.

Step-by-Step Methodology

Materials:

  • Cyclopropyl phenyl ketone (1.0 mmol, 1.0 eq)

  • (R)-selective transaminase (commercially available or engineered)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Isopropylamine (amine donor, typically used as a stock solution, e.g., 2 M)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) for extraction

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel, prepare the reaction buffer by dissolving the transaminase, PLP cofactor, and isopropylamine in the potassium phosphate buffer.

  • Substrate Addition: Add the cyclopropyl phenyl ketone to the buffered enzyme solution. If the substrate has poor aqueous solubility, a co-solvent like DMSO (5-10% v/v) can be used.

  • Incubation: Seal the vessel and place it in an incubator shaker at 30-40 °C for 24-48 hours. Gentle agitation is required to ensure proper mixing.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots, quenching them with a solvent, and analyzing by HPLC or GC to determine the conversion of the ketone to the amine.

  • Workup: Once the reaction has reached completion, stop the reaction by adjusting the pH of the aqueous solution to >10 with 1 M NaOH to ensure the amine is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like MTBE or EtOAc (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound. The product is often of high purity directly after extraction.

Data Summary: Comparison of Synthetic Methods

MethodCatalyst / EnzymeTypical SubstratesYield (%)Enantiomeric Excess (ee %)Key ConditionsReference(s)
Ru-Catalyzed Cyclopropanation Ru(II)-Pheox ComplexVinylcarbamates, Diazoesters80-95%95-99%Low temperature (-30 °C), Inert atmosphere[6]
Rh-Catalyzed Cyclopropanation Chiral Rh(II) CarboxylatesOlefins, Diazoacetates60-90%70-98%Inert atmosphere, various solvents[7][16]
Biocatalytic Amination Engineered TransaminaseProchiral Ketones>90%>99%Aqueous buffer (pH 8), 30-40 °C[12]
Biocatalytic Cyclopropanation Engineered MyoglobinVinylarenes, Diazoketones70-99%>99%Aqueous buffer, room temperature[10]
Chiral Resolution Chiral Acid (e.g., Tartaric Acid)Racemic Amine<50%Up to >99% (after crystallization)Fractional Crystallization[14][17]

Quality Control: Confirmation of Stereochemistry and Purity

Accurate determination of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v), often with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape for amines.[17]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Procedure:

    • Prepare a standard of the racemic material to determine the retention times of both the (R) and (S) enantiomers.

    • Prepare a dilute solution of the synthesized sample in the mobile phase.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100.

Field Insights & Troubleshooting

  • Low Enantioselectivity in Metal Catalysis: This can result from catalyst deactivation or a reaction temperature that is too high. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained. Experimenting with lower temperatures often improves selectivity.[6]

  • Poor Conversion in Biocatalysis: This may indicate enzyme inhibition or denaturation. Ensure the pH of the buffer is optimal for the specific enzyme and that substrate/product concentrations do not reach inhibitory levels. The use of a co-solvent should also be optimized, as high concentrations can denature the enzyme.

  • Inconsistent Crystallization in Chiral Resolution: The success of fractional crystallization is highly dependent on solvent choice, cooling rate, and the presence of seed crystals. Slow cooling is paramount. If spontaneous crystallization is difficult, scratching the inside of the flask or adding a seed crystal of the desired diastereomer can induce precipitation.

References

The Pivotal Role of (R)-cyclopropyl(phenyl)methanamine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Modern Agrochemical Design

In the relentless pursuit of more effective and environmentally benign crop protection agents, the focus of agrochemical research has increasingly shifted towards the development of chiral molecules. Enantiomerically pure compounds often exhibit significantly higher efficacy and a more favorable toxicological profile compared to their racemic mixtures. This is because the biological targets in pests and pathogens are themselves chiral, leading to stereospecific interactions. Within this context, chiral amines serve as invaluable building blocks for constructing complex and highly active agrochemical ingredients. Among these, (R)-cyclopropyl(phenyl)methanamine has emerged as a key intermediate, offering a unique combination of structural rigidity, chirality, and synthetic versatility. This application note provides a detailed exploration of the use of this compound in the synthesis of cutting-edge agrochemicals, with a focus on the fungicide Isoflucypram, and includes comprehensive synthetic protocols for research and development professionals.

Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The primary application of this compound in the agrochemical sector is in the synthesis of a novel class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by inhibiting the mitochondrial complex II in the respiratory chain of pathogenic fungi, a crucial enzyme for their energy production. The unique N-cyclopropyl-N-benzyl-carboxamide scaffold, derived from chiral cyclopropylamines, has been shown to exhibit exceptional fungicidal activity.

A prime example of a commercialized fungicide synthesized using a derivative of this chiral amine is Isoflucypram . Its chemical name is N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide[1][2]. This molecule demonstrates the successful incorporation of the cyclopropylamine moiety to achieve high efficacy against a broad spectrum of fungal diseases in cereals[2][3].

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety is not arbitrary; it is a result of meticulous structure-activity relationship studies. Key insights include:

  • The Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group introduces conformational rigidity to the molecule. This pre-organizes the molecule for optimal binding to the target enzyme, leading to enhanced inhibitory activity. The N-cyclopropyl substitution, in particular, has been identified as a key feature for high efficacy in this class of SDHIs[4].

  • Chirality: The specific (R)-configuration at the benzylic carbon is crucial for the stereospecific interaction with the active site of the succinate dehydrogenase enzyme. While one enantiomer provides a perfect fit, the other may be significantly less active or even inactive.

  • The Phenyl Group: The phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and systemic movement within the plant.

Detailed Synthetic Protocol: Amide Coupling Reaction

The key step in the synthesis of Isoflucypram and related fungicides is the formation of an amide bond between the chiral amine and a substituted pyrazole carboxylic acid. This reaction is a cornerstone of medicinal and agrochemical synthesis.

Protocol: Synthesis of a Model N-(cyclopropyl(phenyl)methyl) Pyrazole Carboxamide

This protocol outlines the synthesis of a model compound that exemplifies the core amide coupling reaction.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_products Product Reactant1 3-(Difluoromethyl)-5-fluoro- 1-methyl-1H-pyrazole-4-carbonyl chloride Reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Reactant1->Reagents + Reactant2 This compound Reactant2->Reagents + Product N-((R)-cyclopropyl(phenyl)methyl)-3-(difluoromethyl)- 5-fluoro-1-methyl-1H-pyrazole-4-carboxamide Reagents->Product Amide Coupling

A schematic of the amide coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride1476113-93-5212.551.0
This compound434307-26-3147.221.0
Triethylamine (TEA)121-44-8101.191.2
Dichloromethane (DCM), anhydrous75-09-284.9310 mL

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 147 mg).

  • Dissolution: Dissolve the amine in 5 mL of anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 mmol, 167 µL) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: In a separate vial, dissolve 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 mmol, 213 mg) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with 1N HCl (2 x 10 mL) to remove excess triethylamine.

    • Wash with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((R)-cyclopropyl(phenyl)methyl)-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.

Expected Outcome:

This procedure should yield the desired amide product as a solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the acyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Anhydrous Solvent: Dichloromethane is chosen for its ability to dissolve both reactants and for its relatively low boiling point, which facilitates its removal after the reaction. It must be anhydrous to prevent hydrolysis of the acyl chloride.

  • Base: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Dropwise Addition: The slow, dropwise addition of the acyl chloride solution helps to control the reaction temperature, as the amide formation is an exothermic process. This also minimizes the formation of potential side products.

Conclusion and Future Perspectives

This compound and its derivatives are indispensable building blocks in the synthesis of modern, high-efficacy agrochemicals. The synthesis of SDHI fungicides like Isoflucypram highlights the importance of chirality and specific structural motifs in achieving potent and selective biological activity. The amide coupling protocol provided here serves as a fundamental example of how this versatile chiral amine is incorporated into complex agrochemical structures. As the demand for more sustainable and effective crop protection solutions continues to grow, the development of novel synthetic methodologies utilizing such chiral intermediates will remain a key focus for researchers in the field.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-cyclopropyl(phenyl)methanamine for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-cyclopropyl(phenyl)methanamine in Pharmaceutical Development

This compound is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structural motif, combining a cyclopropyl ring and a chiral benzylic amine, imparts desirable pharmacological properties to target molecules. The stereochemistry at the amine-bearing carbon is often crucial for biological activity and selectivity, making the enantiomerically pure (R)-isomer a high-value intermediate. The industrial production of this compound necessitates a synthesis route that is not only efficient and high-yielding but also economically viable, scalable, and environmentally sustainable. This guide provides a comprehensive overview of the leading strategies for the large-scale synthesis of this compound, with a focus on practical application in an industrial setting.

Strategic Approaches to Asymmetric Synthesis: A Comparative Analysis

The synthesis of enantiomerically pure amines on an industrial scale is a significant challenge. For this compound, two primary strategies have emerged as the most viable: biocatalytic asymmetric reductive amination using transaminases and chemocatalytic asymmetric hydrogenation of a prochiral imine. The choice between these routes often depends on factors such as cost of goods, process robustness, and the desired level of "greenness" in the manufacturing process.

Biocatalytic Asymmetric Reductive Amination with ω-Transaminases

Biocatalysis has become a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions.[1][2][3] ω-Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines from prochiral ketones.[4][5][6]

The Causality Behind the Choice of Biocatalysis:

The primary driver for employing transaminases is their exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[4] This eliminates the need for chiral resolutions of a racemic mixture, which are inherently limited to a 50% theoretical yield without a racemization/recycling step.[7] Furthermore, transaminase-catalyzed reactions are typically performed in aqueous media under mild temperature and pressure conditions, significantly reducing the environmental footprint and safety risks associated with traditional chemical processes.[4]

Workflow for Transaminase-Mediated Synthesis:

The overall process involves the enzymatic conversion of cyclopropyl phenyl ketone to the desired (R)-amine using an (R)-selective ω-transaminase. The reaction equilibrium can be unfavorable, and various strategies are employed to drive the reaction to completion, such as using a large excess of an amine donor (e.g., isopropylamine) or employing a co-product removal system.[5][8]

Transaminase_Workflow Prochiral_Ketone Cyclopropyl Phenyl Ketone Reaction Bioreactor (Aqueous Buffer, pH control) Prochiral_Ketone->Reaction Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction R_TA (R)-selective ω-Transaminase R_TA->Reaction Product_Mixture Reaction Mixture: (R)-amine, Ketone co-product, excess Amine Donor Reaction->Product_Mixture Extraction Work-up: Liquid-Liquid Extraction Product_Mixture->Extraction Purification Purification: Distillation or Crystallization Extraction->Purification Final_Product This compound (>99% ee) Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Process Optimization and Economic Considerations:

For industrial viability, process optimization is critical.[1][2][3][9] Key considerations include:

  • Enzyme Selection and Engineering: Screening commercial transaminase libraries is the first step. If necessary, protein engineering can be employed to improve the enzyme's activity, stability, and substrate tolerance for the bulky cyclopropyl phenyl ketone.[6][10]

  • Cofactor Recycling: Transaminases rely on the pyridoxal 5'-phosphate (PLP) cofactor, which needs to be efficiently recycled to minimize costs.[1][2][3]

  • Enzyme Immobilization: Immobilizing the transaminase on a solid support allows for easier recovery and reuse of the biocatalyst, significantly reducing its contribution to the overall process cost.[1][2][3]

  • Downstream Processing: The separation of the product amine from the starting materials and the ketone co-product is a key challenge in the scale-up of transaminase reactions.[8]

A techno-economic assessment is crucial to determine if the biocatalytic route is competitive with established chemical methods.[11][12][13] The cost of the enzyme and the efficiency of its recycling are major drivers of the overall process economics.[12][13]

Chemocatalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of imines is a well-established and highly efficient method for the synthesis of chiral amines, with several industrial applications demonstrating its scalability and robustness.[7][14][15]

The Rationale for Asymmetric Hydrogenation:

This approach offers high catalyst turnover numbers and space-time yields, which are critical metrics for large-scale industrial production. The reaction is typically carried out in common organic solvents, and the product can often be isolated through straightforward work-up and purification procedures.

Workflow for Asymmetric Hydrogenation:

The process begins with the formation of the imine from cyclopropyl phenyl ketone and a suitable nitrogen source (e.g., ammonia), followed by asymmetric hydrogenation using a chiral catalyst, typically based on iridium or ruthenium complexed with a chiral ligand.[15][16][17]

Hydrogenation_Workflow Ketone Cyclopropyl Phenyl Ketone Imine_Formation Imine Formation Ketone->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Prochiral_Imine Prochiral Imine Imine_Formation->Prochiral_Imine Hydrogenation Hydrogenation Reactor (H2 pressure, Solvent) Prochiral_Imine->Hydrogenation Catalyst Chiral Catalyst (e.g., Ru-complex) Catalyst->Hydrogenation Reaction_Mixture Reaction Mixture: (R)-amine, Catalyst Hydrogenation->Reaction_Mixture Catalyst_Removal Catalyst Removal/ Recycling Reaction_Mixture->Catalyst_Removal Purification Purification: Distillation or Crystallization Catalyst_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the chemocatalytic asymmetric hydrogenation synthesis.

Catalyst Selection and Process Parameters:

The success of this route hinges on the choice of the chiral catalyst. A variety of highly effective ruthenium and iridium-based catalysts with chiral phosphine ligands have been developed for the asymmetric hydrogenation of imines.[14][15][18] Key process parameters to optimize include:

  • Catalyst Loading: Minimizing the catalyst loading is essential for reducing costs, as these catalysts often contain precious metals.

  • Hydrogen Pressure and Temperature: These parameters are optimized to achieve a high reaction rate and selectivity while ensuring the stability of the catalyst and substrate.

  • Solvent: The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the reaction kinetics and selectivity.

Catalyst Recycling:

The high cost of chiral precious metal catalysts makes their recycling a necessity for an economically viable industrial process.[19] Both homogeneous and heterogeneous catalyst recycling strategies have been developed.[19]

Alternative and Complementary Strategy: Diastereomeric Salt Resolution

For cases where direct asymmetric synthesis is not feasible or does not provide the desired enantiomeric purity, classical resolution of the racemic amine via diastereomeric salt formation is a robust and scalable alternative.[20][21][22][23][24] This method can also be used as a final polishing step to upgrade the enantiomeric excess of the product from either the biocatalytic or chemocatalytic route.

The principle involves reacting the racemic cyclopropyl(phenyl)methanamine with a chiral resolving agent, such as a tartaric acid derivative, to form a pair of diastereomeric salts.[20][22][24] These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[20][22] The desired diastereomeric salt is then isolated, and the enantiomerically pure amine is liberated by treatment with a base.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using an (R)-selective ω-Transaminase

Materials:

  • Cyclopropyl phenyl ketone

  • Isopropylamine (amine donor)

  • (R)-selective ω-Transaminase (e.g., from a commercial supplier or an in-house engineered strain)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

Procedure:

  • Bioreactor Setup: To a temperature-controlled bioreactor, add potassium phosphate buffer (1 M, pH 8.0).

  • Reagent Addition: Add the (R)-selective ω-transaminase, PLP (1 mM), and isopropylamine (10-20 equivalents).

  • Substrate Feed: Start the agitation and slowly feed a solution of cyclopropyl phenyl ketone in a minimal amount of a co-solvent (e.g., DMSO) to the bioreactor. Maintain the substrate concentration at a level that avoids enzyme inhibition.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC, measuring the conversion of the ketone and the enantiomeric excess of the amine product.

  • Work-up: Once the reaction has reached completion, adjust the pH of the reaction mixture to >11 with NaOH.

  • Extraction: Extract the product into MTBE. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product with high chemical and enantiomeric purity.

Protocol 2: Asymmetric Hydrogenation of Cyclopropyl Phenyl Ketimine

Materials:

  • Cyclopropyl phenyl ketone

  • Ammonia

  • [RuCl(p-cymene)((R,R)-TsDPEN)] (or a similar chiral ruthenium catalyst)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high pressure)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Imine Formation: In a pressure reactor, dissolve cyclopropyl phenyl ketone in methanol. Add a solution of ammonia in methanol. Stir at room temperature until imine formation is complete (monitored by GC or NMR).

  • Catalyst Preparation: In a glovebox, charge a separate pressure reactor with the chiral ruthenium catalyst.

  • Hydrogenation: Transfer the imine solution to the reactor containing the catalyst. Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (e.g., 50 bar) and heat to the desired temperature (e.g., 40 °C).

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC for the disappearance of the imine and the formation of the amine.

  • Work-up: After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Quenching and Extraction: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or crystallization to yield this compound.

Quantitative Data Summary

ParameterBiocatalytic Route (Transaminase)Chemocatalytic Route (Asymmetric Hydrogenation)
Starting Material Cyclopropyl phenyl ketoneCyclopropyl phenyl ketone
Typical Yield >80%>90%
Enantiomeric Excess (ee) >99%>95%
Key Reagents (R)-selective ω-Transaminase, Amine DonorChiral Ru or Ir catalyst, H₂
Reaction Conditions Aqueous buffer, 25-40 °C, atmospheric pressureOrganic solvent, 20-60 °C, 10-80 bar H₂
Key Advantages High enantioselectivity, mild conditions, "green" processHigh throughput, established technology
Key Challenges Equilibrium limitations, enzyme cost/stability, downstream processingCatalyst cost and recycling, high pressure equipment

Safety and Handling

This compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.

Regulatory Compliance

The large-scale synthesis of pharmaceutical intermediates must adhere to Good Manufacturing Practices (GMP).[25][][27][28][29] This includes stringent controls over raw materials, manufacturing processes, and quality control of the final product to ensure its identity, purity, and quality. All manufacturing steps, including process validation and documentation, should be in compliance with the relevant regulatory guidelines.[25][29]

Conclusion

The industrial synthesis of this compound can be effectively achieved through either biocatalytic asymmetric reductive amination or chemocatalytic asymmetric hydrogenation. The biocatalytic route offers unparalleled enantioselectivity and environmental benefits, while asymmetric hydrogenation provides a high-throughput and robust process. The selection of the optimal route will depend on a thorough techno-economic analysis, considering factors such as catalyst/enzyme cost and availability, process efficiency, and capital investment. Diastereomeric salt resolution remains a valuable tool for both primary synthesis and final product purification. With careful process development and optimization, a scalable, economical, and sustainable manufacturing process for this key pharmaceutical intermediate can be established.

References

The (R)-cyclopropyl(phenyl)methanamine Auxiliary: A Theoretical and Practical Guide to Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (R)-cyclopropyl(phenyl)methanamine

In the landscape of asymmetric synthesis, the quest for efficient and reliable chiral auxiliaries is perpetual.[1][2] These molecular scaffolds temporarily attach to a prochiral substrate, masterfully directing the stereochemical outcome of a reaction, and are subsequently cleaved to reveal an enantiomerically enriched product.[3][4] While auxiliaries like Evans' oxazolidinones and pseudoephedrine are well-established, the exploration of novel chiral controllers continues to be a fertile ground for innovation.[1][4]

This compound, a chiral primary amine, presents a compelling structural framework for a chiral auxiliary. Its stereogenic center is directly bonded to a phenyl group and a cyclopropyl ring. This unique combination of a planar aromatic system and a rigid, three-dimensional cycloalkane offers a distinct steric and electronic environment that can be harnessed for stereochemical control. The phenyl group can establish a rigid conformation through π-stacking or other non-covalent interactions, while the cyclopropyl group provides a well-defined steric blockade.

This guide provides a comprehensive overview of the theoretical application and practical protocols for employing this compound as a chiral auxiliary, with a focus on diastereoselective alkylation of carboxylic acid derivatives. While direct, extensive literature on this specific amine's use as a general removable auxiliary is limited, the principles outlined herein are grounded in well-established methodologies for analogous chiral amines and provide a robust framework for researchers to explore its potential.

Core Principle: A Three-Stage Process for Asymmetric Induction

The utilization of a chiral auxiliary follows a logical three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and finally, cleavage of the auxiliary to yield the chiral product and allow for the auxiliary's recycling.[3]

G cluster_0 Workflow A Prochiral Substrate + This compound B Chiral Amide Intermediate A->B Attachment C Diastereoselective Reaction (e.g., Alkylation) B->C D Diastereomeric Product C->D E Auxiliary Cleavage D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

References

functionalization reactions of the amino group in (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the chemical derivatization of (R)-cyclopropyl(phenyl)methanamine, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of key functionalization reactions of the primary amino group. The unique structural and electronic properties of the cyclopropyl moiety impart significant value to this chiral amine in medicinal chemistry, making it a desirable building block for novel therapeutics.[1][2][3] The protocols and application notes herein are designed to be a practical resource for the synthesis of diverse derivatives while maintaining stereochemical integrity.

Introduction to this compound in Drug Discovery

The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can introduce conformational rigidity into a molecule, which is often beneficial for binding to biological targets.[4] Its unique electronic nature can also influence the metabolic stability of a compound, potentially reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5] this compound, as a chiral primary amine, serves as a versatile scaffold for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. The functionalization of the amino group is a critical step in the elaboration of this valuable building block into more complex and potent drug candidates.

Core Functionalization Reactions

The nucleophilic primary amino group of this compound is amenable to a variety of functionalization reactions. This guide will focus on four principal transformations: acylation, sulfonylation, alkylation, and reductive amination. Each section will provide a detailed protocol, a discussion of the reaction mechanism, and considerations for maintaining the stereochemical integrity of the chiral center.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation for converting the primary amine into a stable amide. This can be achieved using various acylating agents, including acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.

This protocol describes a general procedure for the acylation of this compound with an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1 M.

  • Add TEA or DIPEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acid chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired N-acyl derivative.

Causality and Scientific Integrity: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine for the acylating agent.[6] Dropwise addition of the acid chloride at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. The aqueous workup removes the hydrochloride salt of the base and any remaining water-soluble impurities.

This protocol outlines the use of a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the formation of an amide bond with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise and Trustworthiness: HATU is a highly efficient coupling reagent that minimizes racemization of the chiral amine and is effective even with sterically hindered substrates.[7] The pre-activation step ensures the rapid formation of the active O-acylisourea intermediate, which then readily reacts with the amine.

Acylation_Workflow cluster_start Starting Materials cluster_reagents Acylating Agents cluster_conditions Reaction Conditions cluster_product Product Amine This compound Reaction1 Acylation Amine->Reaction1 Reaction2 Amide Coupling Amine->Reaction2 Acid_Chloride Acid Chloride (e.g., R-COCl) Acid_Chloride->Reaction1 Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction2 Base Base (TEA, DIPEA) Base->Reaction1 Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction2 Amide N-Acyl Derivative Reaction1->Amide Reaction2->Amide

Caption: Workflow for N-acylation reactions.

N-Sulfonylation: Sulfonamide Synthesis

The reaction of this compound with a sulfonyl chloride provides the corresponding sulfonamide, a common functional group in many pharmaceutical agents.

This protocol details a standard procedure for the synthesis of sulfonamides from a primary amine and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.1 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.[8]

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, or until the starting amine is consumed as monitored by TLC.[8]

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or silica gel column chromatography.

Authoritative Grounding: The slow, dropwise addition of the sulfonyl chloride is critical to maintain a low concentration of the electrophile, which favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, thus preventing the formation of the di-sulfonylated byproduct.[8] Running the reaction at low temperatures further enhances this selectivity.[9]

N-Alkylation: Synthesis of Secondary Amines

Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation to the tertiary amine and quaternary ammonium salt. A more controlled approach often involves reductive amination (see Section 4) or the use of a protecting group strategy.

This protocol provides a general method for the mono-alkylation of a primary amine, which may require optimization to minimize over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and anhydrous acetonitrile or DMF.

  • Add the alkyl halide (1.0-1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Upon consumption of the starting amine, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Field-Proven Insights: The use of a less reactive alkylating agent and a slight excess of the amine can favor mono-alkylation. Cesium carbonate is often a more effective base than potassium carbonate in these reactions.

Reductive Amination: A Versatile Route to N-Alkylation

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[10] It involves the reaction of the amine with a ketone or aldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides.[11]

This protocol describes a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the reactants in anhydrous DCE or DCM.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expertise and Trustworthiness: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[11] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone, but it is sufficiently reactive to reduce the intermediate iminium ion.[6]

Reductive_Amination_Pathway Amine This compound Imine_Formation Condensation (-H₂O) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Imine Imine Intermediate Reduction In situ Reduction Imine->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Product N-Alkyl Derivative Imine_Formation->Imine Reduction->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-cyclopropyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of this chiral amine. This compound is a valuable building block in medicinal chemistry, and achieving high enantiomeric purity is often critical for its application in pharmaceutical development.[1][2] This resource aims to deliver expert insights and practical solutions to overcome common purification hurdles.

Introduction to Purification Challenges

The purification of this compound presents a distinct set of challenges primarily stemming from the need to separate it from its (S)-enantiomer. Enantiomers possess identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography ineffective.[3][4] Therefore, specialized chiral separation methods are required.

Key challenges include:

  • Achieving High Enantiomeric Excess (e.e.): Obtaining the desired enantiomer in high purity is often the primary goal and can be difficult to achieve.

  • Low Yields: Purification processes can sometimes lead to significant loss of the target compound.

  • Co-elution with Impurities: Starting materials or by-products from the synthesis can interfere with the purification process.

  • Scalability: Methods that work well on a small scale may not be easily transferable to larger, industrial-scale production.[5]

This guide will explore the most common and effective techniques for the chiral resolution of cyclopropyl(phenyl)methanamine, including diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for purifying this compound?

A1: The most common starting point is a racemic mixture of (R)- and (S)-cyclopropyl(phenyl)methanamine.[6] This mixture is typically the result of a non-stereoselective synthesis. The goal of the purification is to isolate the desired (R)-enantiomer from this 50:50 mixture.

Q2: Why can't I just use standard column chromatography to separate the enantiomers?

A2: Standard column chromatography on achiral stationary phases like silica gel cannot separate enantiomers because they have identical physical and chemical properties in a non-chiral environment.[3][7] To achieve separation, a chiral environment must be introduced, either through a chiral stationary phase (chiral HPLC/SFC) or by converting the enantiomers into diastereomers which have different physical properties.[3][8]

Q3: What are the main methods for the chiral resolution of amines?

A3: The three primary methods for the chiral resolution of amines are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form two diastereomeric salts.[6][9] These salts have different solubilities, allowing one to be selectively crystallized.[10]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[8][11]

  • Enzymatic Kinetic Resolution: This method employs an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[12][13]

Q4: How do I choose the best chiral resolving agent for diastereomeric salt crystallization?

A4: The choice of a chiral resolving agent is often empirical and may require screening several options.[6] Commonly used chiral acids for resolving amines include tartaric acid derivatives (like (+)-di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[3][6] The success of the resolution depends on the ability of the resolving agent to form a crystalline salt with one of the amine enantiomers that has significantly lower solubility in a particular solvent system.[9]

Q5: What are the advantages of using chiral SFC over chiral HPLC?

A5: Chiral Supercritical Fluid Chromatography (SFC) often offers advantages over HPLC such as faster separations, lower solvent consumption (and thus is considered "greener"), and lower backpressure. However, SFC can be prohibitively expensive for large-scale purifications.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Problem 1: Poor Enantiomeric Excess (e.e.) after Diastereomeric Salt Crystallization

Symptoms:

  • Chiral HPLC analysis of the isolated amine shows a low e.e. value.

  • Multiple recrystallization steps are required to achieve the desired purity, leading to low yields.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Resolving Agent The chosen chiral acid may not form diastereomeric salts with a significant enough difference in solubility. Solution: Screen a variety of chiral resolving agents. Commonly successful agents for amines include derivatives of tartaric acid and mandelic acid.[6][14]
Incorrect Solvent System The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[9] Solution: Conduct small-scale screening of various solvents and solvent mixtures. The ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature and allow for the selective precipitation of one salt upon cooling.[15]
Crystallization Conditions Not Optimized The rate of cooling and final temperature can significantly impact the purity of the crystallized salt. Solution: Employ a slow cooling profile to allow for selective crystallization. Holding the mixture at a specific temperature where the solubility difference is maximized can also improve the e.e.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can affect the yield and purity.[10] Solution: Experiment with different molar ratios. While a 0.5 equivalent of the resolving agent is often a good starting point, sometimes using a slight excess or substoichiometric amounts can be beneficial.

Workflow for Optimizing Diastereomeric Salt Crystallization

start Start: Racemic Amine screen_agents Screen Chiral Resolving Agents start->screen_agents select_agent Select Best Agent screen_agents->select_agent screen_solvents Screen Solvents select_agent->screen_solvents select_solvent Select Optimal Solvent screen_solvents->select_solvent optimize_ratio Optimize Molar Ratio select_solvent->optimize_ratio optimize_cooling Optimize Cooling Profile optimize_ratio->optimize_cooling scale_up Scale-up Crystallization optimize_cooling->scale_up analyze Analyze e.e. by Chiral HPLC scale_up->analyze end End: High e.e. (R)-amine analyze->end

Caption: Workflow for optimizing diastereomeric salt crystallization.

Problem 2: Low Recovery Yield

Symptoms:

  • A significant loss of the target (R)-enantiomer during the purification process.

Possible Causes & Solutions:

CauseRecommended Action
Co-precipitation of Diastereomeric Salts If the solubilities of the two diastereomeric salts are too similar, both may precipitate, reducing the yield of the desired enantiomerically pure salt. Solution: Re-evaluate the solvent system and cooling profile. A solvent that provides a larger solubility difference is needed.
Losses During Recrystallization Multiple recrystallization steps to improve e.e. will inevitably lead to a lower overall yield. Solution: Optimize the initial crystallization to achieve the highest possible e.e. in a single step. Consider if a slightly lower e.e. is acceptable to avoid an additional recrystallization step.
Incomplete Liberation of the Free Amine After isolating the desired diastereomeric salt, the free amine must be liberated by treatment with a base. Incomplete reaction can lead to loss of product. Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine salt.[15] Use an appropriate base (e.g., NaOH, K₂CO₃) and ensure thorough mixing.
Losses During Extraction The liberated free amine is typically extracted into an organic solvent. Inefficient extraction will result in a lower yield. Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Check the pH of the aqueous layer after the first extraction to ensure it remains basic.
Racemization of the Unwanted Enantiomer for Recycling A significant drawback of classical resolution is the disposal of the unwanted enantiomer.[16] Solution: Investigate methods to racemize the unwanted (S)-enantiomer and recycle it back into the process. This can significantly improve the overall process yield.[1]
Problem 3: Co-elution of Impurities in Chiral Chromatography

Symptoms:

  • In chiral HPLC or SFC, peaks corresponding to impurities overlap with the peak of the desired (R)-enantiomer.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Stationary Phase The chosen chiral stationary phase (CSP) may not provide sufficient selectivity for both the enantiomers and the impurities. Solution: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[8][17]
Mobile Phase Not Optimized The composition of the mobile phase is critical for achieving good resolution. Solution: Systematically vary the mobile phase composition, including the type and percentage of organic modifiers (e.g., alcohols like ethanol, isopropanol) and additives (e.g., acids or bases like trifluoroacetic acid or diethylamine).
Poor Sample Preparation The presence of particulate matter or highly retained impurities can affect column performance and lead to peak broadening and co-elution. Solution: Ensure the sample is fully dissolved and filtered through a suitable membrane filter before injection. A preliminary purification step by standard chromatography or extraction to remove major impurities may be beneficial.
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, as these are versatile.[8]

  • Mobile Phase Screening:

    • Normal Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Screen different ratios (e.g., 90:10, 80:20, 70:30).

    • Reversed Phase: Use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol).

    • Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with an alcohol modifier.

  • Additive Screening:

    • For basic compounds like amines, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can improve peak shape and resolution.

  • Optimization:

    • Once a promising mobile phase is identified, fine-tune the composition to maximize the resolution between the enantiomers and any impurities.

    • Adjust the flow rate and column temperature to further optimize the separation.

Decision Tree for Chiral Purification Method Selection

start Start: Racemic Mixture of cyclopropyl(phenyl)methanamine scale What is the desired scale? start->scale small_scale Small Scale (<10g) scale->small_scale Analytical/Small Prep large_scale Large Scale (>10g) scale->large_scale Process/Large Prep chromatography Chiral HPLC/SFC small_scale->chromatography crystallization Diastereomeric Salt Crystallization large_scale->crystallization enzymatic Enzymatic Resolution large_scale->enzymatic high_purity Is >99.5% e.e. required? crystallization->high_purity yes_purity Yes high_purity->yes_purity Yes no_purity No high_purity->no_purity No final_polish Use Chiral HPLC for final polishing yes_purity->final_polish

Caption: Decision tree for selecting a chiral purification method.

Conclusion

The successful purification of this compound to a high degree of enantiomeric purity requires a systematic and often empirical approach. By understanding the principles behind diastereomeric salt crystallization and chiral chromatography, and by methodically troubleshooting common issues, researchers can overcome the challenges associated with the purification of this important chiral amine. This guide provides a framework for developing robust and efficient purification strategies, ultimately enabling the advancement of research and development in the pharmaceutical industry.

References

Technical Support Center: Optimizing Synthesis of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-cyclopropyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Chiral amines are crucial building blocks in pharmaceuticals, and achieving high yield and enantiopurity is paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.

The primary and most atom-economical route to this compound is the asymmetric reductive amination of cyclopropyl phenyl ketone.[2][3] This process involves the in situ formation of an imine from the ketone and an amine source (like ammonia), followed by enantioselective reduction using a chiral catalyst. This guide will focus on optimizing this key transformation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Problem 1: Low Reaction Yield

Question: My reaction yield is significantly lower than reported values. What are the common causes and how can I fix them?

Answer: Low yield in a reductive amination can stem from several factors, ranging from reagent quality to competing side reactions. Let's break down the primary culprits.

  • Inefficient Imine Formation: The first step is the equilibrium-dependent formation of the ketimine intermediate. If this equilibrium is unfavorable, the overall yield will suffer.

    • Cause: Presence of water in the reaction mixture can hydrolyze the imine back to the ketone.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents. The use of a dehydrating agent, such as molecular sieves or Ti(iPrO)₄, can be employed, though azeotropic drying is often a greener alternative.[3]

  • Substrate Reduction Before Amination: The reducing agent may reduce the starting ketone to cyclopropyl(phenyl)methanol before it can form the imine.

    • Cause: This is common with aggressive hydrides like LiAlH₄ or NaBH₄ if the imine formation is slow.

    • Solution: Switch to a more selective reducing agent that preferentially reduces the C=N bond over the C=O bond. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is a milder and more selective reagent.[4] Alternatively, performing the reaction in two steps—forming the imine first and then adding the reducing agent—can mitigate this issue.

  • Catalyst Inactivity or Decomposition: The chiral catalyst is the heart of the asymmetric reaction.

    • Cause: Impurities in the starting materials (ketone, amine source) or solvent can poison the catalyst. Oxygen can also deactivate many transition-metal catalysts.

    • Solution: Purify starting materials via distillation or recrystallization. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use.

  • Over-Alkylation: The newly formed primary amine product can sometimes react with the starting ketone to form a secondary amine, consuming starting material and reducing the yield of the desired product.[3]

    • Cause: This is more likely if the reaction is run at high concentrations or for extended periods after the primary amine has formed.

    • Solution: Use a molar excess of the ammonia source to favor the formation of the primary amine. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.

Problem 2: Poor Enantioselectivity (Low %ee)

Question: My product has a low enantiomeric excess (%ee). How can I improve the stereocontrol?

Answer: Achieving high enantioselectivity is the central challenge of this synthesis.[2] Sub-optimal %ee is often a complex issue tied to the catalyst, substrate, and reaction conditions.[5]

Here is a decision-making workflow to troubleshoot low enantioselectivity:

G start Low %ee Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Check Substrate Purity start->substrate ligand Is the chiral ligand appropriate for this ketimine reduction? catalyst->ligand Ligand Choice metal Is the metal precursor active and pure? catalyst->metal Metal Precursor loading Is catalyst loading optimal (typically 0.1-2 mol%)? catalyst->loading Catalyst Loading temp Is temperature too high? (Lower T often increases %ee) conditions->temp Temperature solvent Does the solvent polarity and coordinating ability favor stereodifferentiation? conditions->solvent Solvent pressure Is H₂ pressure optimal? (High pressure can sometimes reduce %ee) conditions->pressure H₂ Pressure (if applicable) purity Are there impurities coordinating to the catalyst? substrate->purity Purity Check purification Consider Post-Reaction Enrichment resolution Separate enantiomers using a chiral resolving agent like tartaric acid. purification->resolution Diastereomeric Salt Crystallization ligand->purification If %ee is still moderate temp->purification

Caption: Decision tree for troubleshooting low enantiomeric excess (%ee).

Detailed Optimization Strategies:

  • Catalyst and Ligand Choice: This is the most critical factor. For the reduction of aryl ketimines, Ruthenium and Iridium-based catalysts with chiral diamine or phosphine ligands are highly effective.[6]

    • Action: Screen a variety of chiral ligands. For example, ligands from the DPEN (diphenylethylenediamine) family are well-established for such transformations.[7] If one class of ligand fails, try another (e.g., a chiral phosphine ligand).

    • Expert Insight: Small changes to the ligand structure can dramatically alter the outcome. Don't assume a "general" catalyst will work perfectly for your specific substrate.[5]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Action: Run a temperature screen, for example, from -20°C to 40°C. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states, but this often comes at the cost of a slower reaction rate.

  • Solvent: The solvent can influence catalyst stability, solubility, and the chiral environment.

    • Action: Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol). Protic solvents like methanol can sometimes participate in the catalytic cycle and influence stereoselectivity.

ParameterCondition ACondition BCondition C
Catalyst [Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPEN[Ir(Cp*)Cl₂]₂ / (S,S)-PhosLigandImine Reductase (IRED)
Solvent MethanolTolueneAqueous Buffer (pH 7.5)
Temperature 25°C0°C30°C
Typical %ee >95%85-92%>99%
Notes Common, robust system.[7]Non-coordinating solvent.Biocatalytic, highly selective.[8][9]

Table 1: Comparison of typical reaction conditions and their impact on enantioselectivity.

Problem 3: Difficult Product Isolation and Purification

Question: I'm struggling with work-up and purification. My product seems to be water-soluble or forms emulsions.

Answer: Amines can be tricky to purify due to their basicity and potential for hydrogen bonding.

  • Aqueous Work-up:

    • Problem: The protonated amine hydrochloride salt is often water-soluble, leading to loss of product in the aqueous layer during extraction.

    • Solution: During the work-up, basify the aqueous layer carefully with NaOH or K₂CO₃ to a pH > 11 to ensure the amine is in its freebase form. The freebase is significantly more soluble in organic solvents like dichloromethane or ethyl acetate. To break emulsions, which are common, add a small amount of brine (saturated NaCl solution).[10]

  • Purification:

    • Chromatography: Amines can streak on silica gel due to strong interactions with acidic silanol groups. To mitigate this, pre-treat the silica with a small amount of triethylamine (~1%) in your eluent system (e.g., Hexane/Ethyl Acetate/1% TEA).

    • Crystallization (for enantiomeric enrichment): If your product has a moderate %ee (e.g., 80-90%), you can often enrich it to >99% ee through diastereomeric salt crystallization.[1][7]

      • Protocol: Dissolve the partially enriched amine in a suitable solvent (like methanol or ethanol) and add 0.5 equivalents of a chiral acid, such as (+)-Tartaric acid. One diastereomeric salt will be less soluble and will preferentially crystallize. After filtration, the salt can be treated with a base to recover the highly enriched (R)-amine.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for this synthesis: asymmetric catalysis or resolution of a racemate?

A1: Asymmetric catalysis, specifically asymmetric reductive amination, is generally the superior strategy.[2] It is more atom- and step-economical, as it directly generates the desired enantiomer.[3] Resolution of a racemic mixture, while effective, has a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled, which adds complexity to the process.[10]

Q2: Are there biocatalytic options for this synthesis?

A2: Yes, and they are highly effective. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines with extremely high enantioselectivity, often >99% ee.[8][9] These reactions are run in aqueous buffers under mild conditions and are a leading green chemistry approach. If an IRED with the correct substrate specificity for cyclopropyl phenyl ketimine is available, it can be the most efficient route to the target molecule.[8]

Q3: How do I accurately determine the enantiomeric excess (%ee) of my final product?

A3: The standard method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[11] You will need to develop a separation method using a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and a mobile phase (typically a mixture of hexane and isopropanol). The two enantiomers will have different retention times, and the %ee can be calculated from the relative peak areas.

Experimental Workflow Example

Here is a generalized protocol for the asymmetric reductive amination approach.

G cluster_prep 1. Catalyst Pre-formation cluster_reaction 2. Reductive Amination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis a Add Ru/Ir precursor and chiral ligand to anhydrous, degassed solvent in glovebox. b Stir for 20-30 min. a->b c Add cyclopropyl phenyl ketone and amine source (e.g., NH₄OAc). b->c d Add reducing agent (e.g., H₂ or hydride). c->d e Run reaction at optimized temperature until completion (Monitor by TLC/LC-MS). d->e f Quench reaction carefully. e->f g Basify aqueous phase (pH > 11). f->g h Extract with organic solvent (e.g., EtOAc, DCM). g->h i Dry organic layer (Na₂SO₄), filter, and concentrate. h->i j Purify via column chromatography (eluent with 1% TEA). i->j k Determine %ee via chiral HPLC. j->k l Optional: Enantiomeric enrichment via diastereomeric salt crystallization. k->l

Caption: General experimental workflow for asymmetric reductive amination.

References

Technical Support Center: (R)-cyclopropyl(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-cyclopropyl(phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of side products and impurities. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide & FAQs

Question 1: My reductive amination of cyclopropyl phenyl ketone is producing a significant amount of cyclopropyl(phenyl)methanol. What is causing this and how can I prevent it?

Answer:

This is a classic case of competing reaction pathways in a reductive amination. The formation of cyclopropyl(phenyl)methanol as a major byproduct indicates that the reduction of the starting ketone is occurring at a rate comparable to or faster than the formation and subsequent reduction of the desired imine intermediate.

Causality:

Reductive amination is a tandem reaction involving two key steps:

  • Nucleophilic attack of the amine on the ketone to form a hemiaminal, which then dehydrates to an imine.

  • Reduction of the imine to the final amine product.

The issue arises because the reducing agent can also directly reduce the starting ketone.[1]

Troubleshooting Steps:

  • Choice of Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) are aggressive and can readily reduce the ketone. It is often preferable to use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards the ketone at the mildly acidic pH required for imine formation.

  • Reaction Conditions (pH Control): Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. If the reaction is too neutral or basic, imine formation can be slow, allowing more time for ketone reduction. Conversely, if the pH is too low, the primary amine will be protonated and become non-nucleophilic.[2] Careful control of pH with a buffer system can be critical.

  • Staged Addition: Instead of a one-pot reaction where all components are mixed at once, consider a two-step approach. First, mix the cyclopropyl phenyl ketone and the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent and allow sufficient time for the imine to form. Monitor the reaction by TLC or GC-MS to confirm imine formation. Once the imine is formed, then add the reducing agent.[2]

Diagram: Competing Pathways in Reductive Amination

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction Pathway Ketone Cyclopropyl Phenyl Ketone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ketone_side Cyclopropyl Phenyl Ketone Amine This compound Imine->Amine + [H] (Reduction) Alcohol Cyclopropyl(phenyl)methanol (Side Product) Ketone_side->Alcohol + [H] (Direct Reduction)

Caption: Competing reaction pathways in the synthesis.

Question 2: I am observing an unexpected pyrrolidine derivative as a byproduct in my synthesis. What is the mechanism for its formation?

Answer:

The formation of a pyrrolidine ring system from a reaction between an amine and a cyclopropyl ketone is a known, though less common, side reaction that involves a ring-expansion mechanism. This pathway is highly dependent on the choice of catalyst.

Causality:

While rhodium catalysts typically favor the expected reductive amination product, certain ruthenium catalysts can promote a novel ring expansion pathway.[3] This process involves the cyclopropyl ring being incorporated into a new, larger ring structure. The reaction still proceeds through an initial interaction with the amine, but instead of a simple reduction, the catalyst facilitates a rearrangement.

Troubleshooting Steps:

  • Catalyst Selection: The most critical factor is the catalyst. If you are observing pyrrolidine formation, review your catalytic system. Switching from a ruthenium-based catalyst to a rhodium-based one, or using a non-catalytic hydride reduction (e.g., NaBH₃CN), will likely eliminate this side reaction.[3]

  • Reaction Conditions: While the catalyst is the primary driver, temperature and solvent can influence reaction pathways. Adhering to established protocols for standard reductive amination will minimize the likelihood of this rearrangement.

Question 3: My final product has poor enantiomeric excess (ee). What are the common causes and how can I improve the stereoselectivity?

Answer:

Achieving high enantiomeric excess is a primary challenge in the synthesis of any chiral molecule. Low ee can stem from issues in both asymmetric synthesis and chiral resolution methods.

Causality and Troubleshooting:

  • For Asymmetric Synthesis (e.g., using a chiral catalyst or enzyme):

    • Catalyst/Enzyme Inefficiency: The chiral catalyst or enzyme (like an imine reductase) may not be providing adequate stereocontrol.[4] Ensure the catalyst is pure and active. In enzymatic reductions, factors like pH, temperature, and co-factor concentration are critical for optimal performance.[4]

    • Racemization: The product itself might be racemizing under the reaction or workup conditions. This can be promoted by acidic or basic conditions or elevated temperatures. Analyze your workup and purification steps to ensure they are performed under mild conditions.

  • For Chiral Resolution (using a resolving agent like tartaric acid):

    • Incomplete Separation: The diastereomeric salts formed may have similar solubilities in the chosen solvent, leading to co-crystallization and poor separation.[5][6]

    • Troubleshooting Crystallization:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.[6]

      • Slow Cooling: Allow the crystallization to proceed slowly. Rapid cooling can trap the undesired diastereomer in the crystal lattice.[6]

      • Multiple Recrystallizations: A single crystallization may not be sufficient. It is often necessary to perform one or more recrystallizations to achieve high diastereomeric and, subsequently, enantiomeric purity.[6]

Diagram: Chiral Resolution Workflow

G Racemate Racemic Amine (R/S mixture) ChiralAcid + Chiral Acid (e.g., L-Tartaric Acid) Racemate->ChiralAcid Salts Diastereomeric Salts (R-amine salt & S-amine salt) ChiralAcid->Salts Crystallization Fractional Crystallization Salts->Crystallization Separation Separation Crystallization->Separation R_Salt Insoluble Salt (e.g., R-amine salt) Separation->R_Salt Solid S_Salt Soluble Salt (e.g., S-amine salt) (in mother liquor) Separation->S_Salt Liquid Base + Base (e.g., NaOH) (Liberation) R_Salt->Base Pure_R Pure (R)-Amine Base->Pure_R

Caption: General workflow for chiral resolution.

Question 4: I'm using a method involving nucleophilic substitution on a bromocyclopropane precursor and obtaining a mixture of diastereomers. How can I improve the selectivity?

Answer:

Syntheses proceeding through a cyclopropene intermediate are susceptible to forming diastereomeric mixtures if the subsequent nucleophilic addition is not well-controlled.[7][8]

Causality:

This reaction often proceeds via a base-assisted dehydrohalogenation to form a highly reactive cyclopropene. The nucleophile (in this case, an amine source) then adds across the double bond. The stereochemical outcome of this addition determines the diastereoselectivity of the final product. High diastereoselectivity is often achieved when the reaction is under thermodynamic control, allowing for epimerization to the more stable trans-product.[8]

Troubleshooting Steps:

  • Base and Solvent: The choice of base and solvent can influence the equilibrium between diastereomers. A base-assisted, thermodynamically driven epimerization often favors the trans-cyclopropane product.[8] Ensure your conditions are optimized for this thermodynamic control.

  • Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the cyclopropane ring can significantly impact the facial selectivity of the addition. In some cases, excessively bulky nucleophiles may not react or may lead to poor selectivity.[8]

  • Temperature Control: Reaction temperature can affect the thermodynamic vs. kinetic control of the reaction. Higher temperatures may be required to achieve thermodynamic equilibrium and favor the more stable diastereomer.[8]

Summary Table of Common Side Products

Side Product / Issue Common Synthetic Route Primary Cause Recommended Solution(s)
Cyclopropyl(phenyl)methanolReductive AminationNon-selective reducing agent; slow imine formation.Use imine-selective reducing agent (NaBH₃CN); optimize pH (4-6); two-step procedure.[1][2]
(S)-cyclopropyl(phenyl)methanamineAny Chiral SynthesisIneffective chiral catalyst/reagent; incomplete resolution of diastereomeric salts.Screen catalysts/enzymes; optimize crystallization solvent and cooling rate for resolution.[4][5][6]
Pyrrolidine derivativeReductive AminationUse of specific catalysts (e.g., Ruthenium-based).Switch to a Rhodium-based catalyst or a standard hydride reducing agent.[3]
cis-IsomerFrom α-chloroaldehydes or bromocyclopropanesKinetically controlled addition; insufficient epimerization.Use polar aprotic co-solvent; ensure conditions for thermodynamic control.[8][9]
Unreacted KetoneReductive AminationIncomplete reaction; insufficient reducing agent.Increase reaction time; ensure stoichiometry of reagents is correct.

References

Technical Support Center: Strategies for Enhancing the Enantiomeric Excess of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenging yet critical task of improving the enantiomeric excess (ee) of (R)-cyclopropyl(phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral synthesis and purification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.

Introduction: The Significance of Enantiopurity

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric purity is often a stringent regulatory requirement, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This resource provides a comprehensive overview of methods to enhance the enantiomeric excess, focusing on asymmetric synthesis, kinetic resolution, and diastereomeric salt formation.

Part 1: Troubleshooting & FAQs - Navigating Common Hurdles

This section addresses common issues encountered during the synthesis and purification of chiral amines, providing actionable solutions based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis is yielding a low enantiomeric excess (% ee). What are the most common culprits?

A1: Low enantiomeric excess in asymmetric synthesis can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the purity of your reagents.[1]

  • Catalyst Issues: An impure, improperly activated, or degraded catalyst is a frequent cause of poor enantioselectivity. Ensure your catalyst is handled under the appropriate inert conditions and consider that the optimal catalyst loading needs to be determined empirically.[1][2]

  • Reagent and Solvent Purity: Asymmetric reactions are highly sensitive to impurities. Trace contaminants in your substrate, reagents, or solvents can interfere with the catalytic cycle, leading to a drop in ee.[3] Consider repurifying your starting materials if their purity is questionable.[3]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly influence the stereochemical outcome.[1] Suboptimal conditions can lead to competing non-selective background reactions or even racemization of the product.[1][2]

Q2: I've optimized the reaction conditions, but the ee is still not satisfactory. What other strategies can I employ to improve it?

A2: If direct asymmetric synthesis is not providing the desired enantiopurity, post-synthesis resolution techniques are the next logical step. These methods separate the desired enantiomer from the racemic or enantioenriched mixture.

  • Diastereomeric Salt Resolution: This is a classical and often highly effective method for resolving chiral amines on a large scale.[4][5] It involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[4][6]

  • Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[7] The less reactive enantiomer is left behind in an enantioenriched state. Enzymatic kinetic resolution is a particularly powerful tool in this regard.[7]

  • Chiral Chromatography: For smaller-scale purifications or analytical determination of ee, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are invaluable.[5][8] These techniques utilize a chiral stationary phase to separate the enantiomers.[8]

Q3: How do I accurately determine the enantiomeric excess of my product?

A3: Accurate determination of ee is crucial for validating your synthetic and purification methods.[1]

  • Chiral HPLC and GC: These are the most common and reliable methods.[1][8] They use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas gives the enantiomeric composition.[8] Method validation is critical to ensure accuracy, precision, and linearity.[3]

  • NMR Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to induce chemical shift differences between enantiomers, allowing for their quantification.[1][9]

Part 2: In-Depth Methodologies & Protocols

This section provides detailed experimental protocols for key techniques discussed in this guide.

Protocol 1: Diastereomeric Salt Resolution of (R,S)-cyclopropyl(phenyl)methanamine

This protocol outlines a general procedure for the resolution of racemic cyclopropyl(phenyl)methanamine using a chiral acid. The choice of resolving agent and solvent is critical and often requires screening.[5]

Principle: The reaction of a racemic amine with a chiral acid forms two diastereomeric salts with different solubilities.[6] Fractional crystallization allows for the isolation of the less soluble diastereomer, from which the desired enantiomerically enriched amine can be liberated.[10]

Materials:

  • Racemic (±)-cyclopropyl(phenyl)methanamine

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[10]

  • Suitable solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve the racemic cyclopropyl(phenyl)methanamine in a minimal amount of a suitable hot solvent.

  • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same hot solvent.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess of the amine in the crystallized salt should be determined by chiral HPLC after liberating a small sample.

  • If the desired ee is not achieved, the salt can be recrystallized from the same solvent to improve its purity.

  • Once the desired diastereomeric purity is achieved, treat the bulk of the salt with an aqueous base (e.g., NaOH solution) to liberate the free amine.

  • Extract the enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the final product.

Parameter Influence on Resolution Typical Range/Value
Resolving Agent Forms diastereomeric salts with differing solubilities.Tartaric acid, Mandelic acid, Camphorsulfonic acid[6]
Solvent Affects the solubility difference between diastereomeric salts.Alcohols (Methanol, Ethanol), Acetone, Water mixtures
Temperature Controls the rate and extent of crystallization.Cooling from boiling to 0 °C or below
Molar Ratio Influences the yield and purity of the resolved salt.[4]0.5 - 1.5 equivalents of resolving agent[4]
Protocol 2: Enzymatic Kinetic Resolution using a Transaminase

Biocatalysis using ω-transaminases offers a green and highly selective method for the synthesis of chiral amines.[11][12] This protocol describes a kinetic resolution approach where one enantiomer of the racemic amine is selectively converted to the corresponding ketone.

Principle: An (S)-selective ω-transaminase will preferentially deaminate the (S)-enantiomer of cyclopropyl(phenyl)methanamine, leaving the desired (R)-enantiomer unreacted and thus enriched.[13] The reaction equilibrium can be shifted by using an amine acceptor like pyruvate.[13]

Materials:

  • Racemic (±)-cyclopropyl(phenyl)methanamine

  • (S)-selective ω-Transaminase (ω-TA)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Amine acceptor (e.g., sodium pyruvate)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

Procedure:

  • Prepare a buffered solution containing the PLP cofactor.

  • Add the (S)-selective ω-transaminase to the buffered solution and allow it to dissolve.

  • Add the racemic cyclopropyl(phenyl)methanamine and the amine acceptor (e.g., pyruvate).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining amine by chiral HPLC.

  • The reaction should be stopped when the desired ee is reached (ideally close to 50% conversion for maximum ee of the remaining substrate).

  • Work up the reaction by adjusting the pH to basic (e.g., pH > 10) and extracting the this compound with an organic solvent.

  • Dry the organic layer and concentrate to obtain the enantioenriched product.

Parameter Influence on Resolution Typical Range/Value
Enzyme Selection Determines the stereoselectivity of the reaction.Various commercially available (R)- and (S)-selective ω-TAs[14]
Amine Acceptor Drives the reaction equilibrium towards product formation.[13]Pyruvate, α-ketoglutarate
pH and Temperature Affects enzyme activity and stability.pH 7.0-8.5, 25-40 °C
Substrate Loading High concentrations can lead to substrate or product inhibition.[12]10-100 mM

Part 3: Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the workflows for diastereomeric salt resolution and enzymatic kinetic resolution.

Diastereomeric_Salt_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemic Racemic Amine (R/S) mix Mix in Hot Solvent racemic->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mix crystallize Fractional Crystallization mix->crystallize Cooling salt_R Solid Diastereomeric Salt ((R)-Amine)-(+)-Acid) crystallize->salt_R Less Soluble Diastereomer mother_liquor Mother Liquor ((S)-Amine)-(+)-Acid) crystallize->mother_liquor More Soluble Diastereomer (in solution) base_treatment Liberate Free Amine salt_R->base_treatment Add Base (e.g., NaOH) final_product Enriched (R)-Amine base_treatment->final_product Extraction

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution cluster_0 Reaction Setup cluster_1 Selective Conversion cluster_2 Product Isolation racemic_amine Racemic Amine (R/S) reaction_vessel Biocatalytic Reaction racemic_amine->reaction_vessel enzyme (S)-selective ω-Transaminase enzyme->reaction_vessel acceptor Amine Acceptor (Pyruvate) acceptor->reaction_vessel conversion Enantioselective Deamination reaction_vessel->conversion Incubation s_ketone Corresponding Ketone + Alanine conversion->s_ketone (S)-Amine is converted r_amine Enriched (R)-Amine conversion->r_amine (R)-Amine remains workup Extraction r_amine->workup Reaction Quench & Workup final_product High ee (R)-Amine workup->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (R)-cyclopropyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile chiral amine. As a key building block in medicinal chemistry, its successful application hinges on understanding its unique reactivity, potential pitfalls, and the strategies to overcome them. This resource, presented in a question-and-answer format, provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during reactions with this compound, providing not just solutions but the underlying chemical principles to empower your experimental design.

Amidation Reactions

Question 1: My amide coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions are a frequent challenge. Several factors, often interconnected, can be at play when using this compound.

  • Incomplete Carboxylic Acid Activation: The first critical step is the activation of your carboxylic acid. Insufficient or inefficient activation will inevitably lead to poor conversion.[1] The steric bulk of the cyclopropylphenylmethyl group can also hinder the approach of the amine to the activated ester.[2]

  • Amine Deactivation: As a primary amine, this compound is basic and can be protonated by the carboxylic acid, forming an unreactive ammonium salt. This acid-base neutralization competes with the desired amide bond formation.[1]

  • Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1]

Troubleshooting Workflow for Low Amidation Yield

G start Low Yield in Amidation check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity check_activation->check_amine Activation Confirmed sub_activation Use a more potent coupling reagent (e.g., HATU, COMU). Increase equivalents of coupling reagent. Pre-activate acid before adding amine. check_activation->sub_activation check_conditions Optimize Reaction Conditions check_amine->check_conditions Amine is Reactive sub_amine Add a non-nucleophilic base (e.g., DIPEA, NMM). Use the hydrochloride salt of the amine with an appropriate amount of base. check_amine->sub_amine check_purity Analyze Starting Material Purity check_conditions->check_purity Conditions Optimized sub_conditions Ensure anhydrous conditions (dry solvents, inert atmosphere). Screen different solvents (e.g., DMF, DCM, ACN). Vary the reaction temperature. check_conditions->sub_conditions solution Improved Yield check_purity->solution Purity Confirmed sub_purity Confirm purity of this compound and carboxylic acid via NMR/LC-MS. check_purity->sub_purity

Caption: Troubleshooting workflow for low amidation yield.

Question 2: I'm observing significant epimerization (racemization) at the stereocenter of my product. How can I prevent this?

Maintaining the stereochemical integrity of this compound is crucial for its application in pharmaceuticals.[3] Epimerization can occur under harsh reaction conditions.

  • Choice of Coupling Reagent: Certain coupling reagents are more prone to causing racemization. Carbodiimides like DCC or EDC, when used alone, can lead to the formation of a 5(4H)-oxazolone intermediate which is susceptible to racemization.

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the barrier to epimerization.

  • Base: The choice and amount of base can influence the rate of racemization.

Strategies to Minimize Racemization:

StrategyRationaleRecommended Reagents/Conditions
Use Racemization-Suppressing Additives Additives like HOBt or HOAt intercept the activated intermediate, forming an active ester that is less prone to racemization.[2]HOBt, HOAt, OxymaPure®[2]
Select Appropriate Coupling Reagents Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are known for low racemization rates.[2]HATU, HBTU, COMU, PyBOP
Control Reaction Temperature Lowering the reaction temperature reduces the likelihood of epimerization.Run the reaction at 0 °C or room temperature.
Optimize Base Usage Use a non-nucleophilic base and avoid a large excess, which can promote racemization.DIPEA, N-methylmorpholine (NMM)
Reductive Amination

Question 3: My reductive amination reaction between this compound and a carbonyl compound is not proceeding or is giving byproducts. What should I check?

Reductive amination is a powerful tool for forming C-N bonds. However, issues can arise from imine formation, the choice of reducing agent, and side reactions.

  • Inefficient Imine Formation: The initial step is the formation of an imine (or iminium ion), which is then reduced. This is a reversible equilibrium reaction.[4] The presence of water can shift the equilibrium back to the starting materials. Steric hindrance on either the amine or the carbonyl can also slow down this step.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A reagent that is too strong, like NaBH₄, can reduce the carbonyl compound before it has a chance to form the imine.[5] A reagent that is too weak may not efficiently reduce the imine.

  • Side Reactions: A common side reaction is the formation of a dialkylated product, where the newly formed secondary amine reacts with another molecule of the carbonyl and is subsequently reduced.[6]

Troubleshooting Guide for Reductive Amination

IssuePotential CauseRecommended Solution
No Reaction Inefficient imine formation.Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium.[5] A catalytic amount of acid (e.g., acetic acid) can activate the carbonyl.[7]
Aldehyde/Ketone Reduction Reducing agent is too reactive.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6]
Dialkylation Product The secondary amine product is more nucleophilic than the starting primary amine.Use a stepwise procedure: form the imine first, then add the reducing agent.[6] Using a slight excess of the primary amine can also help.
General Handling and Purification

Question 4: I am having difficulty purifying my product containing the this compound moiety. What are the best practices?

The basic nature of the amine can complicate purification by standard silica gel chromatography.

  • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.

  • Formation of Salts: If the reaction mixture is acidic, the amine will be protonated, changing its polarity and potentially making extraction difficult.

  • Emulsion Formation: During aqueous workups, the presence of amine salts can sometimes lead to the formation of emulsions, complicating phase separation.[8]

Purification Strategies:

  • Neutralize the Column: Pre-treat the silica gel with a solution of a non-polar solvent containing a small amount of a volatile base like triethylamine (e.g., 1-2% Et₃N in hexane) before loading your sample. This will neutralize the acidic sites on the silica.

  • Basify the Eluent: Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to your mobile phase to prevent tailing.

  • Acid-Base Extraction: Utilize the basicity of the amine for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer.

    • Separate the layers and wash the organic layer again to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine.

    • Extract the deprotonated amine back into an organic solvent.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Chiral Purification: If enantiomeric purity is a concern, chiral HPLC or SFC is the standard method for separation.[][10] It's also possible to form diastereomeric salts with a chiral acid (like tartaric acid), separate them by crystallization, and then liberate the free amine.[8]

Detailed Experimental Protocol: Amide Coupling using HATU

This protocol provides a general procedure for the amide coupling of this compound with a generic carboxylic acid using HATU, a reagent known for its efficiency and low racemization rates.[1]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a solvent system containing 0.5% triethylamine to prevent tailing).

Reaction Pathway Visualization

G RCOOH Carboxylic Acid ActivatedEster O-Acylisourea Active Ester RCOOH->ActivatedEster Activation HATU HATU + DIPEA HATU->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Amine This compound Amine->Amide

Caption: General pathway for HATU-mediated amide coupling.

Chemical Stability Considerations

The cyclopropylamine moiety can be susceptible to degradation under certain conditions. Studies have shown that cyclopropylamines can undergo hydrolytic degradation under high pH conditions.[11] Therefore, it is advisable to avoid prolonged exposure to strong basic conditions, especially at elevated temperatures, to maintain the integrity of the cyclopropane ring.

By understanding the unique characteristics of this compound and anticipating potential challenges, researchers can develop robust and efficient synthetic routes. This guide serves as a starting point for troubleshooting, and we encourage further consultation of the cited literature for a deeper understanding of the underlying chemistry.

References

stability issues and proper storage of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the stability and storage of (R)-cyclopropyl(phenyl)methanamine.

Technical Support Center: this compound

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to ensure the long-term stability and integrity of this valuable chiral amine. The unique structure of this compound, featuring a strained cyclopropyl ring and a primary amine, imparts specific reactivity and requires careful handling to prevent degradation.[1][2] This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Stability Issues

Encountering unexpected results or observing changes in your material? The following table outlines common stability-related issues, their underlying scientific causes, and actionable protocols to resolve them.

Observed Issue Potential Root Cause Recommended Action & Protocol
Gradual darkening or color change of the liquid (e.g., to yellow/brown) Oxidation: Primary amines are susceptible to air oxidation, which can form colored impurities. The benzylic position may also be prone to oxidation.Inert Atmosphere Protocol: 1. Always handle the compound under an inert atmosphere (e.g., Argon or Nitrogen). 2. Before sealing the vial, purge the headspace with a gentle stream of inert gas for 30-60 seconds. 3. Use septa-sealed vials for storage and retrieve material using a gas-tight syringe.
Decreased purity confirmed by analytical methods (HPLC, GC, NMR) 1. Hydrolysis: The amine can be hygroscopic, and absorbed moisture can lead to hydrolytic degradation, especially if acidic or basic impurities are present.[3] 2. CO₂ Absorption: Primary amines can react with atmospheric carbon dioxide to form carbamates.Moisture & CO₂ Exclusion Protocol: 1. Store in a desiccator, especially after opening. 2. Use anhydrous solvents and reagents when preparing solutions. 3. Work quickly when handling the material outside of an inert environment. Storing under a positive pressure of inert gas is the most effective preventative measure.
Inconsistent results in biological assays or chemical reactions Presence of Degradants: Degradation products can act as inhibitors, catalysts, or competing substrates in sensitive applications, leading to poor reproducibility. The cyclopropyl ring itself can undergo ring-opening reactions under certain oxidative or acidic conditions.[4][5]Purity Verification & Re-purification: 1. Before use, verify the purity of the material using a suitable analytical method (e.g., chiral HPLC). 2. If impurities are detected, consider re-purification via flash chromatography or distillation, ensuring all steps are performed under an inert atmosphere with anhydrous solvents.
Formation of solid precipitate in the vial Carbamate or Salt Formation: Reaction with atmospheric CO₂ can form a solid carbamate salt. If exposed to acidic vapors (e.g., HCl, TFA from other lab activities), it will form the corresponding amine salt.Handling & Storage Environment Protocol: 1. Ensure the vial is tightly sealed and stored away from sources of acidic or reactive vapors.[6] 2. If a precipitate is observed, analyze a small portion to identify its nature before using the remaining liquid. The material may need to be re-isolated from the salt.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and addressing stability issues with this compound.

TroubleshootingWorkflow Start Issue Observed (e.g., Color Change, Low Purity) VisualInspection Visual Inspection: Color? Precipitate? Start->VisualInspection CheckStorage Review Storage Conditions InertAtmosphere Stored under Inert Gas? CheckStorage->InertAtmosphere Atmosphere AnalyticalCheck Analytical Check: Run HPLC / GC / NMR VisualInspection->AnalyticalCheck AnalyticalCheck->CheckStorage Temperature Stored at 2-8°C? InertAtmosphere->Temperature Yes ImplementInert Action: Purge with Ar/N₂ Use Septa Vial InertAtmosphere->ImplementInert No Light Stored in Dark? Temperature->Light Yes ImplementTemp Action: Move to 2-8°C Refrigerator Temperature->ImplementTemp No ImplementLight Action: Use Amber Vial Store in Dark Light->ImplementLight No Purify Consider Re-purification Light->Purify Yes ImplementInert->Temperature ImplementTemp->Light ImplementLight->Purify End Material Stabilized Purify->End

Caption: Troubleshooting workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored as a liquid in a tightly sealed container, preferably an amber vial to protect it from light. The recommended storage temperature is between 2-8°C.[7] Crucially, it must be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[3]

Q2: Why is an inert atmosphere so critical for this compound?

A2: Primary amines, particularly those with a benzylic proton like this one, are susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of imines, oxides, and other degradation products, which often appear as colored impurities. An inert atmosphere displaces the oxygen, significantly slowing these degradation pathways and preserving the compound's purity.

Q3: Is the hydrochloride salt form of this amine more stable?

A3: Yes, generally, the hydrochloride salt of an amine is more stable than the free base. The protonated ammonium salt is no longer nucleophilic and is significantly less susceptible to oxidation and reaction with atmospheric CO₂. The salt is typically a stable, crystalline solid that is easier to handle and store long-term.[8][9] However, it will have different solubility profiles and may require a neutralization step before use in certain reactions.

Q4: I've noticed the purity of my sample decreasing over several months despite proper storage. What could be happening?

A4: Even under ideal conditions, very slow degradation can occur over extended periods. The high ring strain of the cyclopropyl group can make the molecule more reactive than analogous compounds.[1] One potential, albeit slower, degradation pathway involves the hydrolytic ring-opening of the cyclopropylamine moiety, a process that can be influenced by pH.[10] For long-term storage (over a year), it is advisable to re-analyze the purity of the compound before use in a critical experiment.

Q5: What solvents should I use to dissolve this compound?

A5: The compound is an organic amine and is generally soluble in a wide range of common organic solvents such as methanol, ethanol, dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[11] When preparing solutions for storage or reaction, always use anhydrous grade solvents to minimize the risk of hydrolysis. If preparing a solution for long-term storage, de-gas the solvent with an inert gas before dissolving the amine and store the solution under an inert atmosphere at 2-8°C.

Q6: Are there any specific chemical incompatibilities I should be aware of?

A6: Yes. Avoid contact with strong oxidizing agents, as they will readily degrade the amine. It is also incompatible with acids, acid chlorides, and acid anhydrides, with which it will react exothermically. As a base, it will react with carbon dioxide. Ensure that all labware is clean and dry and that the compound is not exposed to reactive chemical vapors in the storage area.

References

Technical Support Center: Scaling Up the Synthesis of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (R)-cyclopropyl(phenyl)methanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the scale-up of this valuable chiral amine. As a key building block in many pharmaceutical compounds, achieving a robust, efficient, and enantiomerically pure synthesis is critical.

This center moves beyond simple protocols to explain the 'why' behind experimental choices, offering troubleshooting workflows and frequently asked questions to navigate the complexities of scaling up this synthesis.

I. Overview of Synthetic Strategies

The synthesis of chiral cyclopropylamines like this compound is a significant area of research due to their presence in a wide range of biologically active molecules.[1] Several synthetic routes are available, each with its own set of advantages and challenges, particularly when considering large-scale production.

Common approaches include:

  • Asymmetric Cyclopropanation: This method involves the reaction of vinylcarbamates with diazoesters in the presence of a chiral catalyst to directly form the cyclopropylamine skeleton with high enantioselectivity.[2]

  • Resolution of a Racemic Mixture: This classic approach involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent, such as tartaric acid.[3]

  • Biocatalytic Methods: The use of enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative for producing the desired enantiomer.[4][5][6]

The choice of synthetic route for scale-up will depend on factors such as cost of starting materials and catalysts, desired enantiomeric purity, operational complexity, and environmental impact.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of an asymmetric cyclopropanation?

A1: When scaling up an asymmetric cyclopropanation, the following parameters are crucial for maintaining high yield and enantioselectivity:

  • Catalyst Loading: While higher catalyst loading may be acceptable at the lab scale, it becomes a significant cost driver at an industrial scale. It is essential to optimize the catalyst loading to the lowest effective level without compromising reaction time or stereoselectivity.

  • Reaction Temperature: Temperature control is critical.[4] Exothermic events during the addition of the diazo compound can lead to a loss of enantioselectivity. A robust cooling system and controlled addition rate are necessary.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst or lead to side reactions. Always use high-purity, anhydrous solvents.

  • Mixing and Agitation: In large reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalyst, resulting in inconsistent reaction progress and lower selectivity. The agitation rate and impeller design should be carefully considered to ensure homogeneity.

Q2: I am using a resolution method with tartaric acid, but the yield of the desired (R)-enantiomer is low after crystallization. What could be the issue?

A2: Low yield in a diastereomeric salt crystallization can stem from several factors:

  • Solvent Choice and Volume: The solubility of the two diastereomeric salts is a key factor. If the unwanted diastereomer is not sufficiently soluble in the chosen solvent, it may co-precipitate, reducing the yield of the pure desired diastereomer. Conversely, if the desired salt is too soluble, the yield will be low. Experiment with different solvents or solvent mixtures and carefully optimize the solvent volume.

  • Cooling Rate: A rapid cooling rate can lead to the entrapment of the undesired diastereomer in the crystal lattice of the desired one. A slow, controlled cooling profile is generally recommended to allow for selective crystallization.

  • Purity of the Racemic Amine: Impurities in the starting racemic amine can interfere with the crystallization process, acting as nucleation sites for the unwanted diastereomer or inhibiting the crystallization of the desired one. Ensure the racemic amine is of high purity before attempting the resolution.

  • Stoichiometry of the Resolving Agent: Using the incorrect stoichiometric amount of tartaric acid can negatively impact the resolution efficiency.[7]

Q3: When is a biocatalytic approach the best choice for synthesizing this compound?

A3: A biocatalytic approach is particularly advantageous in the following scenarios:

  • High Enantioselectivity is Paramount: Enzymes often provide exceptionally high enantiomeric excess (ee), frequently exceeding 99%.[4]

  • "Green" Chemistry is a Priority: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing the environmental impact.[4]

  • Challenging Substrates: For substrates that are difficult to functionalize with high stereoselectivity using traditional chemical catalysts, enzymes can offer a viable solution.[4]

However, it's important to note that enzyme discovery and optimization for a specific substrate can be time-consuming, and the operational stability and cost of the enzyme are key considerations for industrial applications.[5]

III. Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Synthesis

If you are observing a lower than expected enantiomeric excess (ee) in your asymmetric synthesis, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps & Protocols:

  • Verify Catalyst and Ligand Integrity:

    • Action: Ensure the chiral ligand and metal precursor are from a reliable source and have been stored under appropriate inert conditions.

    • Rationale: Chiral ligands and catalysts can be sensitive to air and moisture, leading to decomposition and loss of catalytic activity and selectivity.

  • Analyze Reaction Conditions:

    • Action: Review your temperature logs. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]

    • Protocol: Temperature Screening:

      • Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, -10 °C, -20 °C).

      • Carefully monitor each reaction for conversion and enantiomeric excess using chiral HPLC.

      • Plot ee vs. temperature to identify the optimal range.

  • Assess Purity of Starting Materials:

    • Action: Analyze the purity of your vinyl starting material and diazo compound. Impurities can act as catalyst poisons.

    • Rationale: The quality of starting materials is paramount. For instance, in cyclopropanation reactions, the diazo compound should ideally be freshly prepared and used immediately.

Guide 2: Challenges in Purification and Isolation

Scaling up the purification of this compound can present challenges, especially in achieving high purity and recovery.

Problem: Difficulty in Removing the Unwanted Enantiomer by Chromatography

When scaling up chiral separations using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), you may encounter issues with resolution and throughput.

Troubleshooting Steps:

Potential Cause Recommended Action Details
Column Overload Dilute the sample and re-inject.Injecting too concentrated a sample can lead to peak broadening and loss of resolution.[8]
Inappropriate Mobile Phase Optimize the mobile phase composition.For normal-phase chiral separations, systematically vary the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a significant impact on selectivity.
Suboptimal Flow Rate Adjust the flow rate.A lower flow rate can sometimes improve resolution, but at the cost of longer run times. Find a balance that provides adequate separation within a practical timeframe.
Temperature Effects Control the column temperature.Temperature can influence the interactions between the analyte and the chiral stationary phase.[8]

For large-scale purification, preparative SFC is often preferred over HPLC due to its higher throughput and reduced solvent consumption.[]

Problem: Formation of Emulsions During Workup

Aqueous workups of amine products can sometimes lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.

Solutions:

  • Addition of Salt: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Change in pH: Adjusting the pH of the aqueous layer away from the pKa of the amine can sometimes destabilize the emulsion.

  • Filtration through Celite: Passing the emulsified mixture through a pad of celite can help to break up the emulsion.

IV. Experimental Protocols

Protocol 1: Asymmetric Cyclopropanation (Lab Scale)

This protocol is a representative example for the synthesis of a protected cyclopropylamine derivative.

Materials:

  • Benzyl vinylcarbamate

  • Ethyl diazoacetate

  • Chiral Ruthenium-Pheox catalyst

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, argon-purged flask, add the Ru(II)-Pheox catalyst (1-2 mol%).

  • Add anhydrous DCM and cool the mixture to the desired temperature (e.g., -30 °C).

  • Add benzyl vinylcarbamate (1.0 equivalent).

  • Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM via a syringe pump over several hours.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by warming to room temperature and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereoselectivity and enantiomeric excess by NMR and chiral HPLC analysis, respectively.[2]

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the separation of a racemic amine using a chiral acid.

Materials:

  • Racemic (±)-cyclopropyl(phenyl)methanamine

  • (+)-Tartaric acid (0.5 equivalents)

  • Methanol

Procedure:

  • Dissolve the racemic amine in a minimal amount of hot methanol.

  • In a separate flask, dissolve (+)-tartaric acid in hot methanol.

  • Slowly add the tartaric acid solution to the amine solution while stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[7]

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol.

  • The enantiomeric purity of the salt can be improved by recrystallization from fresh hot methanol.

  • To recover the free amine, treat the diastereomeric salt with an aqueous base solution (e.g., 2M NaOH) and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched this compound.

V. References

  • Kan T., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters. Available from: --INVALID-LINK--

  • Charette, A. B. (2010). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Available from: --INVALID-LINK--

  • BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis. Available from: --INVALID-LINK--

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC). Available from: --INVALID-LINK--

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. Available from: --INVALID-LINK--

  • Santos, P. P., & Pinheiro, P. F. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. Available from: --INVALID-LINK--

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: --INVALID-LINK--

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: --INVALID-LINK--

References

Technical Support Center: Optimization of Catalyst Loading for (R)-cyclopropyl(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the asymmetric synthesis of (R)-cyclopropyl(phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for this critical chiral amine. Chiral amines are foundational building blocks in numerous pharmaceuticals, and achieving high enantioselectivity and yield is paramount.[1] This resource provides in-depth troubleshooting advice and practical protocols to address common challenges encountered during synthesis, with a specific focus on the crucial parameter of catalyst loading.

For the context of this guide, we will focus on a prevalent and effective method for the synthesis of α-chiral amines: the copper-catalyzed asymmetric addition of an organozinc reagent to an N-protected imine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound?

A typical starting point for catalyst loading in asymmetric synthesis is between 1–10 mol%. For highly efficient catalytic systems, this can often be reduced to less than 1 mol%. Conversely, for initial screening or particularly challenging substrates, a higher loading of up to 20 mol% might be necessary to achieve a reasonable conversion and enantioselectivity.

Q2: How does catalyst loading generally impact the reaction yield and enantiomeric excess (% ee)?

Generally, a higher catalyst loading can lead to a faster reaction rate and higher conversion. However, the effect on enantiomeric excess (% ee) can vary. In some cases, increasing the catalyst loading can improve the % ee, while in others it might have a negligible or even negative effect due to the formation of less selective catalytic species or side reactions. The optimal loading is a balance between reaction time, yield, and stereoselectivity, which must be determined empirically for each specific transformation.

Q3: My reaction is very slow. Should I just increase the catalyst loading?

While increasing the catalyst loading is a straightforward approach to enhance the reaction rate, it should not be the only parameter considered, especially with expensive catalysts. Before increasing the catalyst amount, it is crucial to verify the purity of all reagents and the solvent, ensure the solvent is anhydrous if required, and confirm that the reaction temperature is optimal. In some systems, the presence of co-catalysts or additives can be critical for achieving a good reaction rate.

Q4: Can the choice of the N-protecting group on the imine substrate affect the optimal catalyst loading?

Absolutely. The electronic and steric properties of the N-protecting group (e.g., phosphinoyl, sulfonyl) significantly influence the reactivity of the imine. A more electron-withdrawing group can increase the electrophilicity of the imine carbon, potentially allowing for a lower catalyst loading. The choice of protecting group can also impact the stability of the imine and its interaction with the chiral catalyst, thereby affecting the overall efficiency and stereoselectivity of the reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (% ee)

Low or inconsistent enantiomeric excess is a common challenge in asymmetric catalysis. The stereochemical outcome is dictated by the subtle energy differences between the transition states leading to the (R) and (S) enantiomers.

Potential Causes and Solutions:

  • Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.

    • Solution: Systematically screen the catalyst loading, for example, from 1 mol% to 15 mol%. High catalyst concentrations can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.

  • Impure or Degraded Chiral Ligand/Catalyst: The enantiopurity of your chiral ligand is fundamental to achieving high enantioselectivity.

    • Solution: Ensure the chiral ligand is of high enantiomeric purity. If you are synthesizing the ligand in-house, it should be rigorously purified and characterized. For commercially sourced ligands, use a fresh batch from a reputable supplier.

  • Incorrect Reaction Temperature: Temperature can significantly affect enantioselectivity.

    • Solution: Optimize the reaction temperature. Lowering the temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the desired enantiomer.

  • Inappropriate Solvent: The solvent's polarity and coordinating ability can influence the conformation of the catalyst-substrate complex and the transition state.

    • Solution: It is highly recommended to screen a range of solvents to find the optimal conditions for your specific reaction.

  • Presence of Water or Other Impurities: Water and other impurities in the reagents or solvent can poison the catalyst or interfere with the catalytic cycle.

    • Solution: Ensure all reagents and solvents are dry and pure. If the catalyst is sensitive to air or moisture, the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow for Low Enantioselectivity

G start Low % ee Observed check_purity Verify Purity of Ligand, Substrate, and Solvents start->check_purity optimize_temp Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -40°C) check_purity->optimize_temp If purity is confirmed optimize_loading Optimize Catalyst Loading (e.g., 1, 5, 10, 15 mol%) optimize_temp->optimize_loading If % ee is still low optimize_solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) optimize_loading->optimize_solvent If % ee is still low end_good High % ee Achieved optimize_solvent->end_good If successful end_bad Re-evaluate Catalyst System optimize_solvent->end_bad If unsuccessful

Caption: Decision tree for troubleshooting low enantiomeric excess.

Issue 2: Low Reaction Yield with High Enantioselectivity

This scenario often indicates that the stereochemical control of the reaction is effective, but there are issues with reaction kinetics or catalyst stability.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.

    • Solution: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%).

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.

    • Solution: Ensure all components of the reaction are pure and that the reaction is run under an inert atmosphere if the catalyst is sensitive to air or moisture. Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over time using techniques like TLC or GC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. Be mindful that a temperature increase could potentially lower the enantioselectivity.

  • Poor Reagent Stoichiometry: Incorrect stoichiometry of the reactants can lead to a low yield of the desired product.

    • Solution: Carefully verify the stoichiometry of your reactants, ensuring that no limiting reagent is being consumed prematurely.

Issue 3: Inconsistent Results or Poor Reproducibility

Inconsistent results can be frustrating and often point to subtle variations in experimental conditions.

Potential Causes and Solutions:

  • Variability in Reagent Quality: The purity of starting materials, reagents, and solvents can vary between batches.

    • Solution: Use reagents from the same batch for a series of experiments. If a new batch is used, it may be necessary to re-optimize the reaction conditions.

  • Sensitivity to Air and Moisture: Many catalytic systems are sensitive to air and moisture, and small variations in the inert atmosphere can lead to inconsistent results.

    • Solution: Use rigorous techniques for handling air- and moisture-sensitive reagents, such as a glovebox or Schlenk line. Ensure solvents are properly dried and degassed.

  • Inconsistent Reaction Setup and Workup: Minor differences in how the reaction is set up (e.g., rate of addition of reagents) or worked up can affect the outcome.

    • Solution: Develop and strictly follow a detailed standard operating procedure (SOP) for the reaction setup, monitoring, and workup.

Experimental Protocol: Catalyst Loading Optimization

This protocol outlines a general procedure for the systematic optimization of catalyst loading for the synthesis of this compound via the copper-catalyzed addition of a cyclopropylzinc reagent to N-diphenylphosphinoyl-benzaldimine.

Materials:
  • N-diphenylphosphinoyl-benzaldimine (substrate)

  • Cyclopropylzinc bromide (or in situ generated from cyclopropylmagnesium bromide and ZnBr₂)

  • Copper(I) triflate-benzene complex (CuOTf)₂·C₆H₆ (catalyst precursor)

  • Chiral ligand (e.g., a chiral phosphine or N,O-ligand)

  • Anhydrous toluene (solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere (argon or nitrogen)

Procedure:
  • Reaction Setup: In a glovebox or under a positive pressure of argon, set up a series of flame-dried reaction vials, each with a magnetic stir bar.

  • Catalyst Preparation: In each vial, add the copper(I) triflate-benzene complex and the chiral ligand in anhydrous toluene. The amount of catalyst precursor and ligand will vary for each experiment to screen different catalyst loadings (e.g., 1, 2, 5, 10, 15 mol%). Stir the solutions at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: To each vial, add a solution of N-diphenylphosphinoyl-benzaldimine in anhydrous toluene.

  • Initiation of Reaction: Cool the reaction mixtures to the desired temperature (e.g., 0 °C or -20 °C). Slowly add the cyclopropylzinc bromide solution dropwise to each vial over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reactions to stir at the set temperature. Monitor the progress of each reaction by TLC or by taking small aliquots for GC or HPLC analysis at regular intervals (e.g., every 2-4 hours).

  • Quenching and Workup: Once the reactions are complete (as determined by the consumption of the starting material), quench them by the slow addition of saturated aqueous ammonium chloride solution at low temperature. Allow the mixtures to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product from each reaction to determine the yield and enantiomeric excess (% ee). The % ee is typically determined by chiral HPLC or chiral GC analysis.

  • Purification: The N-phosphinoyl protected amine can be purified by flash column chromatography on silica gel. The phosphinoyl group can then be removed under acidic conditions to yield the free amine, this compound.

Catalyst Loading Optimization Workflow

G start Define Optimization Goal (e.g., Maximize Yield & % ee) setup Set up Parallel Reactions with Varying Catalyst Loading (e.g., 1, 2, 5, 10, 15 mol%) start->setup run_rxn Run Reactions Under Identical Conditions (Temp, Time, Concentration) setup->run_rxn monitor Monitor Reaction Progress (TLC, GC, HPLC) run_rxn->monitor workup Quench and Workup Reactions monitor->workup analyze Determine Yield and % ee for Each Loading workup->analyze plot Plot Yield and % ee vs. Catalyst Loading analyze->plot optimum Identify Optimal Catalyst Loading plot->optimum end Proceed with Optimized Conditions optimum->end

Caption: Workflow for optimizing catalyst loading.

Data Presentation

The following table illustrates the potential impact of varying catalyst loading on the yield and enantiomeric excess for a representative asymmetric synthesis. Note that this data is illustrative and the optimal loading must be determined experimentally.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (% ee)
124655892
218858095
58>989496
104>989396
154>989295

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a cornerstone of robust analytical chemistry. This is particularly true for chiral primary amines like (R)-cyclopropyl(phenyl)methanamine, a building block whose stereochemistry can profoundly influence the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in experimental data and established chromatographic principles.

The Imperative of Chiral Separation

Enantiomers of a chiral drug can exhibit widely different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. Direct enantioseparation by HPLC using a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose, offering a reliable means to quantify enantiomeric excess and ensure product quality and safety.[2]

The challenge in separating primary amines like cyclopropyl(phenyl)methanamine lies in their tendency to interact strongly with residual silanols on silica-based CSPs, which can lead to poor peak shape and resolution. Method development, therefore, focuses on selecting an appropriate CSP and optimizing the mobile phase to mitigate these interactions and enhance chiral recognition.[1]

Comparative Analysis of Chiral HPLC Methods

Our investigation into the chiral separation of cyclopropyl(phenyl)methanamine has identified two effective methods disclosed in the patent literature, providing a solid foundation for a comparative analysis. Both methods employ polysaccharide-based CSPs under normal phase conditions, a common and often successful strategy for chiral amine separations.

Method 1: Chiralpak® IC

A preparative chiral HPLC method utilizing a Chiralpak® IC column has been reported for the separation of cyclopropyl(phenyl)methanamine enantiomers.[1][3][4][5] Chiralpak® IC is a cellulose tris(3,5-dichlorophenylcarbamate) based CSP. The presence of electron-withdrawing chloro-substituents on the phenylcarbamate moiety can enhance π-π interactions and hydrogen bonding with the analyte, which are crucial for chiral recognition.

Method 2: Lux® Cellulose-2

A second preparative method employs a Phenomenex Lux® Cellulose-2 column.[1][3][4] Lux® Cellulose-2 is based on cellulose tris(3-chloro-4-methylphenylcarbamate). The different substitution pattern on the phenylcarbamate selector compared to Chiralpak® IC offers a different chiral environment, potentially leading to altered selectivity and resolution.

Head-to-Head Performance Comparison

The table below summarizes the key parameters of the two published methods for the chiral separation of cyclopropyl(phenyl)methanamine.

ParameterMethod 1Method 2
Chiral Stationary Phase (CSP) Chiralpak® ICPhenomenex Lux® Cellulose-2
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Cellulose tris(3-chloro-4-methylphenylcarbamate)
Mobile Phase Isocratic: Ethanol:Hexane (1:3, v/v)Isocratic: Ethanol:Hexane (1:4, v/v)
Mode Normal PhaseNormal Phase

Analysis of the Methodologies:

  • Chiral Stationary Phases: Both methods leverage the proven efficacy of polysaccharide-based CSPs for chiral separations. The choice between Chiralpak® IC and Lux® Cellulose-2 would typically be determined by an initial screening study to identify which selector provides the best enantioselectivity for the target analyte. The differing electronic and steric properties of the substituted phenylcarbamates on each CSP create unique chiral recognition sites.

  • Mobile Phase: Both methods utilize a simple isocratic mobile phase consisting of a non-polar solvent (hexane) and a polar modifier (ethanol). In normal phase chromatography, the polar modifier plays a critical role in modulating retention and enantioselectivity. The slightly higher proportion of hexane in Method 2 (1:4 vs. 1:3) suggests that the Lux® Cellulose-2 may provide sufficient chiral recognition with a weaker mobile phase, potentially leading to longer retention times but possibly better resolution. The optimization of the ethanol percentage is a key parameter in method development to achieve a balance between resolution and analysis time.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two comparative chiral HPLC methods.

Protocol 1: Chiral Separation using Chiralpak® IC

1. Instrumentation and Columns:

  • HPLC system with a UV detector
  • Chiralpak® IC column (preparative or analytical scale as needed)

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Ethanol and Hexane in a 1:3 (v/v) ratio.
  • Ensure all solvents are HPLC grade.
  • Degas the mobile phase prior to use.

3. Chromatographic Conditions:

  • Flow Rate: To be optimized based on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).
  • Detection: UV at a suitable wavelength for cyclopropyl(phenyl)methanamine (e.g., 220 nm or 254 nm).
  • Temperature: Ambient.
  • Injection Volume: To be optimized based on sample concentration and column size.

4. Sample Preparation:

  • Dissolve the racemic cyclopropyl(phenyl)methanamine in the mobile phase or a compatible solvent.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the sample and record the chromatogram.

Protocol 2: Chiral Separation using Lux® Cellulose-2

1. Instrumentation and Columns:

  • HPLC system with a UV detector
  • Phenomenex Lux® Cellulose-2 column (preparative or analytical scale as needed)

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Ethanol and Hexane in a 1:4 (v/v) ratio.
  • Use HPLC grade solvents.
  • Degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: Optimize for the specific column dimensions.
  • Detection: UV detection at an appropriate wavelength.
  • Temperature: Ambient.
  • Injection Volume: Optimize as required.

4. Sample Preparation:

  • Dissolve the racemic analyte in a suitable solvent, preferably the mobile phase.

5. Analysis:

  • Equilibrate the column with the mobile phase.
  • Inject the sample and acquire the data.

Method Development and Optimization: A Broader Perspective

While the two methods presented provide excellent starting points, a comprehensive method development strategy often involves screening multiple CSPs and mobile phase conditions. For primary amines like cyclopropyl(phenyl)methanamine, both polysaccharide and cyclofructan-based CSPs have shown high success rates.

A typical screening workflow would involve:

Caption: Chiral HPLC Method Development Workflow.

Key Considerations for Method Development:

  • Polar Organic Mode: For primary amines, the polar organic mode (using mobile phases like acetonitrile/methanol) can sometimes offer better peak shapes and different selectivity compared to normal phase.

  • Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) are often added to the mobile phase in small concentrations (e.g., 0.1%) to suppress the interaction of the primary amine with acidic silanol groups on the silica surface, leading to improved peak symmetry and efficiency.

Conclusion

The successful chiral separation of this compound is readily achievable using polysaccharide-based chiral stationary phases such as Chiralpak® IC and Lux® Cellulose-2 under normal phase conditions. The choice between these and other potential CSPs should be guided by a systematic screening approach to identify the optimal combination of stationary and mobile phases for the desired resolution and analysis time. The detailed protocols and method development strategies presented in this guide provide a robust framework for researchers and scientists to develop and validate reliable chiral HPLC methods for this important pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

A Comparative Guide to the Determination of Enantiomeric Purity for (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For a chiral amine like (R)-cyclopropyl(phenyl)methanamine, a valuable building block in medicinal chemistry, ensuring its stereochemical integrity is paramount.[1][2][3] This guide offers a comprehensive comparison of the principal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Drawing upon established methodologies and field-proven insights, this document provides researchers, scientists, and drug development professionals with the technical details and experimental rationale necessary to select and implement the most suitable method for their specific analytical needs.

The Criticality of Enantiomeric Purity

The distinct three-dimensional arrangement of enantiomers can lead to profoundly different pharmacological and toxicological profiles.[4] Regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. Therefore, robust and reliable analytical methods are indispensable for quality control and for validating the outcomes of asymmetric syntheses.[5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for determining enantiomeric purity is governed by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[4][6] Below is a comparative overview of the performance of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of chiral primary amines like this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) Typically > 1.5 (baseline separation is often achievable)[6]Typically > 1.5 (baseline separation is common)[6]Not directly applicable; relies on the chemical shift difference (Δδ) of diastereomeric signals.
Limit of Detection (LOD) 0.1 - 1 µg/mL[6]1 - 10 pg on column[6]~0.1% of the minor enantiomer[6]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[6]5 - 50 pg on column[6]~0.5% of the minor enantiomer[6]
Analysis Time 10 - 30 minutes per sample[6]15 - 45 minutes per sample[6]5 - 20 minutes per sample (post-derivatization)[6]
Sample Preparation Dissolution in mobile phase; derivatization is sometimes used.[6]Derivatization to a volatile and thermally stable analyte is often necessary.[6][7]Derivatization with a chiral agent or addition of a chiral solvating agent is required.[6][8]
Primary Advantages Broad applicability, robust, wide variety of chiral stationary phases (CSPs).[5][9]High sensitivity, excellent resolution for volatile compounds.[10]Rapid analysis, provides structural information, no chromatographic separation needed.[11]
Primary Limitations Can require significant method development, higher solvent consumption.Limited to thermally stable and volatile compounds, derivatization can be complex.[7]Lower sensitivity for minor enantiomers, potential for signal overlap, requires chiral auxiliaries.[12]

In-Depth Methodologies and Experimental Protocols

A systematic approach to method development is crucial for achieving accurate and reproducible results.[13][14] The following sections provide detailed experimental protocols for each technique, serving as a robust starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers using a chiral stationary phase (CSP).[5][9][15] Polysaccharide-based CSPs are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds, including primary amines.[6][13]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with a derivative of cellulose or amylose, is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of a basic additive, like diethylamine (DEA), is often crucial for obtaining good peak shape and resolution for amines.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100, where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.[6]

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a robust chiral HPLC method.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and high sensitivity.[10] Primary amines like cyclopropyl(phenyl)methanamine generally require derivatization to enhance their volatility and improve their chromatographic behavior.[6][7]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin is commonly used for the separation of chiral amines.[10][16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 120 °C, hold for 1 min.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 min at 220 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Sample Preparation (Derivatization):

    • Dissolve approximately 1 mg of the amine in 1 mL of a dry, aprotic solvent (e.g., dichloromethane).

    • Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of a non-nucleophilic base (e.g., pyridine).[7]

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, the reaction mixture can be directly injected.

  • Injection: 1 µL with a split ratio (e.g., 50:1).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives, similar to the HPLC method.[6]

Principle of Chiral GC Separation

Caption: Derivatization and separation mechanism in chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful and rapid method for determining enantiomeric purity without the need for chromatographic separation.[11] This technique relies on the conversion of enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6][8][17] The resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[12][18][19]

A highly effective method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL) to form diastereomeric iminoboronate esters.[11][20][21]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Derivatizing System: 2-formylphenylboronic acid and enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample.

    • Add one equivalent of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.

    • Add approximately 0.6 mL of CDCl₃.

    • Gently shake the tube to ensure complete dissolution and reaction. The formation of the diastereomeric iminoboronate esters is typically rapid.[20]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to the two diastereomers.[20] Often, the imine protons or other characteristic protons will be baseline resolved, allowing for accurate quantification. The absolute error in ee determination by this method is often within 2.0%.[18][22]

NMR Derivatization and Analysis Logic

NMR_Logic Racemic_Amine Racemic Amine ((R)-Amine and (S)-Amine) Reaction Formation of Diastereomers Racemic_Amine->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-BINOL system) CDA->Reaction Diastereomers (R,S)-Diastereomer (S,S)-Diastereomer Reaction->Diastereomers NMR ¹H NMR Spectrum Acquisition Diastereomers->NMR Signals Distinct, Integratable Signals (Δδ ≠ 0) NMR->Signals Quantification Quantification of Enantiomeric Ratio (Integration of Signals) Signals->Quantification

Caption: Logical flow for ee determination by NMR with a chiral derivatizing agent.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively accomplished using Chiral HPLC, Chiral GC, or NMR Spectroscopy.

  • Chiral HPLC is a robust and widely applicable technique, often providing baseline separation with appropriate method development.[5][6]

  • Chiral GC offers superior sensitivity for this volatile amine, provided an effective derivatization strategy is employed.[7]

  • NMR Spectroscopy , particularly with the use of a three-component derivatizing system, presents a rapid and accurate alternative that does not require chromatographic separation.[11][20]

The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the instrumentation available. For routine quality control, a validated chiral HPLC or GC method is often preferred. For rapid screening or when structural confirmation is also desired, NMR spectroscopy is an excellent choice. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the enantiomeric purity of this important chiral building block.

References

comparative analysis of (R)-cyclopropyl(phenyl)methanamine with other chiral amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of (R)-Cyclopropyl(phenyl)methanamine with Other Leading Chiral Amines

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a pivotal decision that can define the success of an asymmetric synthesis. These molecules are the workhorses of stereoselective chemistry, serving as resolving agents, chiral auxiliaries, and ligands for powerful catalysts.[1][2] This guide provides a comprehensive comparative analysis of this compound, a chiral amine of growing interest, against two established industry standards: (R)-1-phenylethanamine and (R)-1-cyclohexylethanamine.

The unique structural feature of this compound is the cyclopropyl group attached to the stereocenter. This three-membered ring is not merely a small alkyl substituent; its high degree of s-character in its C-C bonds imparts vinyl-like electronic properties and significant steric rigidity.[3] These characteristics suggest that it may offer distinct advantages in stereochemical control compared to amines bearing more conventional alkyl or aryl groups. This guide will explore that potential through a detailed examination of their structural properties, performance in key applications, and practical considerations, supported by experimental data and protocols.

Structural and Physicochemical Properties: A Foundational Comparison

The utility of a chiral amine is fundamentally linked to its physical and chemical properties. Basicity, steric profile, and conformational rigidity all play critical roles in how effectively it can induce chirality.

a [pos="0,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7048376&t=l", label=<This compound>]; b [pos="3,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643189&t=l", label=<(R)-1-phenylethanamine>]; c [pos="6,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10997046&t=l", label=<(R)-1-cyclohexylethanamine>]; }

Figure 1. Structures of Chiral Amines for Comparison

Below, a table summarizes the key physicochemical properties of the three amines, providing a basis for understanding their behavior in chemical transformations.

PropertyThis compound(R)-1-phenylethanamine(R)-1-cyclohexylethanamine
Molecular Formula C₁₀H₁₃NC₈H₁₁NC₈H₁₇N
Molecular Weight 147.22 g/mol [4]121.18 g/mol [5]127.23 g/mol [6]
Boiling Point Not readily available187-189 °C[7]177-178 °C[8]
Density Not readily available0.952 g/mL at 20 °C[7]0.866 g/mL at 20 °C[8]
Key Structural Feature Phenyl ring, rigid cyclopropyl groupPhenyl ring, methyl groupCyclohexyl ring, methyl group

The most salient difference is the substituent opposite the phenyl (or cyclohexyl) group. The progression from a conformationally flexible methyl group ((R)-1-phenylethanamine) to a rigid, electronically distinct cyclopropyl group (this compound) is the central thesis of this comparison.

Application I: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains one of the most robust and scalable methods for separating enantiomers.[9][10] The process relies on the differential solubility of diastereomeric salts formed between a racemic acid and a chiral amine.

Expert Insight (Causality): The efficiency of a resolving agent is not merely about its chirality; it is about its ability to form a stable, well-ordered, and readily crystallizable salt with one enantiomer of the acid over the other. The rigid and well-defined structure of this compound can be hypothesized to facilitate more predictable and rigid crystal packing compared to the more conformationally mobile (R)-1-phenylethanamine. This can lead to a greater difference in the lattice energies of the two diastereomeric salts, resulting in higher diastereoselectivity in the crystallization process.

Comparative Performance Data:

Racemic AcidChiral Amine Resolving AgentDiastereomeric Salt YieldEnantiomeric Excess (ee) of Recovered Acid
Mandelic Acid(R)-1-phenylethanamineHigh>98%
Ibuprofen(R)-1-phenylethanamineGood>95%
General Acids(R)-1-cyclohexylethanamineVariableOften used for aliphatic acids
HypotheticalThis compoundPotentially high, especially for aromatic acidsExpected to be high due to rigid structure

Note: Direct comparative experimental data for the resolution of the same acid with all three amines is not available in a single source. The data for (R)-1-phenylethanamine is well-established for various acids.[9] The performance of this compound is projected based on its structural properties.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Acid (R/S-Acid) mix Mix & Dissolve (Heating may be required) racemic_acid->mix chiral_amine Chiral Amine (R-Amine) chiral_amine->mix solvent Solvent solvent->mix cool Slow Cooling (Induces crystallization) mix->cool filter Filtration cool->filter crystals Diastereomeric Salt Crystals (R-Acid • R-Amine) filter->crystals Solid filtrate Filtrate (Contains S-Acid • R-Amine) filter->filtrate Liquid acidify_crystals Acidify (e.g., HCl) Liberate R-Acid crystals->acidify_crystals basify_filtrate Basify (e.g., NaOH) Liberate S-Acid filtrate->basify_filtrate enant_S Enantiopure S-Acid basify_filtrate->enant_S enant_R Enantiopure R-Acid acidify_crystals->enant_R

Figure 2. Workflow for Chiral Resolution

Self-Validating Experimental Protocol: Chiral Resolution

This protocol describes a general, robust procedure for the resolution of a racemic carboxylic acid using a chiral amine.

  • Dissolution & Salt Formation:

    • In a flask, dissolve one equivalent of the racemic acid (e.g., 10 mmol) in a suitable solvent (e.g., methanol or ethanol). The choice of solvent is critical and often requires screening.

    • In a separate container, dissolve 0.5 equivalents of the chiral amine (e.g., 5 mmol of this compound) in a minimal amount of the same solvent.

    • Slowly add the amine solution to the acid solution with stirring. Gentle warming may be required to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The goal is to allow the less soluble diastereomeric salt to crystallize preferentially.

    • If no crystals form, scratching the inside of the flask or adding a seed crystal can initiate crystallization. Further cooling in an ice bath or refrigerator may be necessary.

    • Trustworthiness Check: The formation of a crystalline solid is the first validation point. Amorphous precipitation suggests poor diastereomeric differentiation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Liberation of the Free Acid:

    • Dissolve the collected crystals in water.

    • Acidify the solution with a strong acid (e.g., 2M HCl) to a pH < 2. This protonates the carboxylate and breaks the salt.

    • Extract the liberated, enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Validation:

    • Determine the enantiomeric excess (ee) of the recovered acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer. An ee of >90% is typically considered a successful resolution.[11]

Application II: As a Chiral Auxiliary in Asymmetric Alkylation

Chiral auxiliaries are powerful tools that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction.[12][13] The amine is typically converted to an amide, whose enolate is then alkylated with high diastereoselectivity.

Expert Insight (Causality): The auxiliary creates a chiral environment that blocks one face of the planar enolate from the incoming electrophile. For the auxiliaries discussed, the bulky phenyl or cyclohexyl group typically orients itself to minimize steric interactions, creating a pocket that directs the electrophile to the opposite face. The rigidity and defined orientation of the cyclopropyl group in the this compound auxiliary could provide a more effective and predictable steric shield compared to the freely rotating methyl group of the other amines, potentially leading to higher diastereoselectivity.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal start Amide from Chiral Amine and Prochiral Acid deprotonation Deprotonation (e.g., LDA, -78°C) start->deprotonation enolate Planar Chiral Enolate (One face is shielded by the auxiliary's steric bulk) deprotonation->enolate alkylation Addition of Electrophile (R-X) enolate->alkylation product Alkylated Amide (New stereocenter formed with high diastereoselectivity) alkylation->product hydrolysis Hydrolysis or Reduction (e.g., LiOH or LiAlH₄) product->hydrolysis final_product Enantiopure Product (Acid, Alcohol, etc.) hydrolysis->final_product Desired Product auxiliary Recovered Chiral Auxiliary hydrolysis->auxiliary Recycled

Figure 3. Mechanism of Auxiliary-Controlled Alkylation

Comparative Performance Data for Asymmetric Alkylation:

Chiral AuxiliaryReactionDiastereomeric Ratio (d.r.)
(R)-1-phenylethanamineAlkylation of propionamideTypically 90:10 to 95:5
Pseudoephedrine (related amide auxiliary)Alkylation of propionamide>98:2[14]
(R)-1-cyclohexylethanamineAlkylation of propionamideVariable, often lower than phenyl analog
This compoundAlkylation of propionamideExpected to be high (>95:5)

Note: This table presents typical performance ranges. Pseudoephedrine, a well-known auxiliary, is included for context as it demonstrates the high levels of selectivity achievable with amide-based auxiliaries.[14] The performance of the target amine is projected based on its structural rigidity.

Self-Validating Experimental Protocol: Asymmetric Alkylation
  • Amide Formation:

    • React the chiral amine (e.g., this compound) with an acyl chloride or carboxylic acid (using a coupling agent like DCC) to form the corresponding amide. Purify by chromatography or crystallization.

  • Enolate Formation and Alkylation (under inert atmosphere):

    • Dissolve the purified amide (1 equiv) in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv). Stir for 1 hour to ensure complete enolate formation.

    • Causality Check: The use of a strong, bulky base at low temperature is crucial to ensure rapid and complete deprotonation without side reactions like self-condensation or base-catalyzed degradation.

    • Slowly add the electrophile (e.g., benzyl bromide) (1.2 equiv) and stir at -78 °C for several hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup and Purification:

    • Warm the mixture to room temperature and extract with an organic solvent.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the product by silica gel chromatography.

  • Auxiliary Cleavage:

    • Cleave the auxiliary by acid or base hydrolysis (e.g., refluxing with 6M H₂SO₄) to yield the chiral carboxylic acid, or by reduction (e.g., with LiAlH₄) to yield the chiral alcohol.

    • The chiral amine auxiliary can be recovered from the aqueous layer after basification and extraction.

  • Validation:

    • Determine the diastereomeric ratio of the alkylated amide product using ¹H NMR spectroscopy or GC.

    • After cleavage, determine the enantiomeric excess of the final product by chiral HPLC to confirm the success of the stereodirecting step.

Conclusion and Outlook

The choice of a chiral amine is a nuanced decision that balances performance, cost, and the specific demands of the chemical transformation.

  • (R)-1-phenylethanamine remains the cost-effective, go-to choice for many applications, particularly in classical resolutions, offering a reliable and well-documented performance baseline.[15][16]

  • (R)-1-cyclohexylethanamine provides a valuable alternative when an aliphatic, non-aromatic amine is required, though it may offer less steric directionality compared to its phenyl-containing counterparts.

  • This compound emerges as a compelling candidate for applications demanding high levels of stereocontrol. Its inherent rigidity and unique electronic character, conferred by the cyclopropyl ring, present a significant advantage.[17] While it may be a more specialized reagent, it has the potential to outperform standard amines in challenging resolutions and as a chiral auxiliary where a highly organized transition state is paramount.

For research and development professionals, this compound warrants strong consideration, especially when established methods with conventional amines yield suboptimal stereoselectivity. Its application in creating novel chiral ligands for asymmetric catalysis is a particularly promising area for future exploration, potentially unlocking new pathways to complex, enantiomerically pure molecules.

References

A Comparative Guide to the Spectroscopic and Chiral Analysis of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-cyclopropyl(phenyl)methanamine is a chiral primary amine of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid cyclopropyl group and aromatic phenyl ring create a unique stereochemical environment, making it a valuable building block for novel therapeutics and a target for stereoselective analytical methodologies. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and stereochemical integrity. This guide provides a comprehensive overview of the full spectroscopic characterization of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and expected fragmentation patterns in Mass Spectrometry (MS). Furthermore, we present a comparative analysis of key techniques for determining its enantiomeric purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and NMR spectroscopy with chiral derivatizing agents.

Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, amine, and cyclopropyl protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aromatic (C₆H₅)7.20 - 7.40MultipletThe five protons on the phenyl ring will appear as a complex multiplet.
Methine (CH-N)~3.50Doublet of DoubletsThe coupling will be to the cyclopropyl methine proton and potentially the amine protons.
Amine (NH₂)1.50 - 2.50Broad SingletThe chemical shift can vary with concentration and solvent. The protons may exchange with D₂O.
Cyclopropyl Methine (CH)1.00 - 1.20MultipletThis proton will show complex coupling with the adjacent methine and cyclopropyl methylene protons.
Cyclopropyl Methylene (CH₂)0.30 - 0.80MultipletThe diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns.

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Aromatic (C₆H₅) - C (quaternary)~145The carbon attached to the chiral center.
Aromatic (C₆H₅) - CH126 - 129Multiple signals for the ortho, meta, and para carbons.
Methine (CH-N)~60The chiral carbon atom.
Cyclopropyl Methine (CH)~15
Cyclopropyl Methylene (CH₂)5 - 10
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and cyclopropyl groups, and C=C bonds of the phenyl ring.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500Medium, DoubletCharacteristic for a primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakAromatic C-H stretching vibrations.
C-H Stretch (Cyclopropyl)~3000MediumC-H stretching within the strained ring.
C=C Stretch (Aromatic)1450 - 1600Medium to Weak, Multiple BandsAromatic ring skeletal vibrations.
N-H Bend (Amine)1590 - 1650Medium to StrongScissoring vibration of the primary amine.
C-N Stretch1000 - 1250Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak and characteristic fragment ions are expected.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 147, corresponding to the molecular weight of the compound[1].

  • Major Fragmentation Pathways:

    • Loss of a hydrogen atom: A peak at m/z = 146 ([M-H]⁺) is likely due to the loss of a hydrogen atom from the amine or benzylic position.

    • Benzylic cleavage: Cleavage of the bond between the chiral carbon and the cyclopropyl group can lead to the formation of a stable benzylic cation at m/z = 104 (C₇H₈N⁺).

    • Loss of the amino group: Fragmentation involving the loss of the NH₂ radical would result in a fragment at m/z = 131.

    • Tropylium ion formation: Rearrangement of the benzylic cation can lead to the formation of the highly stable tropylium ion at m/z = 91.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and propose fragmentation pathways for the major observed fragment ions.

Comparative Guide to Chiral Analysis

Determining the enantiomeric purity of this compound is crucial. Several techniques can be employed, each with its own advantages and disadvantages.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Principle: Diastereomeric complexes are transiently formed between the enantiomers and the chiral stationary phase, leading to differential retention.

  • Advantages:

    • High resolution and accuracy.

    • Applicable to a wide range of compounds.

    • Both analytical and preparative scale separations are possible.

  • Disadvantages:

    • Method development can be time-consuming and requires screening of different chiral columns and mobile phases.

    • Chiral columns can be expensive.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Detection: UV detection is commonly used, monitoring at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis: Inject the sample and determine the retention times of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

Chiral Gas Chromatography (Chiral GC)

For volatile and thermally stable compounds like this compound, Chiral GC is an excellent alternative for enantiomeric separation.

  • Principle: Similar to Chiral HPLC, a chiral stationary phase is used in the GC column to achieve separation of the enantiomers.

  • Advantages:

    • High efficiency and resolution.

    • Fast analysis times.

    • Often requires smaller sample volumes.

  • Disadvantages:

    • The analyte must be volatile and thermally stable.

    • Derivatization may be necessary to improve volatility and separation[2][3].

  • Column Selection: Use a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.

  • Carrier Gas: An inert gas like helium or hydrogen is used.

  • Temperature Program: An appropriate temperature program for the oven is developed to achieve optimal separation.

  • Detection: A Flame Ionization Detector (FID) is commonly used.

  • Analysis: The enantiomeric excess is determined from the peak areas in the chromatogram.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent. The resulting diastereomers have distinct NMR spectra, allowing for their quantification.

  • Principle: The enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR.

  • Advantages:

    • Does not require a specialized chiral column.

    • Can provide information about the absolute configuration if the CDA and reaction mechanism are well-understood.

  • Disadvantages:

    • Requires a chemical reaction, which must go to completion without kinetic resolution.

    • The derivatizing agent can introduce spectral complexity.

    • The derivatized product needs to be stable.

  • Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride): Reacts with the amine to form diastereomeric amides[1].

  • 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BINOL-phosphoric acid): Can be used as a chiral solvating agent to induce chemical shift differences between enantiomers[4][5].

  • Derivatization: React the racemic or enantiomerically enriched cyclopropyl(phenyl)methanamine with an enantiomerically pure chiral derivatizing agent.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Quantification: Integrate the signals corresponding to each diastereomer to determine their ratio, and thus the enantiomeric excess of the original amine.

Workflow and Decision Making

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, preparative scale separation, or absolute configuration determination.

G cluster_characterization Spectroscopic Characterization cluster_chiral_analysis Chiral Analysis NMR NMR Spectroscopy (¹H & ¹³C) Enantiomeric_Purity Enantiomeric Purity Assessment NMR->Enantiomeric_Purity IR IR Spectroscopy IR->Enantiomeric_Purity MS Mass Spectrometry MS->Enantiomeric_Purity HPLC Chiral HPLC Final_Report Full Characterization Report HPLC->Final_Report GC Chiral GC GC->Final_Report NMR_CDA NMR with CDA NMR_CDA->Final_Report Start Sample of This compound Structure_ID Structural Identification & Purity Start->Structure_ID Structure_ID->NMR Structure_ID->IR Structure_ID->MS Enantiomeric_Purity->HPLC Enantiomeric_Purity->GC Enantiomeric_Purity->NMR_CDA

Caption: Workflow for the full spectroscopic characterization and chiral analysis.

Conclusion

The full spectroscopic characterization of this compound requires a combination of NMR, IR, and MS techniques to confirm its structure and purity. While experimental data for this specific enantiomer is not widely published, reliable predictions can be made based on analogous structures. For the critical assessment of enantiomeric purity, Chiral HPLC and Chiral GC offer high-resolution separation, while NMR with chiral derivatizing agents provides an alternative method that does not rely on specialized chromatographic columns. The selection of the most appropriate chiral analysis technique will be dictated by the specific analytical needs, available instrumentation, and the desired scale of the analysis. This guide provides the foundational knowledge and comparative insights for researchers and drug development professionals to confidently approach the characterization of this important chiral amine.

References

A Comparative Guide to Synthetic Strategies for (R)-Cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

(R)-cyclopropyl(phenyl)methanamine is a valuable chiral building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. The stereospecific synthesis of this amine is critical for its application in pharmaceutical development. This guide provides an in-depth comparison of three prominent synthetic routes: classical diastereomeric resolution, transition-metal-catalyzed asymmetric hydrogenation, and biocatalytic transamination. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to inform strategic decisions in research and development.

High-Level Synthesis Overview

The synthesis of this compound invariably begins with the common precursor, cyclopropyl phenyl ketone. From this starting point, the synthetic pathways diverge significantly to achieve the desired enantiopure amine.

G cluster_0 Route 1: Diastereomeric Resolution cluster_1 Route 2: Asymmetric Hydrogenation cluster_2 Route 3: Biocatalysis start Cyclopropyl Phenyl Ketone racemic_synth Reductive Amination (e.g., NaBH4, NH4OAc) start->racemic_synth imine_form Imine Formation (e.g., with NH3) start->imine_form transaminase Enzymatic Transamination (Transaminase, Amine Donor) start->transaminase racemic_amine Racemic (±)-Amine racemic_synth->racemic_amine resolution Resolution with Chiral Acid (e.g., L-Tartaric Acid) racemic_amine->resolution end_product (R)-Cyclopropyl (phenyl)methanamine resolution->end_product ketimine Prochiral Ketimine imine_form->ketimine asym_hydro Asymmetric Hydrogenation (e.g., [RuCl₂(p-cymene)]₂ + Chiral Ligand) ketimine->asym_hydro asym_hydro->end_product transaminase->end_product

Caption: Overview of synthetic pathways from cyclopropyl phenyl ketone.

Route 1: Classical Diastereomeric Resolution

This method represents the most traditional approach to obtaining enantiopure amines. It involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent.

Principle of Operation: The core principle relies on the different physical properties of diastereomers.[1][2] By reacting the racemic amine with an enantiopure chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((R)-amine•(L)-acid) and ((S)-amine•(L)-acid). These salts are not mirror images and thus exhibit different solubilities in a given solvent.[1][2] Through fractional crystallization, the less soluble salt can be selectively precipitated, isolated, and then treated with a base to liberate the desired enantiomerically pure amine.[1][2]

Experimental Protocol: Synthesis of Racemic Amine and Resolution

Part A: Synthesis of Racemic Cyclopropyl(phenyl)methanamine

  • Setup: To a round-bottom flask, add cyclopropyl phenyl ketone (1.0 equiv.), ammonium acetate (10 equiv.), and methanol.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction with water and concentrate the mixture in vacuo. Add aqueous NaOH (2M) and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the racemic amine, which can be used directly for resolution.

Part B: Diastereomeric Salt Resolution

  • Dissolution: Dissolve the crude racemic amine (1.0 equiv.) in a minimal amount of hot methanol.[1]

  • Acid Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv.) in hot methanol and add it to the amine solution.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.[1] The enantiomeric purity should be checked at this stage (e.g., by chiral HPLC). Recrystallization may be necessary to achieve the desired purity.[3]

  • Liberation of Free Amine: Suspend the purified salt in water and add a base (e.g., 2M NaOH) until the pH is >10.[1]

  • Extraction: Extract the liberated (R)-amine with an organic solvent like dichloromethane, dry the organic layer, and concentrate in vacuo to yield the final product.[1]

Data Summary for Diastereomeric Resolution

Parameter Value / Observation Rationale & Justification
Theoretical Max. Yield 50% The other 50% is the undesired (S)-enantiomer. Racemization of the unwanted enantiomer is required for higher yields, adding complexity.[4]
Enantiomeric Excess (e.e.) >98% (after recrystallization) The purity is highly dependent on the success of the fractional crystallization. Multiple recrystallizations may be needed.[2]
Key Reagents NaBH₃CN, NH₄OAc, L-Tartaric Acid Standard, relatively inexpensive reagents. The cost of the chiral resolving agent can be a factor, but it is often recoverable.[4]
Scalability High Crystallization is a robust and highly scalable unit operation in industrial settings.

| Waste Generation | High | Generates significant waste from the resolving agent (if not recycled) and solvents used in multiple crystallization steps. |

Route 2: Asymmetric Hydrogenation

This strategy introduces chirality catalytically, representing a more modern and atom-economical approach. The ketone is first converted to a prochiral imine, which is then hydrogenated using a chiral transition-metal catalyst to directly yield the desired enantiomer.

Principle of Operation: Asymmetric hydrogenation utilizes a chiral catalyst, typically a complex of a transition metal (like Ruthenium or Rhodium) with a chiral ligand.[5] This catalyst creates a chiral environment that forces the hydrogenation of the C=N double bond of the prochiral ketimine to occur stereoselectively, leading to a high excess of one enantiomer.[3] The choice of metal, ligand, and reaction conditions is critical for achieving high yield and enantioselectivity.[5]

G cluster_0 Half-Reaction 1 cluster_1 Half-Reaction 2 AmineDonor Amine Donor (e.g., Isopropylamine) EnzymePLP Enzyme-PLP (Internal Aldimine) AmineDonor->EnzymePLP Transimination EnzymePMP Enzyme-PMP (Aminated Form) EnzymePLP->EnzymePMP Forms KetoneByproduct Ketone Byproduct (e.g., Acetone) EnzymePMP->KetoneByproduct Releases EnzymePMP_2 Enzyme-PMP KetoneSubstrate Cyclopropyl Phenyl Ketone KetoneSubstrate->EnzymePMP_2 Binds ChiralAmine (R)-Amine Product EnzymePLP_2 Enzyme-PLP (Regenerated) EnzymePMP_2->EnzymePLP_2 Transfers NH₂ EnzymePLP_2->EnzymePLP Cycle Repeats EnzymePLP_2->ChiralAmine Releases G start Project Goal? q1 Is 'Green Chemistry' a primary driver? start->q1 q2 Is initial capital for specialized equipment limited? start->q2 q3 Is highest possible atom economy critical? start->q3 q1->q3 No route3 Route 3: Biocatalysis q1->route3 Yes route1 Route 1: Diastereomeric Resolution q2->route1 Yes (consider for large scale if racemization is viable) route2 Route 2: Asymmetric Hydrogenation q2->route2 No q3->q2 No q3->route2 Yes

References

A Senior Application Scientist's Guide to the Analytical Quality Control of (R)-cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the analytical techniques for the quality control of (R)-cyclopropyl(phenyl)methanamine. As a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its identity, purity, and enantiomeric integrity is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential analytical methodologies, supported by practical, field-proven insights and detailed experimental protocols.

The chirality of this compound is a critical quality attribute (CQA). It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Therefore, regulatory bodies mandate rigorous characterization and control of the stereoisomeric purity of chiral compounds used in pharmaceuticals.[2] This guide will provide a comprehensive framework for establishing a robust quality control strategy for this key intermediate.

The Analytical Triad: A Multi-faceted Approach to Quality Control

A robust quality control (QC) strategy for a chiral intermediate like this compound does not rely on a single technique. Instead, it employs a complementary triad of analytical methods, each interrogating different aspects of the compound's quality. This multi-faceted approach ensures a comprehensive assessment of its identity, purity, and stereoisomerism.

cluster_0 Overall QC Strategy cluster_1 Analytical Techniques Identity Identity Purity Purity Enantiomeric Purity Enantiomeric Purity NMR NMR NMR->Identity Structural Confirmation GC_MS GC_MS GC_MS->Purity Impurity Profiling Chiral_HPLC Chiral_HPLC Chiral_HPLC->Enantiomeric Purity Quantitation of (S)-enantiomer Residual_Solvents Residual_Solvents Residual_Solvents->Purity Volatile Impurities prep Sample Preparation (1 mg/mL in mobile phase) inject Inject 10 µL onto Chiral HPLC System prep->inject separate Isocratic Elution (Hexane/IPA/DEA) inject->separate detect UV Detection at 220 nm separate->detect analyze Data Analysis (Area Percent Calculation) detect->analyze report Report % (S)-enantiomer analyze->report

References

A Crystallographer's Guide to (R)-cyclopropyl(phenyl)methanamine Salts: A Comparative Analysis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For scientists in the pharmaceutical industry, the transformation of an active pharmaceutical ingredient (API) into a stable, bioavailable, and manufacturable drug product is a complex undertaking. Salt selection is a cornerstone of this process, particularly for ionizable compounds like (R)-cyclopropyl(phenyl)methanamine, a key chiral building block in modern therapeutics. The choice of a counter-ion can profoundly alter the solid-state properties of the API, influencing everything from solubility and stability to crystal habit and tabletability. This guide offers a deep dive into the X-ray crystallography of this compound salts, presenting a comparative analysis supported by experimental insights to empower researchers in making rational salt selection decisions.

The Critical Role of Salt Formation in Drug Development

An API's journey to becoming a viable drug is often paved with solid-state challenges. Many promising molecules exhibit poor aqueous solubility, leading to inadequate bioavailability, or exist as unstable crystalline forms (polymorphs) that can compromise the consistency and shelf-life of the final product. Salt formation, the reaction of an ionizable API with a pharmaceutically acceptable counter-ion, is a powerful and widely employed strategy to overcome these hurdles.[1][2] The resulting salt is a new chemical entity with its own unique crystal structure and physicochemical properties.[1]

This compound, possessing a basic amine functional group, is an ideal candidate for salt formation. The selection of an acidic counter-ion is a strategic decision that dictates the arrangement of molecules in the crystal lattice. This arrangement, in turn, governs the macroscopic properties of the bulk solid. X-ray crystallography provides an unparalleled, high-resolution view of this three-dimensional structure, revealing the intricate network of intermolecular interactions that define the salt's performance characteristics.

A Comparative Crystallographic Study: Hydrochloride vs. L-tartrate Salts

To illustrate the impact of counter-ion selection, we will compare the crystallographic properties of two common salts of this compound: the hydrochloride and the L-tartrate salt. While extensive public crystallographic data for these specific salts is limited, the following comparison is based on established principles of crystal engineering and representative data from similar chiral amine salts.

Crystallographic Data Summary

The table below presents a summary of typical crystallographic parameters for the hydrochloride and L-tartrate salts of this compound. This data is illustrative and serves to highlight the fundamental differences between these two salt forms.

ParameterThis compound HClThis compound L-tartrate
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions a ≈ 7.0 Å, b ≈ 8.5 Å, c ≈ 18.0 Åa ≈ 8.0 Å, b ≈ 10.0 Å, c ≈ 9.5 Å, β ≈ 105°
Z (Molecules/Unit Cell) 42
Key Hydrogen Bonds N-H···Cl⁻N-H···O(carboxylate), O-H···O(carboxylate), O-H···N
Dominant Interactions Strong, charge-assisted hydrogen bondsExtensive and diverse hydrogen bond network
Decoding the Intermolecular Interactions

The choice of counter-ion profoundly influences the hydrogen-bonding landscape of the crystal structure, which is a primary determinant of the salt's physical properties.

  • This compound Hydrochloride : The hydrochloride salt is characterized by a relatively simple and strong hydrogen bonding motif. The primary interaction is the charge-assisted hydrogen bond between the protonated amine (N⁺-H) and the chloride anion (Cl⁻). This strong, directional interaction often leads to a dense and stable crystal packing.

  • This compound L-tartrate : In contrast, the L-tartrate salt exhibits a more complex and multifaceted hydrogen-bonding network. The tartrate counter-ion possesses multiple hydrogen bond donors (hydroxyl groups) and acceptors (carboxylate groups). This allows for a rich tapestry of interactions, including those between the protonated amine and the carboxylate, as well as extensive hydrogen bonding between the tartrate molecules themselves. This intricate network can give rise to different crystalline forms and solvates, offering a broader range of potential solid-state properties.

Experimental Protocols for Salt Synthesis and Crystallization

The successful preparation of high-quality single crystals suitable for X-ray diffraction is a meticulous process that requires careful control of experimental variables. Below are detailed protocols for the synthesis and crystallization of the hydrochloride and L-tartrate salts of this compound.

Synthesis and Crystallization of this compound Hydrochloride

Objective: To prepare the hydrochloride salt and grow single crystals.

Materials:

  • This compound

  • Hydrochloric acid (2M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous ethanol

Procedure:

  • Salt Formation:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether.

    • Slowly add 2M HCl in diethyl ether (1.05 eq) dropwise with stirring at room temperature.

    • A white precipitate of the hydrochloride salt will form.

    • Stir the suspension for 30 minutes to ensure complete reaction.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Crystallization (Slow Evaporation):

    • Dissolve the hydrochloride salt in a minimal amount of warm anhydrous ethanol.

    • Filter the warm solution to remove any insoluble impurities.

    • Cover the container with a perforated film and allow the solvent to evaporate slowly at room temperature over several days.

    • Collect the resulting single crystals by filtration.

Synthesis and Crystallization of this compound L-tartrate

Objective: To prepare the L-tartrate salt and grow single crystals.

Materials:

  • This compound

  • L-tartaric acid

  • Methanol

  • Isopropyl acetate

Procedure:

  • Salt Formation:

    • Dissolve L-tartaric acid (1.0 eq) in warm methanol.

    • In a separate flask, dissolve this compound (1.0 eq) in methanol.

    • Slowly add the amine solution to the tartaric acid solution with stirring.

    • A white precipitate may form. If so, warm the mixture gently to obtain a clear solution.

    • Allow the solution to cool to room temperature and stir for 1 hour.

    • If no precipitate forms, slowly add isopropyl acetate as an anti-solvent until the solution becomes turbid.

    • Collect the solid by vacuum filtration, wash with a cold methanol/isopropyl acetate mixture, and dry under vacuum.

  • Crystallization (Vapor Diffusion):

    • Dissolve the L-tartrate salt in a minimal amount of methanol in a small vial.

    • Place this vial inside a larger, sealed jar containing a small amount of isopropyl acetate (the anti-solvent).

    • Allow the isopropyl acetate vapor to slowly diffuse into the methanol solution, gradually reducing the solubility of the salt and promoting the growth of single crystals over several days.

    • Carefully collect the formed crystals.

Visualizing the Crystallization Process and Molecular Interactions

The following diagrams, created using Graphviz, provide a visual representation of the experimental workflow and the distinct hydrogen bonding patterns in the two salt forms.

G Pharmaceutical Salt Crystallization Workflow cluster_synthesis Salt Synthesis cluster_crystallization Single Crystal Growth cluster_analysis Structural Analysis API API Solution (this compound) Reaction Mixing and Reaction API->Reaction Counterion Counter-ion Solution (HCl or L-tartaric acid) Counterion->Reaction Isolation Salt Isolation & Drying Reaction->Isolation Dissolution Dissolution in Primary Solvent Isolation->Dissolution Supersaturation Induce Supersaturation (Evaporation, Anti-solvent) Dissolution->Supersaturation Crystal_Formation Single Crystal Formation Supersaturation->Crystal_Formation XRD Single Crystal X-ray Diffraction Crystal_Formation->XRD Structure_Determination Crystal Structure Elucidation XRD->Structure_Determination

Figure 1: A generalized workflow for the synthesis, crystallization, and structural analysis of pharmaceutical salts.

G Comparative Hydrogen Bonding Networks cluster_hcl Hydrochloride Salt cluster_tartrate L-tartrate Salt Amine_HCl R-NH3+ Chloride Cl- Amine_HCl->Chloride N-H...Cl- (Strong, Charge-Assisted) Amine_Tartrate R-NH3+ Carboxylate R'-COO- Amine_Tartrate->Carboxylate N-H...O Hydroxyl R'-OH Hydroxyl->Amine_Tartrate O-H...N Hydroxyl->Carboxylate O-H...O

Figure 2: A simplified representation of the dominant hydrogen bonding interactions in the hydrochloride and L-tartrate salts of this compound.

Conclusion

The crystallographic analysis of this compound salts underscores the profound influence of the counter-ion on the solid-state structure. The straightforward, robust hydrogen bonding of the hydrochloride salt contrasts with the intricate and adaptable network of the L-tartrate salt. This atomic-level understanding is directly translatable to the rational design of pharmaceutical solids. By strategically selecting counter-ions, researchers can modulate the physicochemical properties of an API, thereby enhancing its potential for successful development into a safe and effective medicine. The principles and experimental approaches outlined in this guide provide a framework for the informed selection and characterization of pharmaceutical salts.

References

A Comparative Guide to Chiral Resolving Agents: Evaluating (R)-cyclopropyl(phenyl)methanamine Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical and often challenging endeavor. Among the arsenal of techniques available, classical resolution via diastereomeric salt formation stands as a robust and scalable method, pivotal for producing enantiomerically pure active pharmaceutical ingredients (APIs). The choice of the resolving agent is paramount to the success of this technique, directly influencing the efficiency of separation, yield, and optical purity of the target enantiomer.

This guide provides an in-depth technical comparison of (R)-cyclopropyl(phenyl)methanamine as a resolving agent for racemic carboxylic acids. While not as ubiquitously documented as traditional resolving agents, its unique structural features warrant a thorough evaluation of its potential efficacy. We will delve into the mechanistic principles of diastereomeric salt resolution, present a detailed experimental workflow, and offer a comparative analysis against established resolving agents, supported by structural insights and general principles of chiral recognition.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a carboxylic acid (a 50:50 mixture of (R)-acid and (S)-acid) is treated with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].

These diastereomeric salts, possessing different three-dimensional arrangements, exhibit variations in their physical characteristics, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. Subsequent treatment of the isolated diastereomeric salt with an acid or base regenerates the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and recycled.

G cluster_0 Racemic Mixture cluster_1 Diastereomeric Salt Formation cluster_2 Separation cluster_3 Isolation cluster_4 Liberation racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) diastereomers Mixture of Diastereomeric Salts [(R)-Acid · (R)-Amine] [(S)-Acid · (R)-Amine] racemic_acid->diastereomers + Resolving Agent resolving_agent This compound resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., [(R)-Acid · (R)-Amine]) crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble filtration Filtration pure_acid Enantiomerically Pure Acid ((R)-Acid) filtration->pure_acid + Acid/Base recovered_agent Recovered Resolving Agent filtration->recovered_agent + Acid/Base less_soluble->filtration

Caption: Workflow for chiral resolution via diastereomeric salt formation.

This compound: A Structural Perspective

This compound presents a compelling structural architecture for a resolving agent. The key features that may contribute to its efficacy in discriminating between enantiomers of a racemic acid include:

  • Rigid Cyclopropyl Moiety: The cyclopropyl group introduces significant conformational rigidity near the chiral center. This rigidity can lead to more defined and predictable intermolecular interactions within the crystal lattice of the diastereomeric salt, potentially amplifying the differences in packing efficiency between the two diastereomers.

  • Aromatic Phenyl Group: The phenyl ring provides a site for π-π stacking interactions, which are often crucial in the formation of well-ordered and stable crystal structures. The interplay between the rigid cyclopropyl group and the planar phenyl ring creates a unique and sterically demanding chiral environment.

  • Primary Amine Functionality: The basic primary amine group readily forms salts with carboxylic acids, which is the fundamental requirement for this resolution method.

The combination of these features suggests that this compound has the potential to form diastereomeric salts with significant differences in their crystal packing energies, leading to substantial solubility differentials – a key factor for an effective resolution.

Experimental Protocol: A General Guideline for Chiral Resolution

The following protocol outlines a general procedure for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent. It is crucial to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.

Materials:

  • Racemic carboxylic acid

  • This compound (or other chiral amine)

  • Suitable solvent(s) (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve the chiral amine resolving agent (0.5 - 1.0 equivalent) in the same hot solvent. The use of 0.5 equivalents can sometimes be advantageous in selectively precipitating one diastereomeric salt.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature.

  • Crystallization and Isolation:

    • If crystallization does not occur at room temperature, induce it by scratching the inside of the flask with a glass rod or by placing the solution in an ice bath or refrigerator.

    • Allow the crystallization to proceed until a significant amount of solid has formed.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.

    • The collected solid is the diastereomerically enriched salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) to protonate the carboxylic acid and liberate it from the amine salt. The liberated carboxylic acid will often precipitate out of the aqueous solution if it is not water-soluble.

    • Alternatively, if the carboxylic acid is soluble in the acidic aqueous solution, extract it with an organic solvent.

    • If a base (e.g., 2M NaOH) was used to liberate a basic enantiomer, the principle is the same, resulting in the free base.

  • Purification and Analysis:

    • Collect the precipitated carboxylic acid by filtration or concentrate the organic extracts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

  • Recovery of the Resolving Agent:

    • The resolving agent can often be recovered from the aqueous filtrate from step 3 by basifying the solution and extracting with an organic solvent.

Comparative Analysis with Common Resolving Agents

Resolving AgentStructureKey Structural Features & Potential Advantages/Disadvantages
This compound Structure of this compoundAdvantages: Rigid cyclopropyl group for defined crystal packing, aromatic ring for π-stacking. The combination of a small, rigid aliphatic ring and an aromatic ring provides a unique steric environment. Disadvantages: Less established, potentially higher cost and lower availability compared to classical agents.
(S)-(-)-α-Phenylethylamine Structure of (S)-(-)-α-PhenylethylamineAdvantages: Widely used and commercially available, proven efficacy for a broad range of acids. The phenyl group allows for π-stacking interactions.[1] Disadvantages: The methyl group provides less steric bulk and rigidity compared to a cyclopropyl group, which might lead to less efficient discrimination for some substrates.
(-)-Brucine Structure of (-)-BrucineAdvantages: A rigid, polycyclic alkaloid with multiple chiral centers, offering a complex and highly discriminating chiral environment.[2] Disadvantages: Natural product with limited availability of the other enantiomer, can be toxic.
(+)-Cinchonine Structure of (+)-CinchonineAdvantages: Another readily available Cinchona alkaloid with a rigid bicyclic core and multiple stereocenters. Disadvantages: Similar to brucine, it is a natural product with structural complexity that can make predicting its interactions difficult.
(R)-(-)-Mandelic Acid Advantages: A commonly used acidic resolving agent for racemic bases. The hydroxyl group can participate in hydrogen bonding, providing an additional point of interaction. Disadvantages: Not suitable for resolving acidic compounds.

Discussion of Efficacy:

The efficacy of a resolving agent is a complex interplay of various factors including the structures of both the analyte and the agent, the solvent system, and the crystallization conditions. The rigidity of the resolving agent's structure is often a key determinant of its success. The cyclopropyl group in This compound provides a level of conformational constraint that is absent in more flexible resolving agents like α-phenylethylamine. This rigidity can lead to a more ordered and compact crystal lattice for one diastereomer, thereby maximizing the solubility difference.

Furthermore, the presence of both an aromatic ring and a non-aromatic, rigid aliphatic ring in this compound offers multiple potential interaction sites (π-stacking, van der Waals forces, and steric hindrance) that can be exploited for chiral discrimination. For certain racemic acids, this unique combination of structural elements may provide superior resolving power compared to agents that rely primarily on a single type of interaction.

The selection of an appropriate resolving agent often remains an empirical process. However, a systematic approach to screening a diverse set of resolving agents with different structural motifs is a prudent strategy.

G cluster_screening Resolving Agent Screening cluster_evaluation Evaluation Criteria cluster_selection Selection start Racemic Carboxylic Acid to be Resolved agent1 (R)-Cyclopropyl- (phenyl)methanamine (Rigid, Aromatic) start->agent1 agent2 (S)-(-)-α-Phenylethylamine (Aromatic) start->agent2 agent3 (-)-Brucine (Rigid, Polycyclic) start->agent3 agent4 (+)-Cinchonine (Rigid, Bicyclic) start->agent4 criterion1 Formation of Crystalline Salt agent1->criterion1 agent2->criterion1 agent3->criterion1 agent4->criterion1 criterion2 Significant Solubility Difference criterion1->criterion2 criterion3 High Diastereomeric Excess (d.e.) criterion2->criterion3 criterion4 Good Yield criterion3->criterion4 optimal_agent Optimal Resolving Agent criterion4->optimal_agent

Caption: Decision workflow for selecting a suitable resolving agent.

Conclusion

This compound emerges as a promising, albeit less conventional, resolving agent for racemic carboxylic acids. Its unique structural combination of a rigid cyclopropyl moiety and an aromatic phenyl group offers the potential for highly selective chiral discrimination through the formation of diastereomeric salts with significant solubility differences. While comprehensive experimental data directly comparing its efficacy to classical resolving agents is currently limited in publicly accessible literature, the structural analysis presented in this guide provides a strong rationale for its inclusion in screening protocols for chiral resolution.

For researchers and professionals in drug development, the exploration of novel resolving agents like this compound is a valuable endeavor. Its successful application could unlock more efficient and cost-effective pathways to enantiomerically pure compounds, ultimately accelerating the development of new therapeutics. Further empirical studies are warranted to fully elucidate its substrate scope and quantify its performance against industry-standard resolving agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-cyclopropyl(phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(R)-cyclopropyl(phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.